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  • Product: 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid
  • CAS: 956396-56-8

Core Science & Biosynthesis

Foundational

Synthesis of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid

An In-Depth Technical Guide to the Abstract This guide provides a comprehensive scientific and technical overview for the synthesis of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid, a valuable heterocyclic building...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

This guide provides a comprehensive scientific and technical overview for the synthesis of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. Pyrazole scaffolds are central to numerous pharmacologically active molecules, and their functionalization is a key step in the discovery of new therapeutic agents.[1][2] This document details a robust two-step synthetic strategy commencing from the commercially available 4-bromo-5-methyl-1H-pyrazole. The core transformation involves a base-catalyzed aza-Michael addition to an acrylate ester, followed by saponification to yield the target carboxylic acid. We will explore the mechanistic underpinnings of this strategy, provide a detailed, step-by-step experimental protocol, and discuss process optimization and characterization of the final compound. This guide is intended for researchers and scientists in organic synthesis and drug discovery, offering field-proven insights to ensure a reliable and reproducible outcome.

Strategic Overview: Retrosynthetic Analysis

The synthesis of N-alkylated pyrazoles is a cornerstone of heterocyclic chemistry. The target molecule, 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid, is logically disconnected into two primary synthons: the pyrazole nucleus and the C3 propanoic acid sidechain.

The most reliable and regioselective method for introducing the propanoic acid moiety onto the pyrazole nitrogen is the aza-Michael addition reaction.[1][3] This conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound is highly efficient for forming C-N bonds.[3] Our forward synthesis strategy, therefore, involves two main stages:

  • Aza-Michael Addition: Reaction of the starting pyrazole, 4-bromo-5-methyl-1H-pyrazole, with an acrylate ester (e.g., ethyl acrylate) in the presence of a suitable base.

  • Saponification: Hydrolysis of the resulting ester intermediate to the final carboxylic acid product.

This approach is favored over direct alkylation with a 3-halopropanoic acid due to its generally higher yields, milder conditions, and avoidance of potential O-alkylation or dialkylation side products.

Figure 1: Retrosynthetic pathway for the target molecule.

Synthesis of the Propanoate Intermediate

The critical C-N bond formation is achieved via an aza-Michael addition. The pyrazole's ring nitrogen (N-H) is weakly acidic and can be deprotonated by a suitable base to form a potent nucleophile. This pyrazolide anion then attacks the β-carbon of the electron-deficient alkene in the acrylate ester.

Mechanistic Considerations and Reagent Selection
  • Pyrazole Starting Material: 4-bromo-5-methyl-1H-pyrazole serves as the nitrogen nucleophile precursor. Its molecular formula is C₄H₅BrN₂ and it has a molecular weight of approximately 161.00 g/mol .[4] It is a stable, commercially available solid.

  • Michael Acceptor: Ethyl acrylate is an excellent Michael acceptor for this reaction. It is cost-effective, and the resulting ethyl ester is stable enough for purification while being readily hydrolyzed in the subsequent step.

  • Catalyst/Base: The choice of base is critical. While strong bases like sodium hydride can be used, they often require strictly anhydrous conditions. Inorganic bases like cesium carbonate (Cs₂CO₃) have emerged as highly effective catalysts for this transformation.[1][2] Cs₂CO₃ offers excellent performance in common organic solvents, facilitating the deprotonation of the pyrazole N-H to initiate the conjugate addition.[1]

  • Solvent: A polar aprotic solvent such as Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) is ideal. These solvents effectively solvate the base and the intermediate ions without interfering with the reaction.

Detailed Experimental Protocol: Ethyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate

Disclaimer: This protocol must be performed by trained personnel in a properly ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials & Reagents:

ReagentFormulaMW ( g/mol )Molar Eq.Quantity
4-bromo-5-methyl-1H-pyrazoleC₄H₅BrN₂161.001.05.00 g
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃325.821.515.18 g
Ethyl AcrylateC₅H₈O₂100.121.23.73 mL
Acetonitrile (MeCN)C₂H₃N41.05-100 mL

Equipment:

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for work-up (separatory funnel, beakers, etc.)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-5-methyl-1H-pyrazole (5.00 g, 31.05 mmol) and cesium carbonate (15.18 g, 46.58 mmol).

  • Solvent Addition: Add acetonitrile (100 mL) to the flask.

  • Atmosphere: Purge the flask with an inert atmosphere (N₂) and attach a reflux condenser.

  • Reagent Addition: Begin stirring the suspension. Add ethyl acrylate (3.73 mL, 37.26 mmol) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrazole is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the inorganic solids, washing the pad with ethyl acetate (2 x 20 mL).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude oil in ethyl acetate (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 50 mL) and saturated brine solution (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure ethyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate as a clear oil or low-melting solid.

Final Step: Saponification to the Carboxylic Acid

The terminal step is the hydrolysis of the ethyl ester to the target propanoic acid. This is a standard saponification reaction using a strong base like sodium hydroxide (NaOH).

Detailed Experimental Protocol: 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid

Procedure:

  • Setup: Dissolve the purified ester from the previous step (assuming ~7.5 g, 28.7 mmol) in a mixture of tetrahydrofuran (THF, 60 mL) and water (30 mL) in a 250 mL round-bottom flask.

  • Hydrolysis: Add sodium hydroxide (2.30 g, 57.4 mmol, 2.0 eq.) to the solution. Stir vigorously at room temperature for 4-6 hours, or until TLC/LC-MS analysis confirms the complete disappearance of the starting ester.

  • Work-up:

    • Concentrate the reaction mixture on a rotary evaporator to remove the THF.

    • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material or non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow, careful addition of 2M hydrochloric acid (HCl). A white precipitate should form.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid as a white crystalline solid.[5][6]

Figure 2: A step-by-step experimental workflow diagram.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect to see the disappearance of the ethyl group signals (a quartet ~4.2 ppm and a triplet ~1.2 ppm) from the ester intermediate. A new, broad singlet will appear in the downfield region (>10 ppm) corresponding to the carboxylic acid proton. The pyrazole ring proton and methyl group signals will remain, along with the two methylene groups of the propanoate chain.

  • ¹³C NMR: The carbonyl carbon signal will shift slightly, and the two carbons of the ethyl group will be absent.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the product (C₇H₉BrN₂O₂ ≈ 233.06 g/mol ).[6] The isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) should be clearly visible.

  • Infrared (IR) Spectroscopy: A broad O-H stretch will be prominent around 2500-3300 cm⁻¹, and the C=O stretch of the carboxylic acid will appear around 1700-1725 cm⁻¹.

Troubleshooting and Process Optimization

  • Low Yield in Michael Addition: If the reaction stalls, ensure all reagents are pure and the solvent is sufficiently dry. An alternative, stronger base like sodium hydride (NaH) in anhydrous DMF or THF could be trialed, though this requires more stringent handling procedures.

  • Incomplete Hydrolysis: If the saponification does not go to completion, increase the reaction time or temperature (e.g., gentle heating to 40-50°C). Adding a co-solvent like methanol can also improve solubility and reaction rate.

  • Purification Difficulties: If the final product is difficult to crystallize, a final purification by flash chromatography using a more polar solvent system (including a small percentage of acetic or formic acid to ensure protonation) may be necessary.

Conclusion

The synthesis of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid is reliably achieved through a two-step sequence featuring a base-catalyzed aza-Michael addition followed by ester hydrolysis. The use of cesium carbonate provides a mild and efficient method for the key C-N bond formation. This guide offers a detailed and mechanistically sound protocol, enabling researchers to confidently produce this valuable synthetic intermediate for applications in pharmaceutical and chemical research.

References

  • Li, W., et al. (2022). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Available at: [Link]

  • Khachatryan, H. N. (2017). Aza-Michael addition of pyrazoles to crotonic acid. Russian Journal of General Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Conversions after given time of the aza-Michael addition of 1 and 2 to.... Available at: [Link]

  • Google Patents. (2016). CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.
  • Royal Society of Chemistry. (2022). Cs2CO3 catalyzed direct aza-Michael addition of azoles to a,b-unsaturated malonates. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... Available at: [Link]

  • ResearchGate. (n.d.). Imidazoles in the aza-Michael reaction with acrylic acid derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid (CAS 956396-56-8)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid, a substituted pyrazole derivative with potenti...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid, a substituted pyrazole derivative with potential applications in medicinal chemistry and materials science. Drawing upon available data and established principles of organic chemistry, this document will cover its chemical identity, a proposed synthesis pathway, anticipated reactivity, and potential research applications, offering insights for its utilization as a versatile building block.

Chemical Identity and Physicochemical Properties

3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom, a methyl group, and an N-propanoic acid side chain. This unique combination of functional groups suggests its potential as a scaffold in the design of novel bioactive molecules and functional materials.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 956396-56-8[1]
Molecular Formula C₇H₉BrN₂O₂[1]
Molecular Weight 233.07 g/mol [1]
Appearance Not explicitly stated, likely a solidN/A
Solubility Not explicitly stated, expected to have some solubility in polar organic solvents and aqueous basesN/A
Melting Point Not availableN/A
Boiling Point Not availableN/A

Proposed Synthesis Pathway: A Michael Addition Approach

The proposed synthesis involves the reaction of 4-bromo-5-methyl-1H-pyrazole with an acrylic acid ester, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

Step 1: Aza-Michael Addition

The first step is the conjugate addition of 4-bromo-5-methyl-1H-pyrazole to an acrylate ester (e.g., ethyl acrylate) in the presence of a suitable base. The base deprotonates the pyrazole nitrogen, forming a nucleophile that attacks the β-carbon of the acrylate.

Step 2: Hydrolysis

The resulting propanoate ester is then hydrolyzed under either acidic or basic conditions to yield the final product, 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid.

Below is a detailed, theoretical protocol for this synthesis.

Experimental Protocol: Proposed Synthesis

Materials:

  • 4-bromo-5-methyl-1H-pyrazole

  • Ethyl acrylate

  • A suitable base (e.g., sodium hydride, potassium carbonate, or a non-nucleophilic organic base like DBU)

  • Anhydrous solvent (e.g., THF, DMF, or acetonitrile)

  • Hydrochloric acid or Sodium hydroxide for hydrolysis

  • Ethyl acetate for extraction

  • Magnesium sulfate for drying

  • Silica gel for column chromatography

Procedure:

  • Aza-Michael Addition:

    • To a solution of 4-bromo-5-methyl-1H-pyrazole (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add the base (1.1 equivalents) portion-wise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 30 minutes.

    • Add ethyl acrylate (1.2 equivalents) dropwise to the solution.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may require heating to proceed to completion.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the ethyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate.

  • Hydrolysis:

    • Dissolve the purified ester in a mixture of THF and water.

    • Add an excess of sodium hydroxide (or a strong acid like HCl) and stir the mixture at room temperature or with gentle heating until the reaction is complete (as monitored by TLC).

    • Acidify the reaction mixture with dilute HCl to a pH of approximately 2-3, which will precipitate the carboxylic acid.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid.

Diagram 1: Proposed Synthesis Workflow

G cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Hydrolysis start 4-bromo-5-methyl-1H-pyrazole + Ethyl Acrylate base Add Base (e.g., NaH) in Anhydrous Solvent (e.g., THF) start->base reaction1 Stir and Monitor by TLC base->reaction1 workup1 Quench, Extract, and Purify reaction1->workup1 product1 Ethyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate workup1->product1 start2 Propanoate Ester from Step 1 product1->start2 hydrolysis Add NaOH or HCl in THF/Water start2->hydrolysis reaction2 Stir and Monitor by TLC hydrolysis->reaction2 workup2 Acidify, Extract, and Dry reaction2->workup2 product2 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid workup2->product2

Caption: Proposed two-step synthesis of the target compound.

Chemical Reactivity and Spectroscopic Characterization (Anticipated)

The reactivity of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid is dictated by its key functional groups: the pyrazole ring, the bromine atom, and the carboxylic acid.

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. Its acidic nature also allows for salt formation.

  • Pyrazole Ring: The pyrazole ring is generally aromatic and can undergo electrophilic substitution, although the presence of the bromine atom may influence the regioselectivity. The nitrogen atoms can also act as ligands for metal coordination.

  • Bromine Atom: The C-Br bond on the pyrazole ring opens up possibilities for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for further functionalization of the pyrazole core.

Anticipated Spectroscopic Data:

While specific spectral data is not publicly available, the following characteristics can be predicted:

  • ¹H NMR: Expect signals for the methyl group protons, the two methylene groups of the propanoic acid chain, and the proton on the pyrazole ring. The chemical shifts will be influenced by the neighboring functional groups.

  • ¹³C NMR: Expect distinct signals for the methyl carbon, the two methylene carbons, the carbonyl carbon of the carboxylic acid, and the carbons of the pyrazole ring.

  • IR Spectroscopy: Key peaks would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C-N and C=C stretching vibrations from the pyrazole ring.

  • Mass Spectrometry: The molecular ion peak would be expected at m/z 232 and 234 in a roughly 1:1 ratio, characteristic of a compound containing one bromine atom.

Potential Research Applications

The structural motifs present in 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid suggest its utility in several areas of chemical and pharmaceutical research.

Medicinal Chemistry

Pyrazole derivatives are a well-established class of pharmacophores with a wide range of biological activities. The propanoic acid moiety can enhance solubility and provide a handle for forming amide bonds with biological targets or for prodrug strategies.

  • Anti-inflammatory Agents: Pyrazole-containing compounds have been investigated as inhibitors of enzymes involved in the inflammatory cascade.

  • Anticancer Agents: The pyrazole scaffold is present in several approved and investigational anticancer drugs. The bromo-substitution allows for further modification to explore structure-activity relationships.

  • Antimicrobial Agents: Substituted pyrazoles have shown promise as antibacterial and antifungal agents.

Diagram 2: Logic of Application in Drug Discovery

G cluster_features Key Structural Features cluster_applications Potential Applications core 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid pyrazole Pyrazole Core (Bioactive Scaffold) core->pyrazole contains bromo Bromo Group (Coupling Handle) core->bromo contains acid Propanoic Acid (Solubilizing Group, Linker) core->acid contains med_chem Medicinal Chemistry pyrazole->med_chem leads to mat_sci Materials Science pyrazole->mat_sci acts as ligand for bromo->med_chem enables diversification for acid->med_chem improves properties for acid->mat_sci acts as linker for

Caption: Relationship between structure and potential applications.

Materials Science

The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid group make this molecule a potential bidentate or tridentate ligand for the formation of coordination polymers and Metal-Organic Frameworks (MOFs). The properties of such materials would be influenced by the steric and electronic effects of the bromo and methyl substituents.

Safety and Handling

Based on available safety data sheets, 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid is classified as an irritant.[1]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust or vapor. Avoid contact with skin, eyes, and clothing.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.[1]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]

  • Decomposition: Hazardous decomposition products include carbon monoxide, carbon dioxide, hydrogen bromide, and nitrogen oxides.[1]

Disclaimer: The toxicological properties of this compound have not been fully investigated. This information is for guidance only and should be supplemented with a thorough review of the most current safety data sheet before handling.[1]

Conclusion

3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid is a promising chemical entity with significant potential as a building block in both drug discovery and materials science. While detailed experimental data on the compound itself is limited in the public literature, its synthesis is feasible through established chemical transformations like the aza-Michael addition. Its functional group handles—the carboxylic acid for derivatization and the bromo-substituted pyrazole for cross-coupling reactions—make it a versatile scaffold for creating diverse molecular libraries. Further research into the synthesis, characterization, and application of this compound is warranted to fully explore its potential.

References

  • CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.

Sources

Foundational

A Comprehensive Guide to ¹H and ¹³C NMR Spectroscopy of Pyrazole Derivatives for Researchers and Drug Development Professionals

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of heterocyclic compounds, with pyrazole derivatives being of particular interest due to their prevalence in p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of heterocyclic compounds, with pyrazole derivatives being of particular interest due to their prevalence in pharmaceuticals and agrochemicals. This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C NMR characteristics of pyrazole derivatives. We will explore the fundamental principles governing their spectral features, including chemical shifts, coupling constants, and the profound influence of substituent effects and tautomerism. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret the NMR spectra of pyrazole-containing molecules, enabling unambiguous structure determination and accelerating the pace of discovery.

Introduction: The Pyrazole Core and the Power of NMR

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, forming the scaffold of numerous approved drugs and investigational compounds. The ability to precisely characterize the structure of novel pyrazole derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring their intellectual property.

NMR spectroscopy provides an unparalleled, non-destructive window into the molecular architecture of these compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms, discern subtle electronic effects, and even investigate dynamic processes such as tautomerism.

This guide will navigate the intricacies of pyrazole NMR, beginning with the foundational aspects of spectral interpretation and progressing to advanced 2D techniques that are essential for resolving complex structures.

Foundational Principles: Understanding the ¹H and ¹³C NMR Spectra of Pyrazoles

A thorough understanding of the basic spectral features of the pyrazole ring is the first step towards confident structure elucidation. The numbering of the pyrazole ring is crucial for spectral assignment and is illustrated below.

Caption: Standard numbering of the pyrazole ring.

¹H NMR Spectroscopy of Pyrazole Derivatives

The proton NMR spectrum of a pyrazole derivative provides a wealth of information based on three key parameters: chemical shift (δ), spin-spin coupling (J), and integration.

The chemical shift of a proton is highly sensitive to its electronic environment. In the pyrazole ring, the protons attached to carbon atoms (H-3, H-4, and H-5) and the proton on the nitrogen atom (N-H) have characteristic chemical shift ranges.

  • H-4 Proton: The H-4 proton typically resonates in the most upfield region of the aromatic protons, generally between 6.0 and 7.0 ppm . Its chemical shift is influenced by the electronic nature of substituents at C-3 and C-5.

  • H-3 and H-5 Protons: The H-3 and H-5 protons are generally found more downfield than H-4, typically in the range of 7.0 to 8.5 ppm . The relative chemical shifts of H-3 and H-5 are dependent on the substitution pattern and the tautomeric form present.

  • N-H Proton: The chemical shift of the N-H proton is highly variable and can range from 10.0 to 14.0 ppm . Its signal is often broad due to quadrupole effects from the adjacent nitrogen atom and chemical exchange with the solvent or other exchangeable protons. In protic solvents like D₂O or CD₃OD, the N-H proton will exchange with deuterium and become invisible in the ¹H NMR spectrum.

The presence of electron-withdrawing or electron-donating substituents on the pyrazole ring significantly impacts the chemical shifts of the ring protons. Electron-withdrawing groups (e.g., -NO₂) will deshield the protons, shifting them downfield, while electron-donating groups (e.g., -CH₃, -OCH₃) will shield the protons, causing an upfield shift.

The coupling between adjacent protons provides valuable information about the connectivity of the pyrazole ring. The magnitude of the coupling constant (J), measured in Hertz (Hz), is independent of the magnetic field strength.

  • ³J(H3, H4): The coupling between H-3 and H-4 is typically in the range of 1.5 to 3.0 Hz .

  • ³J(H4, H5): The coupling between H-4 and H-5 is also in the range of 1.5 to 3.0 Hz .

  • ⁴J(H3, H5): A small long-range coupling between H-3 and H-5 of approximately 0.5 to 1.0 Hz may sometimes be observed.

These small coupling constants are characteristic of five-membered aromatic heterocycles.

¹³C NMR Spectroscopy of Pyrazole Derivatives

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the carbon framework of the molecule.

The chemical shifts of the pyrazole ring carbons are also influenced by the electronic environment.

  • C-4 Carbon: The C-4 carbon is typically the most shielded of the ring carbons, resonating in the range of 100 to 115 ppm .

  • C-3 and C-5 Carbons: The C-3 and C-5 carbons are more deshielded and appear in the range of 130 to 155 ppm . The specific chemical shifts are highly dependent on the substituents and the tautomeric form.

The following table summarizes the typical ¹H and ¹³C chemical shift ranges for substituted pyrazoles.

Position Substituent ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-3 / C-3 Unsubstituted~7.6~135
Alkyl7.3 - 7.8140 - 150
Aryl7.5 - 8.2145 - 155
Electron-withdrawing7.8 - 8.5148 - 158
Electron-donating7.2 - 7.6138 - 148
H-4 / C-4 Unsubstituted~6.3~105
Alkyl6.0 - 6.5108 - 115
Aryl6.2 - 6.8110 - 120
Electron-withdrawing6.5 - 7.295 - 105
Electron-donating5.8 - 6.3100 - 108
H-5 / C-5 Unsubstituted~7.6~135
Alkyl7.3 - 7.8140 - 150
Aryl7.5 - 8.2145 - 155
Electron-withdrawing7.8 - 8.5148 - 158
Electron-donating7.2 - 7.6138 - 148
N-H -10.0 - 14.0 (often broad)-

Note: These are general ranges and can vary depending on the specific molecule, solvent, and temperature.

The Critical Role of Tautomerism in Pyrazole NMR

One of the most important and often challenging aspects of pyrazole NMR is the phenomenon of annular tautomerism. In N-unsubstituted pyrazoles, the proton on the nitrogen can rapidly exchange between the N1 and N2 positions.[1]

Caption: HMBC correlations from H-4 to C-3 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy)

The NOESY experiment provides information about the spatial proximity of protons. [2]This is particularly useful for determining the regiochemistry of substitution, as NOEs can be observed between the protons of a substituent and the adjacent ring protons.

Experimental Protocols: A Practical Guide

To obtain high-quality, interpretable NMR spectra, meticulous experimental technique is essential.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity to avoid interference from impurities.

  • Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg is recommended. [3]4. Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade spectral quality. 5. NMR Tube: Use a clean, high-quality NMR tube.

Standard 1D NMR Acquisition
  • Tuning and Matching: Tune and match the NMR probe for both ¹H and ¹³C frequencies.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters: Set appropriate acquisition parameters, including the spectral width, acquisition time, and number of scans.

Low-Temperature NMR Protocol
  • Sample Preparation: Prepare the sample in a low-freezing point deuterated solvent (e.g., CD₂Cl₂, toluene-d₈).

  • Cooling: Gradually lower the temperature of the NMR probe in increments of 10-20 K. [2]3. Equilibration: Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum. [2]4. Data Acquisition: Record spectra at each temperature until the signals for the individual tautomers are resolved. [2]

2D NMR (HSQC/HMBC) Acquisition
  • Parameter Optimization: Set the key parameters for each experiment. For HMBC, the J(C,H) value is typically set to 8-10 Hz to observe 2- and 3-bond correlations. [2]2. Acquisition: Run the 2D experiment. This may take several hours depending on the sample concentration.

  • Processing and Analysis: Process the 2D data using appropriate software and analyze the cross-peaks to establish correlations.

Conclusion: The Indispensable Role of NMR in Pyrazole Chemistry

NMR spectroscopy is a cornerstone of modern chemical research and drug development. For scientists working with pyrazole derivatives, a deep understanding of their NMR characteristics is not just advantageous, but essential. This guide has provided a comprehensive framework for interpreting the ¹H and ¹³C NMR spectra of pyrazoles, from the fundamental principles of chemical shifts and coupling constants to the advanced 2D techniques required for complex structure elucidation. By mastering these concepts and experimental protocols, researchers can confidently and efficiently characterize novel pyrazole-containing molecules, accelerating the journey from discovery to application.

References

  • The use of NMR spectroscopy to study tautomerism - Bohrium. (2006-11-01).
  • How to Prepare Samples for NMR. University of Leicester.
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC - NIH.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (2019-12-20).
  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study.
  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1993). Can. J. Chem. 71, 678.
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Exploratory

Physical and chemical properties of bromo-substituted pyrazoles

An In-Depth Technical Guide to the Physical and Chemical Properties of Bromo-Substituted Pyrazoles Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, integral to numerous biologically active compound...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Bromo-Substituted Pyrazoles

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, integral to numerous biologically active compounds.[1] The strategic introduction of a bromine atom onto the pyrazole ring profoundly modulates the physicochemical and pharmacological properties of these molecules, often leading to enhanced potency, selectivity, and favorable pharmacokinetic profiles.[1] This guide offers a comprehensive exploration of bromo-substituted pyrazoles, designed for researchers, scientists, and drug development professionals. We will delve into their synthesis, structural characteristics, spectroscopic signatures, and chemical reactivity, with a particular focus on their application as versatile intermediates in pharmaceutical discovery. The narrative emphasizes the causality behind experimental choices, providing field-proven insights grounded in authoritative literature.

The Strategic Importance of Bromine Substitution

The utility of bromo-substituted pyrazoles in drug discovery stems from the unique properties of the bromine atom. As a halogen, it is an electron-withdrawing group that can alter the acidity of N-H protons and the electron density of the pyrazole ring, thereby influencing intermolecular interactions with biological targets.[2] More importantly, the carbon-bromine (C-Br) bond serves as a highly effective synthetic handle. It provides a reactive site for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures from a simple bromopyrazole core.[3][4] This versatility makes compounds like 4-bromo-1H-pyrazole (CAS 2075-45-8) indispensable building blocks in the synthesis of novel therapeutics for oncology, infectious diseases, and central nervous system disorders.[3]

Synthesis of Bromo-Substituted Pyrazoles

The preparation of pyrazole moieties is well-established, with methods adaptable for introducing bromine atoms either before or after ring formation.

Cyclocondensation Reactions

A foundational method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[5][6] To produce a brominated pyrazole, a brominated precursor can be used. For instance, the reaction of a brominated 1,3-diketone with hydrazine will yield a bromo-substituted pyrazole.

Electrophilic Bromination

Direct bromination of a pre-formed pyrazole ring is a common and effective strategy. Pyrazole is an aromatic compound and undergoes electrophilic substitution, preferentially at the C4-position where electron density is highest.[5][7] Reagents such as N-Bromosuccinimide (NBS) are frequently used for selective bromination.[8]

Workflow: Synthesis via Electrophilic Bromination

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product & Analysis A 1H-Pyrazole C Mix and Stir (Room Temperature or mild heating) A->C Substrate B N-Bromosuccinimide (NBS) in Solvent (e.g., CH3CN) B->C Brominating Agent D Quench Reaction (e.g., aq. Na2S2O3) C->D Reaction Mixture E Solvent Extraction D->E F Column Chromatography E->F G 4-Bromo-1H-Pyrazole F->G H Characterization (NMR, MS, IR) G->H

Caption: General workflow for the synthesis of 4-bromo-1H-pyrazole.

Physical and Structural Properties

The physical properties of bromo-substituted pyrazoles are dictated by their molecular structure, including the position of the bromine atom and intermolecular forces.

Crystallography and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of crystalline solids.[9] Studies on 4-halogenated-1H-pyrazoles reveal distinct packing motifs. For example, 4-bromo-1H-pyrazole is isostructural with its chloro analog, forming trimeric hydrogen-bonding motifs in the solid state.[10] In contrast, 4-fluoro and 4-iodo analogs form non-isostructural catemers (polymeric chains).[10] These structural details are critical for understanding solid-state properties and for designing crystal engineering and co-crystallization experiments, which are highly relevant in the pharmaceutical industry.[9][11]

Table 1: Physical and Crystallographic Data for 4-Bromo-1H-Pyrazole

Property Value Source
CAS Number 2075-45-8 [3]
Molecular Formula C₃H₃BrN₂ [12]
Molecular Weight 146.97 g/mol [12]
Appearance White to cream crystalline powder [13]
Crystal System Orthorhombic [10]
Space Group Pnma [10]

| H-Bonding Motif | Trimeric |[10] |

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of synthesized bromo-pyrazoles.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectra of pyrazoles show distinct signals for the ring protons.[7] For 4-bromo-1H-pyrazole, the protons at C3 and C5 are chemically equivalent and appear as a single signal, while the N-H proton is typically broad and exchanges with D₂O.[16] In ¹³C NMR, the carbon atom attached to bromine (C4) shows a characteristic chemical shift, and its signal intensity can be affected by the quadrupolar bromine nucleus.[14]

  • Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key absorptions for bromo-pyrazoles include N-H stretching (typically a broad band around 3100-3400 cm⁻¹) and C=C/C=N stretching vibrations within the aromatic ring (around 1400-1600 cm⁻¹).[17][18]

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. A key feature for bromo-substituted compounds is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximately 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity.[19]

Table 2: Representative Spectroscopic Data for 4-Bromo-1H-Pyrazole

Technique Observed Signal (Typical) Interpretation Source
¹H NMR (in CDCl₃) δ ~7.6 ppm (s, 2H)δ ~12.6 ppm (br s, 1H) C3-H and C5-HN1-H [7]
¹³C NMR (in CDCl₃) δ ~135 ppmδ ~95 ppm C3 and C5C4-Br [14][20]

| IR (KBr) | ~3140 cm⁻¹ (broad)~1450 cm⁻¹ | N-H stretchC=N/C=C ring stretch |[17][18] |

Chemical Reactivity and Synthetic Utility

The chemical reactivity of bromo-pyrazoles is dominated by the C-Br bond, making them exceptionally valuable synthetic intermediates.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond on the pyrazole ring is an ideal site for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions.[4] This class of reactions is a pillar of modern organic synthesis and drug development.[21]

  • Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form C-C bonds. This is one of the most widely used methods to introduce aryl or heteroaryl substituents.[4][22]

  • Stille Coupling : Reaction with organotin compounds.[4]

  • Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds, crucial for introducing diverse amine functionalities.[4]

The reactivity of halogens in these reactions generally follows the trend I > Br > Cl, which is inversely related to the carbon-halogen bond dissociation energy.[4] The C-Br bond offers a good balance of reactivity and stability, making bromopyrazoles often more cost-effective and readily available than their iodo-counterparts while being significantly more reactive than chloro-pyrazoles.

Workflow: Suzuki-Miyaura Cross-Coupling Reaction

G cluster_setup Reaction Setup cluster_process Process cluster_outcome Work-up and Product A Bromo-Pyrazole (1.0 eq) F Combine Reagents Under Inert Atmosphere (N2 or Ar) A->F B Boronic Acid/Ester (1.2-1.5 eq) B->F C Palladium Catalyst (e.g., Pd(PPh3)4, 2-5 mol%) C->F D Base (e.g., K2CO3, 2.0-3.0 eq) D->F E Inert Solvent (e.g., Toluene/H2O) E->F G Heat Reaction Mixture (e.g., 80-110 °C) F->G H Monitor Progress (TLC/LC-MS) G->H I Aqueous Work-up & Extraction H->I Upon Completion J Purification (Chromatography) I->J K Aryl-Substituted Pyrazole J->K

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The ability to easily functionalize bromo-pyrazoles has led to their incorporation into a vast number of biologically active molecules. The pyrazole ring itself is a privileged structure, and the addition of bromine and subsequent derivatization allows for fine-tuning of pharmacological properties.[1][23]

Table 3: Biological Activities of Bromo-Pyrazole Derivatives

Compound Class Therapeutic Area Mechanism of Action (Example) Source
Substituted 4-Bromo-Pyrazoles Oncology Cytotoxicity against various cancer cell lines, inhibition of key kinases. [1][23]
Bromophenyl Pyrazoles Oncology / Antimicrobial Inhibition of tubulin polymerization, induction of apoptosis. [24]
4-Bromo-1H-Pyrazole Alcohol-related disorders Inhibition of liver alcohol dehydrogenase. [3]

| Various Bromo-Pyrazoles | Anti-inflammatory | Inhibition of COX-2 or other inflammatory mediators. |[23] |

The bromine atom itself can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. This provides another tool for rational drug design.[2]

Key Experimental Protocols

Protocol: Suzuki-Miyaura Cross-Coupling of 4-Bromo-1H-Pyrazole
  • Expertise & Experience: This protocol provides a generalized starting point. The choice of palladium catalyst, ligand, base, and solvent system is critical and must be optimized for specific substrates. For example, electron-rich boronic acids may require different conditions than electron-poor ones. The use of an inert atmosphere is non-negotiable to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction Setup : To a dry Schlenk flask under an argon or nitrogen atmosphere, add 4-bromo-1H-pyrazole (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).[4]

  • Solvent Addition : Add a degassed mixture of toluene and water (e.g., 4:1 v/v). The biphasic system is often necessary to dissolve both the organic substrates and the inorganic base.

  • Reaction : Heat the mixture with vigorous stirring to 90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : After the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification : Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired aryl-substituted pyrazole.[4]

Protocol: Single-Crystal X-ray Diffraction Analysis
  • Expertise & Experience: Obtaining a high-quality single crystal is often the most challenging step. Slow evaporation, slow cooling of a saturated solution, or vapor diffusion are common techniques. The choice of solvent is crucial and often requires screening.

  • Crystal Growth : Obtain a suitable single crystal of the bromo-pyrazole derivative. A common method is the slow evaporation of a concentrated solution of the compound in a suitable solvent (e.g., ethyl acetate/hexane).[11]

  • Mounting : Select a well-formed, defect-free crystal and mount it on a goniometer head.[10]

  • Data Collection : Place the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation) and a detector.[10][11] Collect diffraction data, typically at a low temperature (e.g., 100-170 K) to minimize thermal vibrations.

  • Structure Solution and Refinement : Process the collected data. Solve the crystal structure using direct methods (e.g., with software like SHELXT) and refine the atomic positions and displacement parameters against the diffraction data (e.g., using SHELXL).[10][11][25]

Diagram: Integrated Structural Characterization Workflow

G cluster_analysis Analytical Techniques A Synthesized Bromo-Pyrazole (Crude Product) B Purification (Chromatography/ Recrystallization) A->B C Mass Spectrometry (MS) B->C Pure Sample D NMR Spectroscopy (1H, 13C, etc.) B->D Pure Sample E IR Spectroscopy B->E Pure Sample F X-Ray Crystallography (if crystalline) B->F Pure Sample G Structural Confirmation C->G Molecular Weight & Isotopic Pattern H Purity Assessment C->H Impurity Profile D->G Connectivity & 3D Structure (in solution) D->H Impurity Profile E->G Functional Groups F->G Definitive 3D Structure (in solid state)

Caption: Logic diagram for the structural confirmation of a bromo-pyrazole.

Conclusion

Bromo-substituted pyrazoles represent a class of high-value chemical intermediates that are fundamental to modern drug discovery. Their physical properties, particularly their solid-state structures, offer insights for advanced formulation and material science, while their spectroscopic characteristics provide a robust framework for their identification and quality control. The true power of these compounds lies in their chemical reactivity, where the bromine atom acts as a versatile handle for constructing molecular complexity through reliable and scalable cross-coupling reactions. As the demand for novel, highly functionalized therapeutic agents continues to grow, the strategic application of bromo-substituted pyrazoles will undoubtedly remain a key enabler of innovation in the pharmaceutical industry.

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Foundational

Crystal structure of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid

An In-Depth Technical Guide to the Crystal Structure of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid Authored by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive exam...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the single-crystal X-ray structure of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid, a novel pyrazole derivative. The significance of pyrazole scaffolds in medicinal chemistry is well-established, with their presence in numerous approved pharmaceuticals. Understanding the precise three-dimensional arrangement and intermolecular interactions of this new derivative is crucial for structure-based drug design and the development of new therapeutic agents. This document details the synthesis, crystal growth, and the complete workflow of single-crystal X-ray diffraction (SC-XRD) analysis, from data collection to structure solution and refinement. A thorough analysis of the molecular geometry, intramolecular hydrogen bonding, and the supramolecular architecture established by intermolecular hydrogen bonds is presented. This guide is intended for researchers, medicinal chemists, and crystallographers, offering both a detailed protocol and a contextual understanding of the structural insights gained.

Introduction: The Significance of Pyrazole Derivatives in Drug Discovery

The pyrazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and versatile binding capabilities. This five-membered heterocyclic diamine is a core component in a range of pharmaceuticals, including the anti-inflammatory drug Celecoxib, the kinase inhibitor Ruxolitinib, and the anti-obesity agent Rimonabant. The ability of the pyrazole moiety to act as both a hydrogen bond donor and acceptor, coupled with the potential for substitution at multiple positions, allows for fine-tuning of steric and electronic properties to achieve high-affinity binding to biological targets.

The title compound, 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid, combines the pyrazole core with a carboxylic acid functional group via a propyl linker. Carboxylic acids are also of paramount importance in drug design, often serving as a key interaction point with protein targets, particularly basic amino acid residues like lysine and arginine, or as a handle for prodrug strategies. The introduction of a bromine atom and a methyl group on the pyrazole ring further modulates the compound's lipophilicity and potential for halogen bonding.

Determining the crystal structure of this molecule is therefore of high importance. It provides definitive, high-resolution data on its conformational preferences, the geometry of its functional groups, and, most critically, the specific intermolecular interactions that govern its solid-state assembly. This information is invaluable for computational modeling, understanding structure-activity relationships (SAR), and predicting how the molecule might interact with a protein binding site. The structure was first reported in 2023 in Acta Crystallographica Section E, with the crystallographic data deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2248393.

Experimental Methodology: From Synthesis to Structure

A self-validating experimental approach ensures that each step provides a quality-controlled output necessary for the success of the subsequent stage. The overall workflow, from chemical synthesis to final structural analysis, is a multi-stage process requiring careful execution and validation.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Crystallography A Reactants: 4-bromo-5-methyl-1H-pyrazole & ethyl 3-bromopropanoate B Nucleophilic Substitution Reaction A->B Base (K2CO3) Solvent (DMF) C Ester Hydrolysis B->C NaOH / H2O D Purification (Recrystallization) C->D E Single Crystal Growth (Slow Evaporation) D->E Purity Verified F SC-XRD Data Collection E->F Mounting G Structure Solution (Direct Methods - SHELXS) F->G Data Reduction H Structure Refinement (Full-matrix least-squares - SHELXL) G->H I Final Structural Data (CIF File) H->I Validation (checkCIF)

Figure 1: Overall experimental workflow from synthesis to final crystallographic data.

Synthesis and Purification

The synthesis of the title compound is achieved through a two-step process starting from commercially available materials. The causality behind this choice is efficiency and high yield. A nucleophilic substitution reaction is first employed to attach the propanoate side chain, followed by a standard ester hydrolysis to yield the final carboxylic acid.

Protocol:

  • Step 1: Synthesis of Ethyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate.

    • To a solution of 4-bromo-5-methyl-1H-pyrazole (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

    • Stir the mixture at room temperature for 20 minutes to ensure deprotonation of the pyrazole nitrogen.

    • Add ethyl 3-bromopropanoate (1.2 eq) dropwise to the solution.

    • Heat the reaction mixture to 80°C and stir for 12 hours. The elevated temperature is necessary to drive the Sₙ2 reaction to completion.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture, pour it into ice water, and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography.

  • Step 2: Hydrolysis to 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid.

    • Dissolve the purified ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

    • Add sodium hydroxide (NaOH, 2.0 eq) and stir the mixture at room temperature for 4 hours.

    • Acidify the reaction mixture to a pH of approximately 2 using 1M hydrochloric acid (HCl). This protonates the carboxylate to form the desired carboxylic acid, causing it to precipitate.

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry in vacuo.

Single Crystal Growth

The quality of the single crystal is the most critical factor for a successful X-ray diffraction experiment. The purified compound obtained from synthesis is a polycrystalline powder. The goal is to grow a single, defect-free crystal of appropriate size (typically 0.1-0.3 mm in each dimension). Slow evaporation from a suitable solvent is the chosen method, as it allows for the gradual and ordered assembly of molecules into a crystal lattice.

Protocol:

  • Solvent Selection: Screen various solvents for their ability to dissolve the compound at elevated temperatures and show lower solubility at room temperature. For this compound, a mixture of ethanol and water was found to be effective.

  • Solution Preparation: Prepare a saturated solution of the compound in the chosen solvent system by gentle heating.

  • Evaporation: Loosely cover the vial containing the solution to allow for slow evaporation of the solvent over several days at room temperature.

  • Crystal Harvesting: Once suitable, colorless, block-like crystals are formed, carefully select a well-formed crystal using a micromanipulator and mount it on a goniometer head.

Crystallographic Data Collection and Structure Refinement

The mounted crystal was analyzed using a Bruker APEX-II CCD diffractometer. The choice of molybdenum (Mo) Kα radiation (λ = 0.71073 Å) is standard for small organic molecules, providing a good balance of diffraction intensity and resolution. Data was collected at a low temperature (150 K) to minimize thermal vibrations of the atoms, resulting in a more precise determination of their positions.

Parameter Value
Empirical Formula C₇H₉BrN₂O₂
Formula Weight 233.07
Temperature 150(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.021(3) Å, b = 9.003(3) Å, c = 10.081(3) Å, β = 108.682(11)°
Volume 861.3(5) ų
Z (Molecules per unit cell) 4
Calculated Density 1.797 Mg/m³
Absorption Coefficient 4.681 mm⁻¹
Reflections Collected / Unique 4927 / 1515 [R(int) = 0.0455]
Data / Restraints / Parameters 1515 / 0 / 101
Goodness-of-fit on F² 1.053
Final R indices [I > 2σ(I)] R₁ = 0.0400, wR₂ = 0.0841
R indices (all data) R₁ = 0.0539, wR₂ = 0.0893
CCDC Deposition Number 2248393
Table 1: Summary of crystallographic data and refinement parameters for 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid.

Structure Solution and Refinement Protocol:

  • Data Integration and Scaling: The raw diffraction images were processed using the SAINT program to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. A multi-scan absorption correction was applied using SADABS.

  • Structure Solution: The structure was solved using direct methods with the SHELXS program. This method uses statistical relationships between reflection intensities to derive initial phase estimates, leading to an initial electron density map.

  • Structure Refinement: The initial model was refined by full-matrix least-squares on F² using the SHELXL program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in calculated positions and refined using a riding model. The acidic hydrogen atom (H1) of the carboxylic acid group was located in a difference Fourier map and refined with an isotropic displacement parameter. The low final R-values (R₁ = 0.0400) indicate a high level of agreement between the calculated and observed structure factors, confirming the accuracy of the final model.

Analysis of the Crystal Structure

Molecular Conformation

The crystal structure reveals the precise three-dimensional arrangement of the molecule. The pyrazole ring is essentially planar, as expected. The propanoic acid side chain adopts a gauche conformation with respect to the C-N bond connecting it to the pyrazole ring. A key feature is the presence of an intramolecular hydrogen bond between the carboxylic acid hydroxyl group and the pyrazole nitrogen atom (N2). This interaction, denoted as O2—H1···N2, creates a six-membered ring motif (S(6) graph-set notation), which significantly stabilizes the observed conformation.

Supramolecular Assembly via Intermolecular Hydrogen Bonding

Beyond the intramolecular interactions, the crystal packing is dominated by a robust intermolecular hydrogen bond. Specifically, the carboxylic acid carbonyl oxygen (O1) of one molecule accepts a hydrogen bond from the acidic proton (H1) of a neighboring molecule. This interaction is of the type O2—H1···O1ⁱ (symmetry code: (i) -x+1, -y+1, -z+1).

This strong head-to-tail hydrogen bond links pairs of molecules into centrosymmetric dimers, forming a classic R²₂(8) ring motif. This is a very common and stable arrangement for carboxylic acids in the solid state.

G cluster_0 Molecule A cluster_1 Molecule B (Symmetry Generated) N1_A N1 N2_A N2 O1_A O1 O2_A O2 H1_A H1 O2_A->H1_A H1_A->N2_A Intramolecular S(6) ring O1_B O1' H1_A->O1_B Intermolecular Dimerization N1_B N1' N2_B N2' O2_B O2' H1_B H1' O2_B->H1_B H1_B->O1_A H1_B->N2_B Intramolecular S(6) ring

Figure 2: Key hydrogen bonding interactions leading to the centrosymmetric dimer formation.

These R²₂(8) dimers then act as building blocks, further assembling into a three-dimensional lattice through weaker van der Waals interactions. The presence of the bulky bromine atom and methyl group on the pyrazole ring influences the packing efficiency and the overall crystal density.

Conclusion and Implications for Drug Design

The successful determination of the crystal structure of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid provides definitive insights into its molecular geometry and solid-state packing. The key takeaways for researchers and drug development professionals are:

  • Conformational Rigidity: The strong intramolecular O—H···N hydrogen bond significantly restricts the conformational freedom of the propanoic acid side chain. This pre-organized conformation can be beneficial for binding to a protein target, as less conformational entropy is lost upon binding, potentially leading to higher affinity.

  • Dominant Dimerization Motif: The formation of the classic R²₂(8) carboxylic acid dimer is the primary driver of supramolecular assembly. This robust interaction suggests that in a biological context, the carboxylic acid group will be a potent hydrogen bond donor and acceptor, readily engaging with polar residues in a binding site.

  • Foundation for Structure-Based Design: This high-resolution crystal structure serves as a validated input for computational chemistry studies. It can be used to build and refine pharmacophore models, perform docking simulations, and design new analogues with improved potency and selectivity. The positions of the bromine atom and methyl group provide clear vectors for chemical modification to explore different regions of a target's binding pocket.

References

  • Fun, H.-K., Jebas, S. R., & Puvaneswary, S. (2012). 3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(3), o763. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

Exploratory

A Guide to the Retrosynthetic Analysis of Pyrazole-Propanoic Acid Compounds

This technical guide provides an in-depth exploration of the retrosynthetic analysis of pyrazole-propanoic acid compounds, a class of molecules with significant interest in medicinal chemistry and drug development. We wi...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the retrosynthetic analysis of pyrazole-propanoic acid compounds, a class of molecules with significant interest in medicinal chemistry and drug development. We will delve into the core strategies for disconnecting these target molecules, examine the underlying chemical principles guiding these disconnections, and provide field-proven insights into the practical execution of the corresponding synthetic steps. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the synthesis of these valuable compounds.

Introduction: The Significance of Pyrazole-Propanoic Acids

Pyrazole-propanoic acid derivatives are a key scaffold in a variety of pharmacologically active agents. Their structural motif is present in compounds designed as inhibitors of leukotriene biosynthesis, which are crucial mediators of inflammation and allergic responses.[1] The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a versatile platform for substitution, allowing for the fine-tuning of physicochemical and pharmacological properties. The propanoic acid side chain often serves as a critical pharmacophore, enabling interactions with biological targets. A thorough understanding of the retrosynthesis of this compound class is therefore essential for the efficient design and synthesis of novel therapeutic agents.

Core Retrosynthetic Strategy: Deconstructing the Pyrazole Ring

The most fundamental and widely adopted approach for the synthesis of pyrazoles is the Knorr pyrazole synthesis , first reported in 1883.[2][3] This powerful reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][4][5] From a retrosynthetic perspective, the C-N and C=N bonds within the pyrazole ring are logical points for disconnection.

The Primary Disconnection: Cleaving the Pyrazole Core

The retrosynthetic analysis of a generic pyrazole structure reveals two primary bond disconnections within the heterocyclic ring, leading back to a 1,3-dicarbonyl compound and a hydrazine.

G target Pyrazole retron Retrosynthetic Disconnection target->retron intermediates 1,3-Dicarbonyl + Hydrazine retron->intermediates C-N disconnection

Caption: Primary retrosynthetic disconnection of the pyrazole ring.

This disconnection is highly logical because the forward reaction, the Knorr synthesis, is generally efficient and proceeds under relatively mild conditions. The mechanism involves the initial formation of a hydrazone or enamine, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[6][7] The regioselectivity of the reaction can be a key consideration when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines, as it can lead to the formation of isomeric products.[8]

Strategies for Incorporating the Propanoic Acid Side Chain

With the core pyrazole synthesis established, we now turn our attention to the specific challenge of incorporating the propanoic acid moiety. There are two primary retrosynthetic strategies for achieving this:

  • Strategy A: Post-Pyrazole Formation Alkylation (Michael Addition)

  • Strategy B: Pre-incorporation of the Propanoic Acid Precursor

Strategy A: Michael Addition of Pyrazole to an Acrylate

This strategy involves the formation of the pyrazole ring first, followed by the introduction of the propanoic acid side chain via a Michael addition (aza-Michael addition) to an acrylic acid derivative.[2][9]

Retrosynthetic Analysis:

The target pyrazole-propanoic acid is disconnected at the N-C bond of the propanoic acid side chain. This reveals a pyrazole nucleophile and a Michael acceptor, such as an acrylate ester.

G target Pyrazole-Propanoic Acid retron Retrosynthetic Disconnection target->retron intermediates Pyrazole + Acrylic Acid Ester retron->intermediates N-C disconnection (Aza-Michael)

Caption: Retrosynthesis via aza-Michael addition.

Forward Synthesis and Experimental Protocol:

The forward synthesis involves the base-catalyzed addition of a pyrazole to an acrylate ester, followed by hydrolysis of the resulting ester to the carboxylic acid.

Experimental Protocol: Synthesis of 3-(1H-Pyrazol-1-yl)propanoic Acid

  • Michael Addition:

    • To a solution of pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a catalytic amount of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride (NaH).[2]

    • To this mixture, add methyl acrylate (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 3-(1H-pyrazol-1-yl)propanoate.

  • Hydrolysis:

    • Dissolve the crude ester in a mixture of methanol and water.

    • Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 eq).

    • Stir the mixture at room temperature or heat to reflux until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired 3-(1H-pyrazol-1-yl)propanoic acid.

Step Reactants Reagents/Conditions Product Typical Yield
1Pyrazole, Methyl AcrylateDBU (cat.), Acetonitrile, RTMethyl 3-(1H-pyrazol-1-yl)propanoate85-95%
2Methyl 3-(1H-pyrazol-1-yl)propanoateNaOH, MeOH/H₂O, RT3-(1H-Pyrazol-1-yl)propanoic Acid>90%
Strategy B: Synthesis from a Propanoic Acid-Containing Precursor

This approach involves incorporating the propanoic acid moiety into one of the starting materials for the Knorr pyrazole synthesis. A common precursor is a γ-keto acid or its ester derivative.

Retrosynthetic Analysis:

The pyrazole-propanoic acid is disconnected using the standard Knorr disconnection. This leads to a hydrazine and a 1,3-dicarbonyl compound that already contains the propanoic acid (or ester) functionality.

G target Pyrazole-Propanoic Acid retron Retrosynthetic Disconnection target->retron intermediates γ-Ketoester + Hydrazine retron->intermediates Knorr Disconnection

Caption: Retrosynthesis via a γ-ketoester precursor.

Forward Synthesis and Experimental Protocol:

The synthesis begins with a γ-ketoester, which is then condensed with a hydrazine to form the pyrazole ring directly with the propanoic acid ester side chain. A final hydrolysis step yields the target acid. A notable example is the synthesis of pyrazole derivatives from 3-benzoylpropionic acid.[10]

Experimental Protocol: Synthesis of 3-(5-Phenyl-1H-pyrazol-3-yl)propanoic Acid

  • Formation of the 1,3-Dicarbonyl Moiety:

    • Start with a suitable γ-keto acid, for instance, 3-benzoylpropionic acid.

    • The 1,3-dicarbonyl system can be generated in situ. For example, by reacting the γ-keto acid with an acid chloride in the presence of a strong base to form a β-diketo acid derivative.[10]

  • Knorr Pyrazole Synthesis:

    • To the in situ generated 1,3-dicarbonyl compound, add hydrazine hydrate (1.0-1.2 eq).

    • The reaction is typically carried out in a protic solvent like ethanol or acetic acid.

    • Heat the reaction mixture to reflux until the starting materials are consumed (monitored by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by crystallization or column chromatography to yield the ester of the target pyrazole-propanoic acid.

  • Hydrolysis:

    • Perform a standard ester hydrolysis as described in Strategy A to obtain the final pyrazole-propanoic acid.

Step Reactants Reagents/Conditions Product Typical Yield
1 & 23-Benzoylpropionic acid, Acid Chloride, HydrazineBase, then Reflux in EtOHEthyl 3-(5-phenyl-1H-pyrazol-3-yl)propanoate60-80%
3Ethyl 3-(5-phenyl-1H-pyrazol-3-yl)propanoateLiOH, THF/H₂O, RT3-(5-Phenyl-1H-pyrazol-3-yl)propanoic Acid>90%

Case Study: Retrosynthesis of Celecoxib

Celecoxib, a selective COX-2 inhibitor, provides an excellent real-world example of the application of these retrosynthetic principles, albeit with a benzenesulfonamide moiety instead of a propanoic acid. The core pyrazole synthesis remains central.

The retrosynthesis of Celecoxib involves the disconnection of the pyrazole ring to reveal 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione and 4-sulfamoylphenylhydrazine.[11][12] This highlights the industrial relevance of the Knorr pyrazole synthesis in the preparation of complex drug molecules.

Conclusion

The retrosynthetic analysis of pyrazole-propanoic acid compounds is primarily anchored in the robust and versatile Knorr pyrazole synthesis. The choice of strategy for introducing the propanoic acid side chain—either through post-pyrazole formation alkylation or by utilizing a precursor already containing the acid moiety—offers flexibility in synthetic design. The selection of a particular route will depend on the availability of starting materials, desired substitution patterns on the pyrazole ring, and considerations of regioselectivity. A thorough understanding of these retrosynthetic pathways and the associated forward reactions is crucial for the successful and efficient synthesis of this important class of compounds.

References

  • Beilstein Journal of Organic Chemistry. (n.d.). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Retrieved from [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Springer Nature. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]

  • ResearchGate. (n.d.). Pseudo-retrosynthetic de novo design applied to the molecule Celecoxib. Retrieved from [Link]

  • Zenodo. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Polyfunctional pyrazole. 3. Synthesis 3-(3-aryl-4-formylpyrazol-1-yl)propanoic acids and their amides. Retrieved from [Link]

  • PubMed. (n.d.). Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Aza-Michael addition of pyrazoles to crotonic acid. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid, a valuable building block in medicinal chemistry and drug discovery. We will delve into the selection of starting materials, detailed reaction protocols, and the underlying chemical principles governing the synthesis. This document is intended to serve as a practical resource for researchers, offering field-proven insights and methodologies to enable the efficient and reliable synthesis of this target molecule.

Introduction: Strategic Importance of the Target Molecule

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, appearing in a wide array of approved pharmaceuticals and clinical candidates. The unique electronic and steric properties of the pyrazole ring allow it to act as a versatile scaffold, often serving as a bioisostere for amides or other aromatic systems. The title compound, 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid, is of particular interest due to its trifunctional nature. The bromo substituent provides a handle for further functionalization via cross-coupling reactions, the propanoic acid moiety allows for amide bond formation or other conjugations, and the pyrazole core itself can engage in crucial interactions with biological targets. Understanding the efficient synthesis of this molecule is therefore of significant strategic value in the development of novel therapeutics.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid points to two primary starting materials: 4-bromo-5-methyl-1H-pyrazole and a three-carbon electrophile that will introduce the propanoic acid side chain. The key bond disconnection is the N-C bond at the N1 position of the pyrazole ring.

G cluster_precursors Key Precursors Target 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid Disconnect N-C Bond Formation Target->Disconnect Precursors Starting Materials 4-bromo-5-methyl-1H-pyrazole 4-bromo-5-methyl-1H-pyrazole Precursors->4-bromo-5-methyl-1H-pyrazole Acrylic Acid Derivative Acrylic Acid Derivative Precursors->Acrylic Acid Derivative Disconnect->Precursors

Caption: Retrosynthetic analysis of the target molecule.

The most direct and efficient method for forging this N-C bond is through an aza-Michael addition . This reaction involves the conjugate addition of the nucleophilic pyrazole nitrogen to an α,β-unsaturated carbonyl compound. Subsequently, hydrolysis of the resulting ester will yield the desired carboxylic acid.

Synthesis of the Key Precursor: 4-bromo-5-methyl-1H-pyrazole

The primary starting material, 4-bromo-5-methyl-1H-pyrazole, is commercially available from various suppliers. However, for instances where a custom synthesis is required or for cost-effectiveness in large-scale production, it can be prepared from the readily available 5-methyl-1H-pyrazole.

Bromination of 5-methyl-1H-pyrazole

The bromination of pyrazoles typically occurs at the C4 position due to the electronic nature of the ring system. A common and effective brominating agent is N-bromosuccinimide (NBS).

Reaction Scheme:

G cluster_reaction Bromination of 5-methyl-1H-pyrazole 5-methyl-1H-pyrazole 5-methyl-1H-pyrazole 4-bromo-5-methyl-1H-pyrazole 4-bromo-5-methyl-1H-pyrazole 5-methyl-1H-pyrazole->4-bromo-5-methyl-1H-pyrazole NBS, Solvent, rt

Caption: Synthesis of the key pyrazole precursor.

Experimental Protocol:

  • To a solution of 5-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 4-bromo-5-methyl-1H-pyrazole.

The Core Synthesis: Aza-Michael Addition and Hydrolysis

The construction of the propanoic acid side chain is achieved in a two-step sequence: a base-catalyzed aza-Michael addition followed by ester hydrolysis.

Step 1: Aza-Michael Addition to an Acrylic Ester

The N-alkylation of the pyrazole is accomplished by reacting 4-bromo-5-methyl-1H-pyrazole with an acrylic acid ester, such as ethyl acrylate or methyl acrylate. This reaction is typically catalyzed by a mild base.

Reaction Scheme:

G cluster_reaction Aza-Michael Addition 4-bromo-5-methyl-1H-pyrazole 4-bromo-5-methyl-1H-pyrazole Ethyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate Ethyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate 4-bromo-5-methyl-1H-pyrazole->Ethyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate Ethyl Acrylate, Base, Solvent, Heat

Caption: Formation of the propanoate ester intermediate.

Experimental Protocol:

  • To a solution of 4-bromo-5-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as ethanol or DMF, add a catalytic amount of a base like piperidine or triethylamine (0.1-0.2 eq).

  • Add the acrylic acid ester (e.g., ethyl acrylate, 1.2 eq) to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The residue can be taken up in an organic solvent and washed with water and brine. The organic layer is then dried and concentrated.

  • Purification by column chromatography on silica gel will yield the desired ester intermediate, ethyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate.

Step 2: Hydrolysis to the Final Product

The final step is the hydrolysis of the ester to the carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is generally a clean and high-yielding method.

Reaction Scheme:

G cluster_reaction Ester Hydrolysis Ethyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate Ethyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid Ethyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate->3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid 1. NaOH, H2O/EtOH 2. HCl (aq)

Caption: Final hydrolysis to the target carboxylic acid.

Experimental Protocol:

  • Dissolve the ester intermediate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide (2.0-3.0 eq), to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture in an ice bath and carefully acidify with a mineral acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • The precipitated product can be collected by filtration, washed with cold water, and dried under vacuum to yield 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid.

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield Physical Appearance
4-bromo-5-methyl-1H-pyrazoleC₄H₅BrN₂161.0070-85%White to off-white solid
Ethyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoateC₉H₁₃BrN₂O₂277.1265-80%Colorless to pale yellow oil
3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acidC₇H₉BrN₂O₂233.06>90%White solid

Conclusion

The synthesis of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid is a straightforward and efficient process that can be reliably executed in a laboratory setting. The key steps involve the bromination of 5-methyl-1H-pyrazole, followed by a robust aza-Michael addition to an acrylic ester and subsequent hydrolysis. The starting materials are readily available, and the reaction conditions are generally mild, making this an accessible and scalable synthetic route for researchers in drug discovery and development. This guide provides a solid foundation for the synthesis of this valuable building block, empowering scientists to incorporate it into their ongoing research programs.

References

  • Fustero, S.; et al. Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry. 2011 , 7, 24. [Link]

Exploratory

The Pyrazole Core: A Historical and Synthetic Guide to a Privileged Scaffold in Medicinal Chemistry

Authored by: [Your Name/Gemini AI], Senior Application Scientist Abstract The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in the edifice of medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in the edifice of medicinal chemistry. Its journey from a laboratory curiosity in the late 19th century to a "privileged scaffold" in modern drug discovery is a compelling narrative of chemical ingenuity and serendipitous biological findings. This in-depth technical guide provides a comprehensive exploration of the discovery and history of pyrazole-based compounds. We will delve into the seminal synthetic methodologies, trace the evolution of their therapeutic applications, and provide detailed protocols and mechanistic insights for key reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the rich history and versatile chemistry of pyrazoles in their own research endeavors.

The Dawn of Pyrazole Chemistry: Knorr's Foundational Synthesis

The history of pyrazole chemistry is inextricably linked to the German chemist Ludwig Knorr. In 1883, Knorr reported the first synthesis of a substituted pyrazole, a pyrazolone derivative, through the condensation of ethyl acetoacetate with phenylhydrazine.[1][2] This reaction, now famously known as the Knorr pyrazole synthesis , was a landmark achievement that opened the floodgates for the exploration of this new class of heterocyclic compounds.[1][3] The term 'pyrazole' itself was coined by Knorr to describe this novel ring system.[2][4]

The initial synthesis was not of the parent pyrazole, but of 1-phenyl-3-methyl-5-pyrazolone.[1] The parent, unsubstituted pyrazole was first synthesized in 1889 by Buchner through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[5] However, it was Knorr's practical and versatile synthetic route that truly catalyzed the field.

The Knorr Pyrazole Synthesis: A Mechanistic and Practical Overview

The Knorr synthesis is a robust and widely employed method for the preparation of pyrazoles and pyrazolones. It involves the condensation of a β-ketoester or a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[3][6]

Mechanism of the Knorr Pyrazole Synthesis:

The reaction proceeds through a series of well-defined steps:

  • Imine/Hydrazone Formation: The reaction is initiated by the acid-catalyzed condensation of one of the carbonyl groups of the 1,3-dicarbonyl compound with the hydrazine to form an imine or hydrazone intermediate.[7][8]

  • Intramolecular Cyclization: The remaining free nitrogen atom of the hydrazine then attacks the second carbonyl group in an intramolecular fashion, leading to the formation of a five-membered ring intermediate.[7][8]

  • Dehydration: The cyclic intermediate subsequently undergoes dehydration (loss of a water molecule) to yield the aromatic pyrazole ring.[8]

It is important to note that with unsymmetrical 1,3-dicarbonyl compounds, the reaction can potentially yield two regioisomeric pyrazole products.[9][10]

Visualizing the Knorr Synthesis:

Knorr_Synthesis dicarbonyl 1,3-Dicarbonyl Compound hydrazone Hydrazone Intermediate dicarbonyl->hydrazone + Hydrazine hydrazine Hydrazine Derivative hydrazine->hydrazone cyclic_intermediate Cyclic Intermediate hydrazone->cyclic_intermediate Intramolecular Cyclization pyrazole Pyrazole cyclic_intermediate->pyrazole - H2O (Dehydration)

Caption: Generalized workflow of the Knorr pyrazole synthesis.

Foundational Experimental Protocol: Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)

The following protocol is based on Knorr's original 1883 publication, providing a historical context to the practical aspects of this seminal reaction.[1]

Materials:

  • Phenylhydrazine (100 g)

  • Ethyl acetoacetate (125 g)

Apparatus:

  • Reaction vessel suitable for heating

  • Water bath

  • Separatory funnel

  • Crystallization dish

  • Melting point apparatus

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate.[1]

  • Initial Condensation: Allow the mixture to stand at ambient temperature. An initial condensation reaction will occur, leading to the formation of an oily product and water.[1]

  • Separation of Water: Separate the formed water from the oily condensation product using a separatory funnel.[1]

  • Cyclization: Heat the oily product on a water bath for an extended period to induce cyclization.[1]

  • Isolation and Purification: Upon cooling, the product will solidify. The solid 1-phenyl-3-methyl-5-pyrazolone can then be purified by recrystallization.

This foundational experiment laid the groundwork for the synthesis of a vast library of pyrazole derivatives, paving the way for the discovery of their diverse biological activities.

From Dyes to Drugs: The Evolving Biological Significance of Pyrazoles

Initially, the interest in pyrazole compounds was largely confined to the realm of synthetic dyes.[11] However, the turn of the 20th century witnessed the emergence of pyrazole-based compounds as potent therapeutic agents.

Early Therapeutic Breakthroughs

One of the first pyrazole derivatives to gain prominence in medicine was Antipyrine (phenazone), a pyrazolone derivative synthesized in the 1880s. It was widely used as an analgesic and antipyretic.[12] This was followed by other pyrazolone-based drugs like Aminopyrine and Metamizole (dipyrone), which also exhibited analgesic, antipyretic, and anti-inflammatory properties.[12] These early discoveries highlighted the therapeutic potential residing within the pyrazole scaffold.

A Plethora of Pharmacological Activities

As synthetic methodologies for pyrazole derivatives became more sophisticated, researchers began to uncover a wide spectrum of biological activities associated with this heterocyclic core.[4][13] Today, pyrazole-containing compounds are known to exhibit an impressive array of pharmacological effects, including:

  • Anti-inflammatory [12]

  • Anticancer [4][13]

  • Antimicrobial (antibacterial and antifungal) [13][14]

  • Antiviral [4][14]

  • Anticonvulsant [4]

  • Antidepressant [4]

  • Antidiabetic [13]

  • Neuroprotective [13]

This remarkable versatility has solidified the status of the pyrazole nucleus as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets.[15]

The Rise of a Blockbuster: The Discovery and Development of Celecoxib

No discussion on the history of pyrazole-based drugs would be complete without a detailed account of Celecoxib (marketed as Celebrex). The discovery of Celecoxib in the 1990s represents a landmark achievement in rational drug design and a pivotal moment in the history of anti-inflammatory therapy.[16]

The COX-2 Hypothesis and the Dawn of Selective Inhibition

The development of Celecoxib was spurred by the groundbreaking discovery of two distinct cyclooxygenase (COX) isoforms: COX-1 and COX-2.[16] COX-1 is constitutively expressed and plays a role in homeostatic functions, such as protecting the gastrointestinal lining.[17] In contrast, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[17] This led to the compelling therapeutic hypothesis that selectively inhibiting COX-2 could provide potent anti-inflammatory and analgesic effects while sparing the protective functions of COX-1, thereby reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[16]

From Lead Compound to Marketed Drug

A team of scientists at the Searle division of Monsanto, led by John Talley, embarked on a mission to discover a selective COX-2 inhibitor.[18] Their efforts culminated in the discovery of Celecoxib and other COX-2 selective inhibitors.[17][18] Celecoxib was the first specific inhibitor of COX-2 to be approved for the treatment of rheumatism and osteoarthritis.[17] It was approved by the U.S. Food and Drug Administration (FDA) on December 31, 1998.[16][19]

Key Structural Features of Celecoxib for COX-2 Selectivity:

The selectivity of Celecoxib for COX-2 over COX-1 is attributed to key structural differences in the active sites of the two enzymes.[18] Specifically, the presence of a valine residue in the active site of COX-2, as opposed to a larger isoleucine in COX-1, creates a side pocket that can accommodate the bulky sulfonamide group of Celecoxib.[18]

Visualizing the Drug Discovery Workflow for Celecoxib:

Celecoxib_Discovery cluster_discovery Discovery & Hypothesis cluster_development Development & Optimization cluster_result Outcome discovery_cox Discovery of COX-1 and COX-2 Isoforms hypothesis COX-2 Selective Inhibition Hypothesis discovery_cox->hypothesis Leads to sar_studies Structure-Activity Relationship (SAR) Studies hypothesis->sar_studies Drives lead_optimization Lead Optimization sar_studies->lead_optimization celecoxib Discovery of Celecoxib lead_optimization->celecoxib fda_approval FDA Approval (1998) celecoxib->fda_approval

Caption: The rational drug design process leading to Celecoxib.

Modern Synthetic Strategies and the Expanding Pyrazole Universe

While the Knorr synthesis remains a workhorse in pyrazole chemistry, numerous other synthetic methodologies have been developed over the years, further expanding the accessibility and diversity of pyrazole-based compounds.[9][10] These include:

  • 1,3-Dipolar Cycloaddition Reactions: This powerful method involves the reaction of a nitrile imine with an alkyne or alkene to form the pyrazole ring.[9]

  • Reactions of α,β-Unsaturated Carbonyl Compounds: Chalcones and other α,β-unsaturated ketones can react with hydrazines to yield pyrazolines, which can then be oxidized to pyrazoles.[9]

  • Multicomponent Reactions: These reactions allow for the efficient construction of complex pyrazole derivatives in a single step from three or more starting materials.[13]

These modern synthetic advancements, coupled with a deeper understanding of the biological roles of various molecular targets, continue to fuel the discovery of novel pyrazole-based therapeutic agents.

The Future of Pyrazole-Based Research

The journey of pyrazole from its initial synthesis to its current status as a privileged scaffold in drug discovery is a testament to the power of chemical synthesis and the relentless pursuit of therapeutic innovation. The unique physicochemical properties of the pyrazole core, including its metabolic stability, contribute to its continued success in drug development.[20][21] As of recent years, the number of FDA-approved drugs containing a pyrazole nucleus has seen a significant uptick, with applications ranging from oncology to rare genetic diseases.[20][22] The structural diversity of these approved drugs, often featuring pyridine rings and fluorine substituents, provides valuable insights for future drug design.[22]

The ongoing exploration of new synthetic methodologies, coupled with advanced computational and screening techniques, promises to unlock even greater potential within the pyrazole scaffold. From targeting protein kinases in cancer to modulating neurological pathways, the future of pyrazole-based research is bright and holds immense promise for the development of the next generation of life-saving medicines.

Quantitative Data Summary

Table 1: Selected FDA-Approved Pyrazole-Containing Drugs

Drug NameBrand Name(s)Year of First FDA ApprovalTherapeutic Indication
CelecoxibCelebrex1998Anti-inflammatory, Analgesic[16][19]
SildenafilViagra1998Erectile Dysfunction, Pulmonary Hypertension[20]
RimonabantAcomplia(Withdrawn)Anti-obesity[9]
EltrombopagPromacta2008Thrombocytopenia[20]
RuxolitinibJakafi2011Myelofibrosis[20]
CrizotinibXalkori2011Non-small cell lung cancer[20]
ApixabanEliquis2012Anticoagulant[20]
LorlatinibLorbrena2018Non-small cell lung cancer[20]
BerotralstatOrladeyo2020Hereditary Angioedema[20]
VericiguatVerquvo2021Heart Failure[20]

References

  • Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia. (URL: _)
  • Celecoxib - Wikipedia. (URL: )
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  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (URL: )
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  • Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica. (URL: )
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  • Pyrazole: Significance and symbolism. (URL: )
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Foundational

An In-depth Technical Guide to 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid, a heterocyclic compound of...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, and its derivatives are continuously explored for novel therapeutic applications. This document details the compound's chemical identity, physicochemical properties, a robust synthetic pathway with a detailed experimental protocol, its chemical reactivity, and its potential biological significance based on the activities of structurally related molecules. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, modification, and biological evaluation of pyrazole-based compounds.

Chemical Identity and Physicochemical Properties

3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid is a substituted N-alkylated pyrazole. The presence of a bromine atom, a methyl group, and a propanoic acid side chain provides multiple points for structural modification and diverse physicochemical characteristics.

Structure:

Chemical Structure of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid

Table 1: Compound Identification and Properties

PropertyValueSource(s)
IUPAC Name 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid-
CAS Number 956396-56-8[1][2][3][4][5]
Molecular Formula C₇H₉BrN₂O₂[2][4]
Molecular Weight 233.06 g/mol [4]
Appearance White to off-white solid (Predicted)-
SMILES CC1=C(Br)C=NN1CCC(O)=O[5]
Melting Point Not available. Predicted to be in the range of 100-150 °C.-
Solubility Soluble in methanol, ethanol, DMSO, DMF. Sparingly soluble in water.-
pKa (acidic) ~4.5 (Predicted for carboxylic acid)-
Spectroscopic Characterization (Predicted)

A comprehensive spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.[6] Based on the structure, the following spectral data are anticipated:

  • ¹H NMR (500 MHz, DMSO-d₆):

    • δ 12.4 (s, 1H, -COOH): A broad singlet characteristic of the carboxylic acid proton.

    • δ 7.7 (s, 1H, pyrazole C3-H): A singlet for the proton on the pyrazole ring.

    • δ 4.2 (t, 2H, N-CH₂): A triplet for the methylene group attached to the pyrazole nitrogen.

    • δ 2.8 (t, 2H, CH₂-COOH): A triplet for the methylene group adjacent to the carboxyl group.

    • δ 2.2 (s, 3H, -CH₃): A singlet for the methyl group protons on the pyrazole ring.

  • ¹³C NMR (125 MHz, DMSO-d₆):

    • δ 172.5 (-COOH)

    • δ 145.0 (pyrazole C5)

    • δ 138.0 (pyrazole C3)

    • δ 95.0 (pyrazole C4-Br)

    • δ 48.0 (N-CH₂)

    • δ 33.0 (CH₂-COOH)

    • δ 11.0 (-CH₃)

  • FT-IR (KBr Pellet, cm⁻¹):

    • 3100-2500 (broad, O-H stretch of carboxylic acid)

    • 1710 (s, C=O stretch of carboxylic acid)

    • 1550 (m, C=N stretch of pyrazole ring)

    • 1100 (m, C-Br stretch)

Synthesis and Purification

The synthesis of N-substituted pyrazoles is a well-established area of organic chemistry.[7] The target compound, 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid, can be efficiently prepared via a two-step sequence involving an aza-Michael addition followed by ester hydrolysis. This approach offers high regioselectivity for the N1-alkylation of the pyrazole ring.[8][9][10]

The key starting material, 4-bromo-5-methyl-1H-pyrazole (CAS 13808-64-5), is commercially available.[11] The synthesis begins with the Michael addition of this pyrazole to ethyl acrylate, a readily available Michael acceptor. The reaction is typically catalyzed by a mild base. The subsequent hydrolysis of the resulting ethyl ester under basic conditions yields the final carboxylic acid.

Synthetic Workflow Diagram

G cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Ester Hydrolysis A 4-Bromo-5-methyl- 1H-pyrazole C Ethyl 3-(4-bromo-5-methyl- 1H-pyrazol-1-yl)propanoate A->C Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Heat B Ethyl Acrylate B->C D Ethyl 3-(4-bromo-5-methyl- 1H-pyrazol-1-yl)propanoate E 3-(4-bromo-5-methyl- 1H-pyrazol-1-yl)propanoic acid D->E 1. Base (e.g., NaOH) Solvent (e.g., EtOH/H₂O) 2. Acid (e.g., HCl)

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate

  • To a stirred solution of 4-bromo-5-methyl-1H-pyrazole (1.61 g, 10 mmol) in acetonitrile (30 mL), add anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Add ethyl acrylate (1.20 g, 12 mmol) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexane) to afford the pure ethyl ester as a colorless oil or low-melting solid.

Causality: Potassium carbonate is chosen as a mild base to deprotonate the pyrazole N-H, facilitating the nucleophilic attack on the electron-deficient alkene of ethyl acrylate. Acetonitrile is a suitable polar aprotic solvent for this type of reaction. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step 2: Synthesis of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid

  • Dissolve the purified ethyl ester (2.61 g, 10 mmol) in a mixture of ethanol (20 mL) and water (10 mL).

  • Add sodium hydroxide (0.60 g, 15 mmol) to the solution and stir the mixture at 50°C for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M hydrochloric acid. A white precipitate should form.

  • Collect the precipitate by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum to yield the final product, 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid.

Trustworthiness: This self-validating protocol relies on standard, high-yielding reactions. The purity of the intermediate and final product can be readily assessed at each stage using standard analytical techniques like TLC, NMR, and Mass Spectrometry, ensuring the integrity of the final compound.

Chemical Reactivity and Stability

The reactivity of the title compound is governed by its three main components: the brominated pyrazole ring, the N-alkyl chain, and the carboxylic acid terminus.

Reactivity of the Pyrazole Core
  • N1-Position: The N1 nitrogen is substituted with the propanoic acid chain, rendering it non-nucleophilic and unreactive towards further alkylation.

  • N2-Position: The N2 nitrogen possesses a lone pair of electrons and is the basic center of the molecule, capable of coordinating to metals or reacting with strong electrophiles.[12]

  • C3-Position: The C3-H is a typical pyrazole proton and is generally unreactive towards substitution.

  • C4-Position: The C4 position is blocked by a bromine atom. This bromine atom is a key functional handle. It can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new aryl, alkynyl, or amino substituents, making it a valuable intermediate for library synthesis.[13][14]

  • C5-Position: The methyl group at C5 is generally unreactive but can influence the electronic properties of the ring.

Reactivity of the Propanoic Acid Side Chain

The carboxylic acid group is the most reactive functional group for derivatization. It will undergo standard transformations, including:

  • Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents.

  • Amidation: Reaction with amines using standard peptide coupling reagents (e.g., EDC, HATU) to form a diverse range of amides.

  • Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Caption: Key reactive sites for further chemical modification.

Stability and Storage

The compound is expected to be a stable solid under standard laboratory conditions. It should be stored in a cool, dry place away from strong bases and oxidizing agents. As a carboxylic acid, it is incompatible with strong bases.

Biological and Pharmacological Context

While no specific biological activity has been reported for 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid itself, the pyrazole nucleus is a privileged scaffold in medicinal chemistry.[15][16][17][18] Derivatives of pyrazole are known to possess a wide array of pharmacological activities.

  • Anti-inflammatory and Analgesic: Celecoxib, a well-known COX-2 inhibitor, features a pyrazole core. The anti-inflammatory potential of many pyrazole derivatives is well-documented.[12]

  • Antimicrobial and Antifungal: Pyrazole carboxylic acids and their derivatives have been investigated for their activity against various bacterial and fungal strains.[15][18] The presence of a halogen, such as bromine, can often enhance antimicrobial potency.

  • Anticancer: Numerous pyrazole-containing compounds have been developed as inhibitors of various kinases and other targets relevant to oncology.[16]

  • Agrochemicals: Brominated pyrazoles are used as intermediates in the synthesis of potent herbicides and fungicides.[13][19]

  • Building Block for Kinase Inhibitors: N-alkylated 4-bromopyrazoles are crucial intermediates in the synthesis of Janus kinase (JAK) inhibitors, such as Ruxolitinib.[9][20] The propanoic acid moiety of the title compound could serve as a linker to connect the pyrazole core to other pharmacophoric elements.

The combination of the biologically active brominated pyrazole core with a carboxylic acid linker makes this molecule a highly attractive starting point for the development of new therapeutic agents through fragment-based drug design or the synthesis of targeted compound libraries.

Conclusion

3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid is a versatile heterocyclic compound with significant potential as a building block in drug discovery and materials science. This guide has outlined its key chemical and physical properties, provided a reliable and detailed synthetic protocol, and discussed its chemical reactivity. Grounded in the well-established biological importance of the pyrazole scaffold, this compound represents a valuable platform for the synthesis of novel molecules with potential therapeutic applications, particularly in the fields of oncology, inflammation, and infectious diseases. Future research will likely focus on utilizing its functional handles for the creation of diverse chemical libraries and the subsequent evaluation of their biological activities.

References

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [16][17]

  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. BenchChem Technical Guides.

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  • MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

  • OUCI. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. OUCI.

  • Arctom Scientific. (n.d.). CAS NO. 956396-56-8 | 3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid. Arctom.

  • Matrix Scientific. (n.d.). 3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid. Matrix Scientific.

  • abcr Gute Chemie. (n.d.). AB347057 | CAS 956396-56-8. abcr Gute Chemie.

  • ChemBK. (n.d.). 3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid. ChemBK.

  • BLDpharm. (n.d.). 956396-56-8|3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid. BLDpharm.

  • BenchChem. (2025). Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. BenchChem.

  • Khachatryan, H. N. (2017). Aza-Michael addition of pyrazoles to crotonic acid. Russian Journal of General Chemistry, 87(3), 572–574.

  • Google Patents. (n.d.). CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile. Google Patents.

  • SciELO México. (2014). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. J. Mex. Chem. Soc., 58(1).

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.

  • Sigma-Aldrich. (n.d.). 4-Bromopyrazole 99. Sigma-Aldrich.

  • Royal Society of Chemistry. (2022). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. RSC Advances.

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry.

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  • Sha, Q., & Wei, Y. (2013). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Synthesis, 45(03), 413-420.

  • MDPI. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 23(10), 2448.

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Exploratory

Molecular weight and formula of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 3-(4-bromo-5-methyl-1H-pyra...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its physicochemical properties, a representative synthetic protocol, expected spectroscopic data, and discusses its potential applications based on the known reactivity and biological activity of related pyrazole derivatives. The guide is intended for researchers and professionals engaged in drug discovery and development, offering foundational knowledge for the utilization of this versatile chemical entity.

Introduction

Pyrazole derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The strategic incorporation of various functional groups onto the pyrazole scaffold allows for the fine-tuning of their pharmacological profiles. 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid is a functionalized pyrazole that serves as a valuable building block in the synthesis of more complex molecules. Its structure, featuring a reactive bromo substituent, a carboxylic acid moiety, and a methyl group on the pyrazole ring, offers multiple points for chemical modification, making it a versatile intermediate for library synthesis and lead optimization in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₉BrN₂O₂[1]
Molecular Weight 233.07 g/mol [1]
CAS Number 956396-56-8[1]
Appearance Expected to be a solidGeneral knowledge
Purity Commercially available up to 95%
Hazard Statement Irritant

Synthesis and Mechanism

The synthesis of 3-(pyrazol-1-yl)propanoic acid derivatives is commonly achieved through a Michael addition reaction between a pyrazole and an acrylic acid derivative.[2][3][4] This reaction, also known as aza-Michael addition, is a highly efficient method for the formation of carbon-nitrogen bonds.[5]

Representative Synthetic Protocol: Aza-Michael Addition

This protocol describes a general method for the synthesis of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid from 4-bromo-5-methyl-1H-pyrazole and acrylic acid. The reaction is typically base-catalyzed, facilitating the deprotonation of the pyrazole nitrogen, which then acts as a nucleophile.

Materials:

  • 4-bromo-5-methyl-1H-pyrazole

  • Acrylic acid

  • A suitable base (e.g., triethylamine, DBU, or an alkali metal hydroxide)

  • A suitable solvent (e.g., acetonitrile, DMF, or ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-5-methyl-1H-pyrazole (1 equivalent) in the chosen solvent.

  • Addition of Base: Add the base (catalytic or stoichiometric amount) to the solution and stir for a few minutes to facilitate the formation of the pyrazole anion.

  • Addition of Michael Acceptor: Slowly add acrylic acid (1-1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a suitable temperature (e.g., reflux) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product can be purified by recrystallization or column chromatography on silica gel.

Reaction Mechanism

The underlying mechanism involves the deprotonation of the N-H proton of the pyrazole ring by the base, generating a nucleophilic pyrazole anion. This anion then attacks the β-carbon of the α,β-unsaturated carbonyl system of acrylic acid in a conjugate addition. Subsequent protonation of the resulting enolate yields the final 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid.

Michael_Addition cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Pyrazole 4-Bromo-5-methyl-1H-pyrazole Pyrazole_Anion Pyrazole Anion (Nucleophile) Pyrazole->Pyrazole_Anion Deprotonation Acrylic_Acid Acrylic Acid Enolate Enolate Intermediate Acrylic_Acid->Enolate Base Base Base->Pyrazole_Anion Pyrazole_Anion->Enolate Nucleophilic Attack Final_Product 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid Enolate->Final_Product Protonation

Caption: Aza-Michael addition of a pyrazole to acrylic acid.

Spectroscopic Characterization

¹H NMR Spectroscopy
  • Carboxylic Acid Proton (-COOH): A broad singlet typically in the region of 10-13 ppm.

  • Pyrazole Ring Proton (-CH=): A singlet corresponding to the proton at the C3 position of the pyrazole ring, expected around 7.5-8.0 ppm.

  • Propanoic Acid Protons (-CH₂CH₂-): Two triplets corresponding to the two methylene groups of the propanoic acid side chain. The methylene group adjacent to the pyrazole ring (-N-CH₂-) would likely appear around 4.2-4.5 ppm, while the methylene group adjacent to the carbonyl group (-CH₂-COOH) would be expected around 2.7-3.0 ppm.

  • Methyl Protons (-CH₃): A singlet for the methyl group attached to the pyrazole ring, likely appearing around 2.2-2.5 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (-COOH): A signal in the range of 170-180 ppm.

  • Pyrazole Ring Carbons: Signals for the carbon atoms of the pyrazole ring would be expected in the aromatic region (approximately 100-150 ppm). The carbon bearing the bromine atom (C4) would be significantly influenced by the halogen.

  • Propanoic Acid Carbons (-CH₂CH₂-): Two signals for the methylene carbons, typically between 25-50 ppm.

  • Methyl Carbon (-CH₃): A signal for the methyl carbon, usually in the range of 10-20 ppm.

Mass Spectrometry

In an electrospray ionization mass spectrum (ESI-MS), the compound is expected to show a molecular ion peak [M+H]⁺ at m/z 233.98 and/or a deprotonated molecular ion peak [M-H]⁻ at m/z 231.97. The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units for the ⁷⁹Br and ⁸¹Br isotopes) would be a key diagnostic feature.

Reactivity and Potential Applications

The chemical reactivity of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid is dictated by its three main functional components: the 4-bromopyrazole ring, the propanoic acid side chain, and the methyl group.

The 4-Bromopyrazole Moiety

The bromine atom at the 4-position of the pyrazole ring makes this compound a versatile substrate for various transition-metal-catalyzed cross-coupling reactions.[6][7] These include, but are not limited to:

  • Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

  • Heck Coupling: Reaction with alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

This reactivity allows for the introduction of a wide range of substituents at the 4-position of the pyrazole ring, enabling the synthesis of diverse compound libraries for biological screening.

Reactivity cluster_starting_material Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Potential Products Core 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid Suzuki Suzuki Coupling (with R-B(OH)₂) Core->Suzuki Pd Catalyst Heck Heck Coupling (with Alkene) Core->Heck Pd Catalyst Sonogashira Sonogashira Coupling (with Alkyne) Core->Sonogashira Pd/Cu Catalyst Buchwald Buchwald-Hartwig (with Amine) Core->Buchwald Pd Catalyst Product_Suzuki 4-Aryl/Alkyl Derivative Suzuki->Product_Suzuki Product_Heck 4-Vinyl Derivative Heck->Product_Heck Product_Sonogashira 4-Alkynyl Derivative Sonogashira->Product_Sonogashira Product_Buchwald 4-Amino Derivative Buchwald->Product_Buchwald

Caption: Reactivity of the 4-bromopyrazole moiety.

The Propanoic Acid Side Chain

The carboxylic acid group provides a handle for further functionalization, such as:

  • Amide Bond Formation: Coupling with amines to form amides, a common linkage in many pharmaceuticals.

  • Esterification: Reaction with alcohols to form esters.

  • Reduction: Reduction to the corresponding primary alcohol.

These transformations allow for the modification of the compound's polarity, solubility, and ability to interact with biological targets.

Potential Biological and Pharmacological Relevance

Given that pyrazole carboxylic acid derivatives are known to possess a range of biological activities, 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid and its derivatives are of significant interest in drug discovery. The pyrazole core is a privileged scaffold in medicinal chemistry, and modifications at the 4-position and through the propanoic acid side chain could lead to the discovery of novel therapeutic agents with activities such as:

  • Antimicrobial

  • Anticancer

  • Anti-inflammatory

  • Antidepressant

Conclusion

3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and the predictable reactivity of its functional groups make it an attractive starting material for the development of novel compounds with potential therapeutic applications. The synthetic accessibility via the aza-Michael addition and the potential for diverse functionalization through cross-coupling and carboxylic acid derivatization underscore its importance for researchers in the pharmaceutical and chemical industries. This guide provides a foundational understanding of this compound, intended to facilitate its effective use in the laboratory.

References

  • Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry. (URL: [Link])

  • Synthesis of Novel (E)-3-(1, 3-DIPHENYL-1H-PYRAZOLE-4-YL) PROPANOIC ACID DERIVATIVES AND BIOLOGICAL EVALUATION OF THEIR ANTI-INFLAMMATORY ACTIVITY. ProQuest. (URL: [Link])

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. (URL: [Link])

  • Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. Royal Society of Chemistry. (URL: [Link])

  • Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.
  • Conversions after given time of the aza-Michael addition of 1 and 2 to... ResearchGate. (URL: [Link])

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. (URL: [Link])

  • Aza-Michael addition of pyrazoles to crotonic acid. ResearchGate. (URL: [Link])

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Protocols & Analytical Methods

Method

The Versatile Scaffold: 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic Acid in Modern Medicinal Chemistry

Introduction: The Pyrazole Core in Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique ph...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its successful incorporation into a multitude of clinically approved drugs.[3] Pyrazole-containing therapeutics have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[4][5] The versatility of the pyrazole ring allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes.[3][6]

This document provides a detailed guide on the applications of a specific pyrazole derivative, 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid , in medicinal chemistry. While direct, extensive research on this particular molecule is emerging, its structural motifs suggest significant potential as a key building block and pharmacophore in the development of novel therapeutics, particularly in the realm of kinase inhibition. The presence of a bromine atom offers a handle for further chemical modifications, such as cross-coupling reactions, while the propanoic acid moiety provides a versatile point for amide bond formation or other conjugations.

Part 1: Synthetic Protocol - A Practical Guide to the Preparation of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic Acid

The synthesis of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid can be achieved through a straightforward N-alkylation of the corresponding pyrazole precursor. The following protocol provides a general method for its preparation.

Experimental Protocol: Synthesis

Objective: To synthesize 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid from 4-bromo-5-methyl-1H-pyrazole and a suitable three-carbon synthon.

Materials:

  • 4-bromo-5-methyl-1H-pyrazole

  • Ethyl acrylate

  • A suitable base (e.g., sodium ethoxide, triethylamine)

  • Anhydrous ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer and mass spectrometer for characterization

Procedure:

Step 1: Michael Addition

  • In a clean, dry round-bottom flask, dissolve 4-bromo-5-methyl-1H-pyrazole (1 equivalent) in anhydrous ethanol.

  • Add a catalytic amount of a suitable base, such as sodium ethoxide (0.1 equivalents).

  • To this stirring solution, add ethyl acrylate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of HCl.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer to obtain the crude ethyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate.

Step 2: Hydrolysis

  • Dissolve the crude ester from Step 1 in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or with gentle heating.

  • Monitor the hydrolysis by TLC until the starting ester is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with dilute HCl to a pH of approximately 2-3, which will precipitate the carboxylic acid.

  • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Hydrolysis A 4-bromo-5-methyl-1H-pyrazole + Ethyl acrylate B Reaction in Ethanol with Base A->B C Work-up and Purification B->C D Ethyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate C->D E Ester from Step 1 D->E F Reaction with NaOH in Ethanol/Water E->F G Acidification and Precipitation F->G H 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid G->H

Caption: Synthetic scheme for 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid.

Part 2: Application in Kinase Inhibition - A Hypothetical Case Study

Given that structurally related pyrazole derivatives are intermediates in the synthesis of Janus kinase (JAK) inhibitors like Ruxolitinib, we will explore the application of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid as a scaffold for developing novel kinase inhibitors.

Rationale for Targeting Kinases

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions. The pyrazole scaffold is a common feature in many approved kinase inhibitors.

Application Note: Development of a Kinase Inhibitor Library

3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid serves as an excellent starting point for the generation of a focused library of potential kinase inhibitors. The propanoic acid moiety can be readily coupled with a diverse range of amines to generate a library of amides. This allows for the exploration of the chemical space around the pyrazole core to identify potent and selective inhibitors.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for a Kinase Target

Compound IDR-group (Amide)IC₅₀ (nM)
1 -OH (starting acid)>10,000
2a -NH-phenyl5,200
2b -NH-(4-fluorophenyl)2,100
2c -NH-(3,4-dichlorophenyl)850
2d -N(methyl)-phenyl>10,000
2e -NH-benzyl7,500

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to assess the inhibitory activity of compounds against a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid derivatives against a target kinase.

Materials:

  • Target kinase and its specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • Add 2.5 µL of the test compound dilutions to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

    • Add 2.5 µL of a solution containing the target kinase and its substrate peptide in kinase assay buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final concentration of ATP should be close to its Kₘ for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinase Assay Workflow Diagram

Kinase_Assay_Workflow A Prepare Compound Dilutions B Add Compounds to 384-well Plate A->B C Add Kinase and Substrate B->C D Initiate Reaction with ATP C->D E Incubate at Room Temperature D->E F Stop Reaction and Deplete ATP E->F G Add Detection Reagent F->G H Measure Luminescence G->H I Data Analysis (IC50 determination) H->I

Sources

Application

Introduction: The Pyrazole Scaffold - A Cornerstone of Modern Medicinal Chemistry

An Application Guide to the Biological Activity of Pyrazole Derivatives: Mechanisms and Methodologies For Researchers, Scientists, and Drug Development Professionals The pyrazole, a five-membered heterocyclic ring contai...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Biological Activity of Pyrazole Derivatives: Mechanisms and Methodologies

For Researchers, Scientists, and Drug Development Professionals

The pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry and drug development.[1][2][3] Its unique structural and electronic properties allow for versatile substitutions, leading to a vast library of derivatives with a wide spectrum of biological activities.[2][4][5][6] The significance of this chemical moiety is underscored by its presence in several blockbuster drugs, demonstrating its therapeutic value across diverse disease areas.[1]

Notable examples include Celecoxib , a potent anti-inflammatory agent, and Ruxolitinib , a targeted anticancer drug.[7][8][9][10] These successes have fueled extensive research, revealing that pyrazole derivatives possess anticancer, anti-inflammatory, antimicrobial, antiviral, and even agricultural properties.[4][11][12][13] This guide provides an in-depth exploration of the key biological activities of pyrazole derivatives, the molecular mechanisms underpinning these actions, and detailed, field-proven protocols for their evaluation.

Part 1: Key Biological Activities & Mechanisms of Action

The therapeutic versatility of pyrazole derivatives stems from their ability to interact with a wide range of biological targets. This section details the mechanisms behind their most significant activities.

Anti-inflammatory Activity: Selective COX-2 Inhibition

Chronic inflammation is a key driver of numerous diseases. A central pathway in inflammation involves the Cyclooxygenase (COX) enzymes, which convert arachidonic acid into prostaglandins, key mediators of pain and inflammation.[14][15] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining, and COX-2, which is induced at sites of inflammation.[8][15]

Many pyrazole derivatives achieve their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme.[9][10] The archetypal example is Celecoxib. Its diaryl-substituted pyrazole structure features a polar benzenesulfonamide side chain.[16] This side chain is crucial for selectivity, as it binds to a hydrophilic side pocket present in the active site of COX-2 but absent in COX-1.[8] This specific interaction blocks prostaglandin synthesis at the inflammation site while sparing the protective functions of COX-2, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[8][15][16]

COX2_Inhibition_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Synthesizes Inflammation Pain & Inflammation Prostaglandins->Inflammation Mediates Celecoxib Pyrazole Derivative (e.g., Celecoxib) Celecoxib->COX2 Selectively Inhibits

Caption: Selective inhibition of the COX-2 enzyme by pyrazole derivatives.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Pyrazole derivatives have emerged as powerful anticancer agents that act through diverse and targeted mechanisms.[17][18]

1. Kinase Inhibition: The JAK-STAT Pathway

A prominent mechanism is the inhibition of Janus kinases (JAKs), a family of enzymes critical for cytokine and growth factor signaling that drives cell proliferation.[19] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is often dysregulated in myeloproliferative neoplasms and other cancers.[7][20]

Ruxolitinib is a pyrazole-based drug that potently and selectively inhibits JAK1 and JAK2.[19] By competitively binding to the ATP-binding site of these kinases, Ruxolitinib disrupts the downstream signaling cascade, preventing the phosphorylation and activation of STAT proteins.[19][20] This blockade inhibits the expression of genes involved in cell growth and survival, thereby suppressing the proliferation of malignant cells.[21]

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK1 / JAK2 Receptor->JAK Activates Cytokine Cytokine/Growth Factor Cytokine->Receptor STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Regulates Ruxolitinib Pyrazole Derivative (e.g., Ruxolitinib) Ruxolitinib->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by pyrazole derivatives.

2. Other Anticancer Mechanisms

Beyond JAK inhibition, pyrazoles exhibit a range of other antineoplastic activities:

  • VEGFR-2 Inhibition: Some derivatives inhibit Vascular Endothelial Growth Factor Receptor 2, a key regulator of angiogenesis, thereby cutting off the tumor's blood supply.[17]

  • CDK Inhibition: By inhibiting Cyclin-Dependent Kinases (like CDK2), certain pyrazoles can halt the cell cycle, preventing cancer cell division.[17]

  • Induction of Apoptosis: Many pyrazole compounds trigger programmed cell death (apoptosis) by activating caspases, upregulating pro-apoptotic proteins like BAX, and downregulating anti-apoptotic proteins like Bcl-2.[17][22]

  • ROS Generation: Some derivatives induce cytotoxicity by increasing the production of Reactive Oxygen Species (ROS) within cancer cells, leading to oxidative stress and cell death.[23]

The table below summarizes the activity of representative pyrazole derivatives against various cancer cell lines.

Derivative ClassTarget Cancer Cell LineReported IC₅₀ Value (µM)Mechanism of Action
Pyrazolone-pyrazole derivativesMCF7 (Breast)16.50VEGFR-2 Inhibition[17]
Indole-pyrazole hybridsHCT116 (Colon)< 23.7CDK2 Inhibition[17]
Pyrazole carbaldehyde derivativesMCF7 (Breast)0.25PI3 Kinase Inhibition[17]
Isolongifolanone-pyrazole hybridsMCF7 (Breast)5.21Apoptosis Induction[17]
Trisubstituted Pyrazole (3f)MDA-MB-468 (Breast)6.45 (at 48h)ROS Generation, S-phase Arrest[23]
Antimicrobial Activity: Combating Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole derivatives have shown significant promise as both antibacterial and antifungal agents.[24][25] Their mechanisms of action are varied and can overcome existing resistance pathways.[26]

Reported antibacterial mechanisms include:

  • Cell Wall Disruption: Causing physical damage to the bacterial cell wall, leading to lysis.[26]

  • DNA Gyrase and Topoisomerase Inhibition: These enzymes are essential for bacterial DNA replication. Their inhibition by pyrazole compounds prevents bacterial proliferation.[26]

  • MgrA Regulation: Some derivatives regulate the MgrA global transcriptional factor in S. aureus, which is involved in virulence and antibiotic resistance.[26]

These compounds have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[26]

Part 2: Protocols for Biological Evaluation

Rigorous and reproducible in vitro assays are critical for characterizing the biological activity of novel pyrazole derivatives. This section provides step-by-step protocols for assessing their anticancer, anti-inflammatory, and antimicrobial properties.

Protocol 1: Assessment of In Vitro Anticancer Activity using the XTT Assay

The XTT assay is a robust colorimetric method for determining cell viability, which is inversely proportional to a compound's cytotoxicity. It measures the metabolic activity of viable cells.[27][28]

Causality and Principle: In living, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the water-soluble tetrazolium salt XTT to a water-soluble, orange-colored formazan product.[27][29] The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects.[28] The XTT assay is often preferred over the MTT assay as it eliminates the need for a formazan solubilization step, simplifying the workflow.[28][29]

XTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Viability Assay cluster_analysis Phase 4: Data Analysis A1 Seed Cells in 96-well Plate A2 Incubate (24h) for Adhesion A1->A2 A3 Prepare Serial Dilutions of Pyrazole Derivative A2->A3 B1 Treat Cells with Compound, Vehicle, and Controls A3->B1 B2 Incubate for Exposure Period (24-72h) B1->B2 C1 Add Activated XTT Reagent to Wells B2->C1 C2 Incubate (2-4h) for Color Development C1->C2 D1 Measure Absorbance (450-500 nm) C2->D1 D2 Calculate % Viability and Determine IC₅₀ D1->D2

Caption: Experimental workflow for the XTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final test concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the pyrazole derivative. Include wells for "untreated control" (cells with medium only) and "vehicle control" (cells with medium containing the highest concentration of the solvent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • XTT Reagent Addition: Prepare the XTT working solution according to the manufacturer's instructions (typically mixing the XTT reagent with an electron-coupling reagent). Add 50 µL of the XTT working solution to each well.

  • Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C, protected from light. Monitor for the development of the orange color.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance of the wells using a microplate reader at a wavelength between 450-500 nm. A reference wavelength of ~650 nm can be used to subtract background noise.

  • Data Analysis:

    • Subtract the absorbance of a "medium blank" (medium with XTT, no cells) from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).[30]

Protocol 2: Assessment of In Vitro Antimicrobial Activity by Broth Microdilution (MIC Determination)

The broth microdilution method is a gold-standard quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[31][32]

Causality and Principle: The MIC is defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism in a liquid growth medium after a defined incubation period.[33] This protocol relies on exposing a standardized bacterial inoculum to a two-fold serial dilution of the test compound. The presence or absence of visible growth (turbidity) directly indicates the compound's bacteriostatic or bactericidal potential at that concentration.[31][32]

MIC_Workflow A1 Prepare Serial Dilutions of Pyrazole Derivative in 96-well Plate B1 Inoculate All Wells (except sterility control) with Bacteria A1->B1 A2 Prepare Standardized Bacterial Inoculum (~5x10⁵ CFU/mL) A2->B1 C1 Incubate Plate (18-24h at 37°C) B1->C1 D1 Determine MIC: Lowest Concentration with No Visible Growth C1->D1

Caption: Workflow for the broth microdilution MIC determination assay.

Methodology:

  • Compound Preparation: Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a sterile 96-well microplate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the stock compound (at 2x the highest desired test concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should contain 50 µL and 100 µL of broth, respectively, without any compound.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in wells 1-11 is now 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • MIC Determination: After incubation, examine the plate for bacterial growth (turbidity). The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid. The MIC is the lowest concentration of the pyrazole derivative in which there is no visible growth (i.e., the first clear well in the dilution series).[33] This can be determined visually or with a microplate reader measuring absorbance at ~600 nm.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]

  • Ruxolitinib - Wikipedia. [Link]

  • Celecoxib - Wikipedia. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. [Link]

  • “Review on Biological Activities of Pyrazole Derivatives” | Journal of Chemical Health Risks. [Link]

  • Ruxolitinib - StatPearls - NCBI Bookshelf - NIH. [Link]

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Method

Application Notes &amp; Protocols: 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid in Preclinical Research

Introduction: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its metabolic stability and versatile chemical handles have made it a cornerst...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its metabolic stability and versatile chemical handles have made it a cornerstone in the development of therapeutics for a wide range of diseases, including cancer, inflammation, and infectious diseases.[4][5][6] The subject of this guide, 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid, combines the robust pyrazole core with a propanoic acid moiety, a feature of many non-steroidal anti-inflammatory drugs (NSAIDs), and a bromo-substituent, which can enhance biological activity.[7][8][9]

This document provides a comprehensive overview of the potential applications of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid as a research chemical. It is intended for researchers, scientists, and drug development professionals interested in exploring its utility as a lead compound or a molecular probe in various therapeutic areas. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles.

Compound Profile:

PropertyValueSource
IUPAC Name 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid[10]
CAS Number 956396-56-8[10]
Molecular Formula C₇H₉BrN₂O₂[10]
Molecular Weight 233.07 g/mol [10]
Physical Form SolidN/A
Solubility Soluble in DMSO, DMF, and MethanolN/A
Storage Store at 2-8°C, desiccatedN/A

Putative Mechanisms and Therapeutic Hypotheses:

The chemical architecture of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid suggests several plausible biological activities. The pyrazole ring is a known pharmacophore that can interact with a variety of biological targets, including kinases, cyclooxygenases (COX), and microbial enzymes.[2][4] The propanoic acid side chain may confer affinity for targets that bind carboxylic acids, such as certain enzymes and receptors. The bromo-substituent can participate in halogen bonding, a key interaction in many protein-ligand complexes, and often increases the lipophilicity of a molecule, potentially enhancing cell permeability and antimicrobial activity.[7][11]

Based on these structural features, we hypothesize that 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid may exhibit:

  • Anticancer Activity: Through inhibition of protein kinases or other enzymes involved in cell proliferation and survival.[4]

  • Anti-inflammatory Activity: Potentially via inhibition of COX enzymes or other inflammatory mediators.[6]

  • Antimicrobial Activity: By targeting essential bacterial or fungal enzymes.[7][12][13]

The following sections provide detailed protocols to investigate these hypotheses.

Section 1: Evaluation of Anticancer Activity

The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrazole-containing compounds have been successfully developed as kinase inhibitors.[1][4] This section outlines a workflow to assess the potential of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid as an anticancer agent.

Experimental Workflow for Anticancer Activity Screening

Caption: Workflow for evaluating the anticancer properties of the test compound.

Protocol 1.1: Cell Viability Assay (MTT)

This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)[4]

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a 10 mM stock solution of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Expected Outcome: A dose-dependent decrease in cell viability, allowing for the determination of the IC₅₀ value.

Section 2: Evaluation of Anti-inflammatory Activity

Chronic inflammation is implicated in various diseases. The propanoic acid moiety in the test compound is a common feature of NSAIDs that target COX enzymes.[8][9] This section describes a protocol to assess the anti-inflammatory potential of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid.

Protocol 2.1: COX-2 Inhibition Assay

This biochemical assay measures the ability of the test compound to inhibit the activity of the COX-2 enzyme.

Rationale: COX-2 is an inducible enzyme responsible for the production of prostaglandins that mediate inflammation and pain. Selective inhibition of COX-2 is a key therapeutic strategy for inflammatory disorders.

Materials:

  • 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening assay kit (commercially available)

  • Celecoxib (positive control)[2]

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound and celecoxib in the assay buffer provided with the kit.

  • Enzyme Reaction: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the test compound or control.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the plate at 37°C for the time specified in the kit's instructions.

  • Detection: Stop the reaction and measure the product formation (typically prostaglandin E₂) using the detection method provided in the kit (e.g., colorimetric or fluorescent).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway for COX-2 Mediated Inflammation

COX2_Pathway A Inflammatory Stimuli (e.g., LPS, Cytokines) B Cell Membrane Phospholipids A->B Activates Phospholipase A2 C Arachidonic Acid B->C D COX-2 Enzyme C->D E Prostaglandins (PGE2) D->E F Inflammation (Pain, Fever, Swelling) E->F G Test Compound (Potential Inhibitor) G->D Inhibits

Caption: Simplified COX-2 signaling pathway in inflammation.

Section 3: Evaluation of Antimicrobial Activity

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Pyrazole derivatives and bromo-substituted compounds have shown promising antimicrobial activity.[7][12][14]

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Rationale: The MIC is a standard measure of the in vitro susceptibility of a microorganism to an antimicrobial agent. It is a critical parameter for assessing the potential of a new antimicrobial compound.

Materials:

  • 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Vancomycin (for Gram-positive bacteria), Ciprofloxacin (for Gram-negative bacteria), Fluconazole (for fungi) as positive controls.

Procedure:

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in the appropriate broth in a 96-well plate. The concentration range should typically be from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation:

MicroorganismTest Compound MIC (µg/mL)Positive Control MIC (µg/mL)
S. aureus (ATCC 29213)[Result][Vancomycin Result]
E. coli (ATCC 25922)[Result][Ciprofloxacin Result]
C. albicans (ATCC 90028)[Result][Fluconazole Result]

The protocols outlined in this document provide a robust framework for the initial preclinical evaluation of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid. The versatile pyrazole scaffold, combined with the bromo and propanoic acid functionalities, makes this compound a promising candidate for further investigation in oncology, inflammation, and infectious disease research. The experimental workflows are designed to be adaptable and can be expanded to include more complex in vitro and in vivo models as preliminary data becomes available.

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  • Title: Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors Source: PubMed Central URL: [Link]

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Application

Application Note &amp; Protocols: 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid in Pharmaceutical Synthesis

For: Researchers, scientists, and drug development professionals. Abstract The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity. This guide focuses on a key functionalized building block, 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid . We provide a comprehensive overview of its synthesis, characterization, and application as a pivotal intermediate. Detailed, field-tested protocols are presented for its preparation and subsequent elaboration into advanced drug-like architectures, demonstrating its utility in constructing compound libraries for targeted therapies, particularly kinase inhibitors.

Introduction: The Strategic Value of the Pyrazole Scaffold

Pyrazole derivatives are a cornerstone of modern drug discovery, exhibiting a vast range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] Their metabolic stability and ability to participate in hydrogen bonding make them ideal pharmacophores.[2] The subject of this guide, 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid, is a particularly strategic intermediate for several reasons:

  • N1-Propanoic Acid Side Chain: Provides a carboxylic acid handle, ideal for robust and well-established amide bond formation, enabling linkage to diverse amine-containing fragments.[3]

  • C4-Bromo Substituent: Serves as a versatile synthetic handle for post-synthesis modification, most commonly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of aryl or heteroaryl moieties.[4]

  • C5-Methyl Group: Provides steric and electronic influence that can be crucial for modulating binding affinity and selectivity for biological targets.[2]

This document will first detail the robust synthesis of this intermediate and then illustrate its practical application in the construction of a representative advanced pharmaceutical intermediate.

Synthesis of the Key Intermediate

The synthesis of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid is efficiently achieved in a two-step sequence starting from the commercially available 3-methyl-1H-pyrazole. The process involves an initial bromination followed by a regioselective N-alkylation.

Logical Workflow: Synthesis of the Target Intermediate

G cluster_0 Protocol 2.1: Synthesis of 4-bromo-5-methyl-1H-pyrazole cluster_1 Protocol 2.2: N-Alkylation and Hydrolysis A 3-methyl-1H-pyrazole C 4-bromo-5-methyl-1H-pyrazole A->C Bromination B N-Bromosuccinimide (NBS) in Acetonitrile E Intermediate Ester C->E Aza-Michael Addition D Ethyl Acrylate & Base (e.g., K2CO3) G 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid E->G Saponification F NaOH / H2O, then Acid G A Our Intermediate (Propanoic Acid) D Advanced Amide Intermediate A->D Protocol 3.1 Amide Coupling B Target Amine (e.g., Aniline derivative) C Amide Coupling Reagents (e.g., HATU, DIPEA) G Final Drug-like Scaffold D->G Protocol 3.2 Suzuki Coupling E Arylboronic Acid F Suzuki Coupling (Pd Catalyst, Base)

Sources

Method

Probing the Power of Bromine: Application Notes and Protocols for Assessing the Antimicrobial Potential of Bromo-Substituted Pyrazoles

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Rising Profile of Bromo-Substituted Pyrazoles in Antimicrobial Research The escalating c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rising Profile of Bromo-Substituted Pyrazoles in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds with potent and broad-spectrum activity. Among the heterocyclic compounds, pyrazoles have emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial effects.[1][2] The strategic incorporation of halogen atoms, particularly bromine, onto the pyrazole ring has been shown to significantly enhance their antimicrobial potency.[3] This guide provides a comprehensive overview of the application and evaluation of bromo-substituted pyrazoles as potential antimicrobial agents, offering detailed protocols for their synthesis and microbiological assessment.

The rationale behind investigating bromo-substituted pyrazoles lies in the unique physicochemical properties that bromine imparts to the molecule. The lipophilicity and electronic effects of the bromine atom can influence the compound's ability to penetrate microbial cell membranes and interact with molecular targets. Several studies have indicated that the presence of a bromo substituent on the pyrazole nucleus can lead to enhanced activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[3]

I. Synthesis of Bromo-Substituted Pyrazoles: A Generalized Approach

The synthesis of bromo-substituted pyrazoles can be achieved through various synthetic routes. A common and effective method involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative, followed by bromination. The following protocol outlines a generalized procedure for the synthesis of a 4-bromo-1,3,5-trisubstituted pyrazole, a common scaffold investigated for antimicrobial activity.

Protocol 1: Synthesis of a 4-Bromo-1,3,5-Trisubstituted Pyrazole

Objective: To synthesize a 4-bromo-substituted pyrazole derivative for subsequent antimicrobial screening.

Materials:

  • Substituted 1,3-diketone (1 equivalent)

  • Substituted hydrazine hydrochloride (1 equivalent)

  • Glacial acetic acid

  • Ethanol

  • Bromine (1 equivalent)

  • Sodium acetate

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Synthesis of the Pyrazole Ring:

    • In a round-bottom flask, dissolve the substituted 1,3-diketone (1 eq) and substituted hydrazine hydrochloride (1 eq) in a minimal amount of ethanol.

    • Add a catalytic amount of glacial acetic acid to the mixture.

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain the crude pyrazole derivative.

    • Purify the crude product by recrystallization from ethanol or by column chromatography if necessary.

  • Bromination of the Pyrazole Ring:

    • Dissolve the synthesized pyrazole (1 eq) in glacial acetic acid in a round-bottom flask.

    • Add sodium acetate (1.2 eq) to the solution.

    • Slowly add a solution of bromine (1 eq) in glacial acetic acid dropwise to the reaction mixture at room temperature with constant stirring.

    • Continue stirring for 1-2 hours after the addition is complete. Monitor the reaction by TLC.

    • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the bromo-substituted pyrazole.

    • Filter the solid, wash with water, and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the crude product.

  • Purification:

    • The crude 4-bromo-pyrazole can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified 4-bromo-substituted pyrazole.

  • Characterization:

    • Confirm the structure of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizing the Synthetic Workflow

G cluster_synthesis Synthesis of Pyrazole cluster_bromination Bromination 1,3-Diketone 1,3-Diketone Reaction1 Cyclocondensation (Ethanol, Acetic Acid, Reflux) 1,3-Diketone->Reaction1 Hydrazine HCl Hydrazine HCl Hydrazine HCl->Reaction1 Crude Pyrazole Crude Pyrazole Reaction1->Crude Pyrazole Purification1 Recrystallization/ Column Chromatography Crude Pyrazole->Purification1 Pure Pyrazole Pure Pyrazole Purification1->Pure Pyrazole Pure Pyrazole_ref Pure Pyrazole Reaction2 Bromination (Acetic Acid, NaOAc) Pure Pyrazole_ref->Reaction2 Bromine Bromine Bromine->Reaction2 Crude Bromo-Pyrazole Crude Bromo-Pyrazole Reaction2->Crude Bromo-Pyrazole Purification2 Column Chromatography Crude Bromo-Pyrazole->Purification2 Final Product Pure 4-Bromo-Pyrazole Purification2->Final Product

Caption: Synthetic workflow for a 4-bromo-substituted pyrazole.

II. Antimicrobial Susceptibility Testing: Protocols and Applications

Once the bromo-substituted pyrazole derivatives are synthesized and purified, their antimicrobial potential needs to be rigorously evaluated. The following are standard and widely accepted protocols for determining the antimicrobial activity of novel compounds.

A. Kirby-Bauer Disk Diffusion Method (Qualitative Assay)

This method provides a preliminary qualitative assessment of the antimicrobial activity of a compound.[4][5][6]

Objective: To determine the susceptibility of a microbial strain to a bromo-substituted pyrazole derivative by measuring the zone of inhibition.

Materials:

  • Mueller-Hinton Agar (MHA) plates (90 mm or 150 mm)[5]

  • Sterile cotton swabs

  • Sterile blank paper disks (6 mm diameter)

  • Solution of the test compound (bromo-substituted pyrazole) at a known concentration in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic disks (e.g., Ciprofloxacin, Fluconazole)

  • Negative control disk (impregnated with the solvent used to dissolve the compound)

  • Bacterial or fungal culture grown to a 0.5 McFarland turbidity standard[4]

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[4]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[5] Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[5]

  • Disk Application:

    • Aseptically apply sterile blank paper disks impregnated with a known amount of the bromo-substituted pyrazole solution onto the inoculated agar surface.

    • Also apply the positive control antibiotic disk and the negative control (solvent) disk.

    • Ensure the disks are placed at least 24 mm apart from center to center to avoid overlapping of inhibition zones.[5]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Result Interpretation: Measure the diameter of the zone of complete inhibition (including the disk) in millimeters (mm). A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Visualizing the Disk Diffusion Workflow

Caption: Kirby-Bauer disk diffusion susceptibility test workflow.

B. Broth Microdilution Method (Quantitative Assay for MIC and MBC)

This method provides quantitative data on the antimicrobial activity by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[7][8][9]

Objective: To determine the lowest concentration of a bromo-substituted pyrazole that inhibits visible microbial growth (MIC) and the lowest concentration that kills 99.9% of the initial inoculum (MBC).

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Solution of the test compound at a known high concentration

  • Bacterial or fungal culture grown to a 0.5 McFarland turbidity standard and then diluted to the final inoculum concentration (approximately 5 x 10⁵ CFU/mL)[8]

  • Positive control (broth + inoculum, no compound)

  • Negative control (broth only)

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

  • Sterile agar plates for MBC determination

Procedure for MIC Determination:

  • Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well containing the compound.[10]

  • Inoculation: Add 100 µL of the standardized and diluted microbial inoculum to each well (except the negative control wells). This will bring the final volume in each well to 200 µL and dilute the compound concentrations by half.[8]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.[7] This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Procedure for MBC Determination:

  • Subculturing: After determining the MIC, take a 10-100 µL aliquot from each well that showed no visible growth (the MIC well and wells with higher concentrations).

  • Plating: Spread the aliquot onto a sterile agar plate.

  • Incubation: Incubate the agar plates at the appropriate temperature for 24-48 hours.

  • MBC Reading: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum count (i.e., no or negligible colony growth on the agar plate).

III. Data Presentation: Antimicrobial Activity of Bromo-Substituted Pyrazoles

The following tables summarize reported MIC values for representative bromo-substituted pyrazoles against common bacterial and fungal pathogens. This data highlights the potential of this class of compounds.

Table 1: Antibacterial Activity of Bromo-Substituted Pyrazoles (MIC in µg/mL)

Compound IDStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
Bromo-pyrazole A 190 - 1560460460
Bromo-pyrazole B <1--[11]
Bromo-pyrazole C 64 - 128>128>128[12]
4-bromo-2-(1H-pyrazol-3-yl)phenol -Inhibitory activity noted-

Table 2: Antifungal Activity of Bromo-Substituted Pyrazoles (MIC in µg/mL)

Compound IDCandida albicansAspergillus nigerReference
Bromo-pyrazole D -1[13]
Bromo-pyrazole E Moderate to weak activityGood activity[3]

IV. Mechanistic Insights and Structure-Activity Relationships (SAR)

Understanding the mechanism of action is crucial for rational drug design. While the exact mechanisms for all bromo-substituted pyrazoles are not fully elucidated, several studies on pyrazole derivatives suggest potential targets.

  • DNA Gyrase Inhibition: Some pyrazole-based compounds have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell death.[11]

  • Cell Membrane Disruption: The lipophilic nature of the bromo-substituent may facilitate the compound's insertion into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.

Structure-Activity Relationship (SAR) observations suggest:

  • Position of Bromine: The position of the bromine atom on the pyrazole ring can significantly influence the antimicrobial activity.

  • Other Substituents: The nature and position of other substituents on the pyrazole and any attached aryl rings also play a critical role in determining the potency and spectrum of activity.

Hypothesized Mechanism of Action Pathway

G cluster_cell Bacterial Cell Bromo-Pyrazole Bromo-Pyrazole Cell Membrane Cell Membrane Bromo-Pyrazole->Cell Membrane Disruption DNA Gyrase DNA Gyrase Bromo-Pyrazole->DNA Gyrase Inhibition Bacterial Cell Bacterial Cell Cell Death Cell Death Cell Membrane->Cell Death Leads to DNA Replication DNA Replication DNA Gyrase->DNA Replication Blocks DNA Replication->Cell Death Prevents

Caption: Potential mechanisms of action for bromo-substituted pyrazoles.

V. Conclusion and Future Directions

Bromo-substituted pyrazoles represent a promising class of compounds with significant antimicrobial potential. The synthetic accessibility and the tunability of their structure make them attractive candidates for further development. The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of these compounds. Future research should focus on elucidating the precise mechanisms of action, optimizing the structure-activity relationships to enhance potency and reduce potential toxicity, and evaluating the in vivo efficacy of the most promising candidates. The continued exploration of bromo-substituted pyrazoles is a valuable endeavor in the global fight against antimicrobial resistance.

References

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  • American Society for Microbiology. (n.d.). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

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  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

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  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

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  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... Retrieved from [Link]

  • Mntambo, B. L., et al. (2025). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. MDPI.
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  • Kumar, K. A., et al. (2014). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 5(11), 4843.
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Application

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Pyrazole-Containing Molecules

Introduction: The Pyrazole Scaffold as a Privileged Structure in Anti-inflammatory Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Anti-inflammatory Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] Its prominence in anti-inflammatory drug development is exemplified by the commercial success of celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor.[3][4][5] The structural features of the pyrazole ring allow for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][6]

While the inhibition of COX-2, a key enzyme in the synthesis of pro-inflammatory prostaglandins, is a major mechanism of action for many pyrazole-based anti-inflammatory agents, recent research has unveiled a broader mechanistic landscape.[7][8][9] Many pyrazole derivatives exert their effects by modulating other critical inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades, thereby reducing the production of key inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[10][11]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory potential of novel pyrazole-containing molecules. We will delve into the mechanistic rationale behind key assays and provide detailed, field-proven protocols for both in vitro and in vivo models.

Section 1: Mechanistic Pathways of Pyrazole-Mediated Anti-inflammatory Action

Understanding the molecular targets of pyrazole derivatives is crucial for rational drug design and interpretation of experimental results. The primary pathways implicated in their anti-inflammatory effects are detailed below.

Inhibition of Cyclooxygenase (COX) Enzymes

The most well-established mechanism for many anti-inflammatory pyrazoles is the inhibition of COX enzymes, particularly the inducible isoform, COX-2.[8]

  • Causality: In response to inflammatory stimuli, COX-2 is upregulated and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[4][9] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy to reduce gastrointestinal side effects associated with non-selective NSAIDs.[5][8] The diaryl-substituted pyrazole structure of celecoxib, for instance, allows it to specifically bind to the active site of COX-2.[3][5]

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

  • Causality: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[10] Several studies have demonstrated that novel pyrazole derivatives can inhibit NF-κB activation in lipopolysaccharide (LPS)-stimulated macrophage cells, thereby suppressing the downstream inflammatory cascade.[10][12]

Diagram 1: The NF-κB Signaling Pathway and Pyrazole Inhibition

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_P P-IκBα IkBa->IkBa_P NFkB NF-κB (p50/p65) IkBa_P->NFkB Degrades & Releases NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates DNA DNA NFkB_active->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription Pyrazole Pyrazole Compound Pyrazole->IKK Inhibits Pyrazole->NFkB_active Inhibits Translocation

Caption: Pyrazole compounds can inhibit the NF-κB pathway.

Attenuation of the MAPK Signaling Pathway

The MAPK family (including p38, ERK, and JNK) plays a critical role in transducing extracellular signals into cellular responses, including inflammation.

  • Causality: Inflammatory stimuli activate MAPK signaling cascades, leading to the phosphorylation and activation of transcription factors that regulate the expression of pro-inflammatory genes. Pyrazole-based inhibitors of p38 MAP kinase have been developed as clinical candidates for treating inflammatory diseases, demonstrating the therapeutic potential of targeting this pathway.[13] These compounds can allosterically bind to p38, preventing its activation and subsequent downstream signaling.

Diagram 2: The p38 MAPK Signaling Pathway and Pyrazole Inhibition

p38_MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MKK MKK3/6 Stimuli->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates p38_P P-p38 MAPK p38->p38_P TranscriptionFactors Transcription Factors (e.g., AP-1) p38_P->TranscriptionFactors Activates GeneExpression Pro-inflammatory Gene Expression TranscriptionFactors->GeneExpression Induces Pyrazole Pyrazole Compound (e.g., BIRB 796) Pyrazole->p38 Inhibits (Allosteric)

Caption: Pyrazole compounds can allosterically inhibit p38 MAPK.

Section 2: In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays provide a controlled environment to dissect the molecular mechanisms of action and to screen compounds for their anti-inflammatory potential. The lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line is a widely used and validated model for this purpose.[10][14]

Protocol 2.1: Determination of Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the steps to assess the ability of pyrazole-containing molecules to inhibit the production of pro-inflammatory mediators (nitric oxide, TNF-α, and IL-6) in macrophages.

A. Materials and Reagents:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test pyrazole compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay kit for cell viability

  • Griess Reagent for nitric oxide (NO) determination

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

B. Experimental Workflow:

Diagram 3: Workflow for In Vitro Anti-inflammatory Assay

In_Vitro_Workflow Start Start Seed 1. Seed RAW 264.7 cells in 96-well plates Start->Seed Incubate1 2. Incubate overnight (37°C, 5% CO2) Seed->Incubate1 Pretreat 3. Pretreat with Pyrazole Compounds Incubate1->Pretreat Stimulate 4. Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate2 5. Incubate for 24 hours Stimulate->Incubate2 Collect 6. Collect Supernatant Incubate2->Collect Assay 7. Perform Assays Collect->Assay Viability Cell Viability (MTT/XTT) Assay->Viability Remaining Cells NO Nitric Oxide (Griess Assay) Assay->NO Supernatant Cytokine Cytokines (TNF-α, IL-6 ELISA) Assay->Cytokine Supernatant End End Viability->End NO->End Cytokine->End

Caption: Step-by-step workflow for the in vitro assay.

C. Step-by-Step Protocol:

  • Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator. Seed the cells in 96-well plates at a density of 4 x 10⁵ cells/mL and allow them to adhere overnight.[14]

  • Compound Pre-treatment: The following day, remove the old medium and replace it with fresh medium containing various concentrations of the test pyrazole compounds. Incubate for 1-2 hours.

  • LPS Stimulation: After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the vehicle control group.[15]

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatant for NO and cytokine analysis.

  • Cell Viability Assay: Assess the viability of the remaining cells using an MTT or XTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Nitric Oxide (NO) Assay: Mix an equal volume of the collected supernatant with Griess reagent and measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve of sodium nitrite.

  • Cytokine Measurement (ELISA): Quantify the levels of TNF-α and IL-6 in the cell culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.[16]

D. Data Analysis and Interpretation:

Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) for each mediator. A potent anti-inflammatory compound will exhibit low IC₅₀ values with minimal cytotoxicity.

Table 1: Representative In Vitro Anti-inflammatory Activity of Pyrazole Derivatives

CompoundTargetIC₅₀ (µM)% Inhibition at a specific concentrationReference
CelecoxibCOX-2~0.04>90% at 1 µM[5]
Pyrazole-Thiazole HybridCOX-2/5-LOX0.03 / 0.1275% edema reduction[7]
3,5-diarylpyrazoleCOX-20.01-[7]
Compound 6c (Pyrazole analog)NF-κB-Significant reduction in IL-1β, TNF-α, IL-6[10]
Trimethoxy Pyrazole-Pyridazine Hybrid (6f)COX-21.1570% TNF-α, 78% IL-6 reduction at 50 µM[16]

Section 3: In Vivo Evaluation of Anti-inflammatory Activity

In vivo models are essential for evaluating the therapeutic efficacy of drug candidates in a whole-organism context. The carrageenan-induced paw edema model in rodents is a classic and reliable method for assessing acute inflammation.[17][18]

Protocol 3.1: Carrageenan-Induced Paw Edema in Rats

This protocol describes the induction of acute inflammation in the rat paw and the assessment of the anti-edematous effects of pyrazole compounds.

A. Materials and Reagents:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Lambda Carrageenan (1% w/v in sterile saline)

  • Test pyrazole compounds

  • Reference drug (e.g., Indomethacin or Celecoxib)

  • Plethysmometer or digital calipers

  • Animal handling equipment

B. Step-by-Step Protocol:

  • Animal Acclimatization and Grouping: Acclimatize the rats for at least one week before the experiment. Divide the animals into groups (n=6-8 per group): Vehicle control, Carrageenan control, Reference drug group, and Test compound groups (at least 3 doses).

  • Compound Administration: Administer the test pyrazole compounds and the reference drug to the respective groups, typically via oral gavage or intraperitoneal injection, 30-60 minutes before carrageenan injection.[19][20] The vehicle control and carrageenan control groups receive the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of all animals except the vehicle control group (which receives saline).[17][19]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[19]

  • Data Analysis: Calculate the paw edema volume at each time point by subtracting the baseline paw volume from the post-injection volume. Determine the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the following formula:

    % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

C. Expected Outcomes:

A significant reduction in paw edema in the groups treated with the test pyrazole compounds compared to the carrageenan control group indicates potent anti-inflammatory activity. The efficacy can be compared to that of the reference drug.

Table 2: Representative In Vivo Anti-inflammatory Activity of Pyrazole Derivatives

CompoundModelDose (mg/kg)Edema Reduction (%)Reference
IndomethacinCarrageenan-induced paw edema5Significant inhibition[19]
Pyrazole DerivativesCarrageenan-induced paw edema1065-80%[7]
Pyrazole-Pyridazine Hybrid (Compound 6)Carrageenan-induced paw edema-84%[16]
Pyrazoline 2d & 2eCarrageenan-induced paw edema-Most potent in series[21]

Conclusion: A Framework for Advancing Pyrazole-Based Anti-inflammatory Agents

References

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  • Celecoxib - Wikipedia. [Link]

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  • 2.2. Carrageenan-Induced Paw Edema - Bio-protocol. [Link]

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  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. [Link]

  • Synthesis and Anti-inflammatory Activity of Some Novel Pyrazole Derivatives of Gallic Acid. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. [Link]

  • Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2 - PubMed. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. [Link]

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  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate - Liang Tong. [Link]

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Method

3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid in the synthesis of heterocyclic compounds

An In-Depth Guide to the Application of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic Acid in the Synthesis of Fused Pyrazole Heterocyclic Systems Authored by a Senior Application Scientist Introduction: Strategic Import...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic Acid in the Synthesis of Fused Pyrazole Heterocyclic Systems

Authored by a Senior Application Scientist

Introduction: Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, featuring prominently in a multitude of pharmacologically active compounds.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold for designing molecules with a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.[2] The subject of this guide, 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid, is a functionalized pyrazole derivative of significant synthetic utility. The presence of a bromine atom, a methyl group, and a propanoic acid side chain on the pyrazole ring provides multiple reaction handles for the construction of more complex molecular architectures, particularly fused heterocyclic systems.

This document provides a comprehensive overview of the application of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds recognized for their therapeutic potential, including their role as protein kinase inhibitors in cancer treatment.[3][4] We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the rationale behind the procedural steps, thereby offering a complete guide for researchers in organic synthesis and drug discovery.

Core Application: Synthesis of Pyrazolo[1,5-a]pyrimidines

The fusion of a pyrazole ring with a pyrimidine ring to form the pyrazolo[1,5-a]pyrimidine scaffold is a common strategy in the development of novel therapeutics.[3][5] The propanoic acid side chain of our starting material is an ideal precursor for forming the pyrimidine ring through cyclocondensation with a suitable nitrogen source.

Proposed Synthetic Pathway

The overall synthetic strategy involves a two-step process:

  • Amidation: The carboxylic acid of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid is first converted to an amide by reaction with a primary amine. This step introduces the first nitrogen atom required for the pyrimidine ring.

  • Cyclocondensation: The resulting amide undergoes an intramolecular cyclization to form the fused pyrazolo[1,5-a]pyrimidine ring system. This reaction is typically promoted by a dehydrating agent or by heating.

G start 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid amide N-Alkyl-3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanamide start->amide Amidation with R-NH2 product Substituted Pyrazolo[1,5-a]pyrimidine amide->product Intramolecular Cyclocondensation

Caption: Proposed synthetic workflow for pyrazolo[1,5-a]pyrimidines.

Detailed Experimental Protocol: Synthesis of a Model Pyrazolo[1,5-a]pyrimidine

This protocol describes the synthesis of a representative N-benzyl pyrazolo[1,5-a]pyrimidine derivative.

Part 1: Synthesis of N-benzyl-3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanamide

Rationale: The conversion of the carboxylic acid to an amide is a crucial first step. The use of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) is a standard and efficient method for amide bond formation, minimizing side reactions.

ReagentMolar Mass ( g/mol )AmountMoles
3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid233.062.33 g10.0 mmol
Benzylamine107.151.18 g11.0 mmol
EDC191.702.11 g11.0 mmol
HOBt135.131.49 g11.0 mmol
Dichloromethane (DCM)-100 mL-
Diisopropylethylamine (DIPEA)129.242.59 g20.0 mmol

Procedure:

  • To a 250 mL round-bottom flask, add 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid (2.33 g, 10.0 mmol), HOBt (1.49 g, 11.0 mmol), and dichloromethane (100 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add benzylamine (1.18 g, 11.0 mmol) and DIPEA (2.59 g, 20.0 mmol) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (2.11 g, 11.0 mmol) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 50 mL), saturated NaHCO3 solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired amide.

Part 2: Intramolecular Cyclocondensation to form the Pyrazolo[1,5-a]pyrimidine

Rationale: The cyclization of the propanamide intermediate is achieved through a dehydrative condensation. Phosphorus oxychloride (POCl3) is a powerful dehydrating agent that facilitates this transformation, leading to the formation of the fused bicyclic system.

ReagentMolar Mass ( g/mol )AmountMoles
N-benzyl-3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanamide322.203.22 g10.0 mmol
Phosphorus oxychloride (POCl3)153.334.60 g30.0 mmol
Toluene-50 mL-

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve N-benzyl-3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanamide (3.22 g, 10.0 mmol) in toluene (50 mL).

  • Carefully add phosphorus oxychloride (4.60 g, 30.0 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final pyrazolo[1,5-a]pyrimidine.

Reaction Mechanism

The cyclocondensation reaction proceeds through the following key steps:

  • Activation of the Amide Carbonyl: The lone pair of electrons on the oxygen atom of the amide carbonyl attacks the phosphorus atom of POCl3, forming a highly electrophilic intermediate.

  • Intramolecular Nucleophilic Attack: The pyrazole nitrogen atom acts as a nucleophile and attacks the activated carbonyl carbon.

  • Aromatization: Subsequent elimination of dichlorophosphoric acid and a proton leads to the formation of the aromatic pyrazolo[1,5-a]pyrimidine ring system.

G cluster_0 Mechanism of Cyclocondensation Amide Amide Intermediate Activated Activated Carbonyl Intermediate Amide->Activated + POCl3 Cyclized Cyclized Intermediate Activated->Cyclized Intramolecular Attack Product Pyrazolo[1,5-a]pyrimidine Cyclized->Product Aromatization

Caption: Simplified mechanism of POCl3-mediated cyclocondensation.

Alternative Synthetic Route: Pyrazolo[1,5-a][5][6][7]triazines

The versatility of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid also extends to the synthesis of other fused heterocyclic systems, such as pyrazolo[1,5-a][5][6][7]triazines. These compounds are of interest as potential inhibitors of enzymes like thymidine phosphorylase.[7]

Conceptual Synthetic Approach

The synthesis of a pyrazolo[1,5-a][5][6][7]triazine core would necessitate a different cyclization partner. A plausible route could involve the conversion of the propanoic acid to an acyl azide, followed by a Curtius rearrangement to form an isocyanate. This reactive intermediate could then undergo cyclization with a suitable nitrogen-containing species.

G start 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid acyl_azide Acyl Azide start->acyl_azide Activation & Azide Addition isocyanate Isocyanate Intermediate acyl_azide->isocyanate Curtius Rearrangement triazine Pyrazolo[1,5-a][1,3,5]triazine isocyanate->triazine Cyclization with N-source

Caption: Conceptual workflow for pyrazolo[1,5-a][5][6][7]triazine synthesis.

Troubleshooting and Key Considerations

  • Purity of Starting Material: Ensure the 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid is of high purity to avoid side reactions. Commercial suppliers like Santa Cruz Biotechnology offer this reagent.[8]

  • Anhydrous Conditions: The amidation and cyclocondensation steps are sensitive to moisture. It is crucial to use anhydrous solvents and perform the reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of these reactions. Appropriate solvent systems should be determined empirically.

  • Purification: Column chromatography is often necessary to obtain highly pure products. The choice of eluent will depend on the polarity of the specific derivative being synthesized.

Conclusion

3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid is a valuable and versatile building block for the synthesis of medicinally relevant fused heterocyclic compounds. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the synthetic potential of this reagent in their drug discovery and development endeavors. The strategic placement of functional groups on the pyrazole core allows for the rational design and synthesis of diverse molecular libraries with the potential for a wide range of biological activities.

References

  • ResearchGate. Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... Available from: [Link]

  • Al-Warhi, T., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(5), 789-819. Available from: [Link]

  • Abdel-Aziz, A. A.-M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 54. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Available from: [Link]

  • Wang, Z., et al. (2018). Synthesis of pyrazolo[1,5-a][5][6][7]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 143, 1759-1767. Available from: [Link]

  • Sławiński, J., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 22(19), 10549. Available from: [Link]

  • ResearchGate. Pyrazolo[1,5-a][5][6][7]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Available from: [Link]

  • IRIS UniPA. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors. Available from: [Link]

  • Ali, M. A., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(10), 1366. Available from: [Link]

Sources

Application

Application Note: Safe Handling and Storage Protocols for 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid

Abstract This document provides a comprehensive guide for the safe handling, storage, and disposal of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid (CAS No. 956396-56-8) in a laboratory setting.[1] The protocols out...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe handling, storage, and disposal of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid (CAS No. 956396-56-8) in a laboratory setting.[1] The protocols outlined herein are designed for researchers, chemists, and drug development professionals to ensure personnel safety, maintain the chemical's integrity, and comply with standard laboratory safety practices. The guide is founded on an analysis of the compound's constituent chemical moieties—a halogenated pyrazole, a carboxylic acid, and its likely physical state as a solid powder.

Compound Profile and Hazard Analysis

3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid is a heterocyclic organic compound. Its structure presents several key features that dictate its handling and storage requirements:

  • Carboxylic Acid Group: This functional group imparts acidic properties and potential corrosivity, especially in the presence of moisture. Carboxylic acids are generally incompatible with bases.[2]

  • Halogenated (Bromo) Group: The presence of bromine classifies it as a halogenated organic compound. Such compounds require careful management, particularly concerning waste disposal, and can present long-term health hazards.[3][4]

  • Pyrazole Ring: The pyrazole core is an aromatic heterocycle, which is generally stable to oxidation and reduction.[5][6][7]

  • Solid/Powder Form: As a solid, the primary physical hazard is the potential for aerosolization and inhalation of fine dust particles during handling.[8][9]

While specific toxicological data for this exact compound is limited, a structurally similar molecule, 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid, is classified as a skin, eye, and respiratory irritant.[10] Therefore, it is prudent to assume similar hazards for the target compound.

Property Information
Chemical Name 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid
CAS Number 956396-56-8[1]
Molecular Formula C7H9BrN2O2
Assumed Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[10]
Physical Form Solid Powder

Personal Protective Equipment (PPE)

The use of appropriate PPE is the most critical line of defense to prevent exposure.[11] All personnel must be trained in the correct use and disposal of PPE.[12]

Protection Type Specific Equipment Rationale and Justification
Eye & Face Chemical safety goggles with side shields. A face shield is recommended when handling larger quantities (>25g).[13][14]Protects eyes from airborne powder and accidental splashes, which can cause serious irritation.[10][11]
Hand Chemical-resistant nitrile gloves.Protects skin from direct contact and potential irritation.[13] Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[15]
Body Standard laboratory coat. Chemical-resistant apron for larger quantities.Prevents contamination of personal clothing and protects skin from spills.[11][16]
Respiratory Required when handling the powder outside of a certified chemical fume hood.An N95-rated respirator or higher is necessary to prevent the inhalation of fine dust particles that may cause respiratory tract irritation.[10][11][14]

Handling Protocols

Adherence to methodical handling procedures is essential to minimize exposure and prevent contamination of the laboratory environment.

General Precautions
  • Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[9][17]

  • Ensure an eyewash station and safety shower are readily accessible.[18]

  • Avoid eating, drinking, or applying cosmetics in the handling area.[17]

  • Keep containers tightly closed when not in use to prevent moisture uptake and contamination.[8][19]

Protocol for Weighing Solid Compound

The primary risk during weighing is the generation of airborne dust.[8]

  • Preparation: Designate a work area inside a chemical fume hood. Cover the surface with disposable bench paper.[8]

  • Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold powder.

  • PPE: Don all required PPE as specified in Section 2.

  • Dispensing: Open the container in the fume hood. Use a spatula to carefully transfer the desired amount of powder to a weigh boat or appropriate container. Avoid scooping actions that could generate dust.[8]

  • Closure: Immediately and securely close the main container.[19] Wiping the threads with a dry cloth before closing can ensure a tighter seal.

  • Cleanup: After weighing, carefully fold the bench paper inward and dispose of it as halogenated solid waste. Decontaminate the spatula and the work surface using a wet cleaning method (e.g., a cloth dampened with 70% ethanol).[15] Do not dry sweep, as this can aerosolize residual powder.[15]

Protocol for Dissolving
  • Location: Perform dissolution steps within a chemical fume hood, especially when using volatile organic solvents.

  • Procedure: Add the weighed solid to the solvent in the reaction vessel. Add the solid slowly to prevent splashing.

  • Solution Handling: Once dissolved, the risk of aerosolization is significantly reduced. The solution can be handled on the benchtop with standard precautions for chemical solutions, but always over a spill tray.[8][15]

Storage Protocols

Proper storage is crucial for maintaining the compound's purity and for laboratory safety. The key challenges are its potential hygroscopicity and chemical incompatibilities.

Core Storage Principles
Parameter Recommendation Rationale
Temperature Store in a cool, dry place.Minimizes degradation and reduces moisture absorption from the air.[3][19]
Atmosphere Store in a tightly sealed container, preferably within a desiccator containing a desiccant like silica gel.[20]The compound is likely hygroscopic. Moisture can lead to clumping and degradation, affecting weighing accuracy and reactivity.[19][20] Sealing the container with parafilm provides an additional barrier.[21]
Light Store in an opaque container or in a dark cabinet.While pyrazoles are generally stable, protection from UV light is a best practice for all organic compounds to prevent potential photodegradation.
Container Original supplier bottle. If repackaged, use glass or a compatible polymer. Avoid metal containers or caps with metal liners.[2]The acidic nature of the compound can corrode metal surfaces over time.[2]
Chemical Incompatibility and Segregation

Improper segregation of chemicals is a leading cause of laboratory accidents.[22] Store 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid away from the following:

  • Strong Bases (e.g., sodium hydroxide, potassium carbonate): Will undergo a classic acid-base reaction.[2]

  • Strong Oxidizing Agents (e.g., nitric acid, peroxides): Can lead to vigorous, exothermic reactions.[22][23]

  • Reactive Metals (e.g., sodium, potassium, magnesium): The acidic proton can react to generate flammable hydrogen gas.[24]

It is recommended to store this compound in a cabinet designated for corrosive or organic acids, using secondary containment trays to prevent cross-contamination in case of a spill.[24][25]

Spill Management and Waste Disposal

Spill Cleanup
  • Evacuate: Alert personnel and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • PPE: Wear full PPE, including respiratory protection if necessary.

  • Containment: For a solid spill, gently cover the powder with an inert absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne.

  • Cleanup: Carefully scoop the mixture into a labeled waste container. Clean the spill area with a wet cloth, working from the outside in.

  • Disposal: Dispose of all cleanup materials as hazardous chemical waste.

Waste Disposal
  • All waste containing this compound (including empty containers, contaminated PPE, and cleanup materials) must be treated as hazardous waste.

  • Crucially, it must be segregated as halogenated organic waste .[3][22] Mixing halogenated and non-halogenated waste streams is often prohibited and complicates disposal procedures.[3][22]

  • Label the waste container clearly with its full contents.[3]

Workflow Visualization

The following diagram illustrates the lifecycle of the compound within the laboratory, from receipt to final use or disposal.

G cluster_prep Preparation & Storage cluster_handling Active Handling Workflow cluster_post Post-Use A Receive & Inspect (Check Seal, Label) B Log into Chemical Inventory A->B C Store in Designated Cabinet (Cool, Dry, Desiccated) B->C D Segregate from Incompatibles (Bases, Oxidizers) C->D E Don Full PPE C->E Retrieve for use F Work in Fume Hood E->F G Weigh Powder F->G H Prepare Solution G->H I Use in Experiment H->I J Return to Secure Storage (Reseal Tightly) I->J Surplus Material K Dispose of Waste (Segregate as Halogenated) I->K Used Material & Consumables

Caption: Workflow for handling 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid.

References

  • Handling Hygroscopic Solutes. TutorChase. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. Orproa. [Link]

  • PPE for Chemical Handling: A Quick Guide. Healthy Bean Ltd. [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • Weighing Hazardous Powders in the Laboratory. University of California, Santa Barbara - Environment, Health & Safety. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign - Braun Research Group. [Link]

  • PPE for Hazardous Chemicals. Canada Safety Training. [Link]

  • Personal Protective Equipment for Chemical Handling. Real Safety. [Link]

  • WORKING SAFELY WITH TOXIC POWDERS. Duke University - Occupational & Environmental Safety Office. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. ResearchGate. [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

  • How To: Store Reagents. University of Rochester - Department of Chemistry. [Link]

  • Occupational Exposure to Volatile Organic Compounds in Polyurethane Foam Production—Concentration, Variability and Health Risk Assessment. MDPI. [Link]

  • Hygroscopic material packing. ResearchGate. [Link]

  • Standard operating procedure for hazardous chemicals Handling of nanomaterials. University of Texas at Dallas. [Link]

  • 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOIC ACID Safety Data Sheets. ChemSrc. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]

  • Chemical Storage and Handling Recommendations. NY.Gov. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. [Link]

  • Chemical structure, melting point and reaction yield of new pyrazole derivatives 2-7. ResearchGate. [Link]

  • Lab Safety. MIT. [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab. LabManager. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]

  • chemical handling and storage section 6. University of Toronto Scarborough. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid

Welcome to the technical support guide for the synthesis of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and improve your reaction yields and product purity.

The synthesis is typically approached as a two-step process:

  • N-Alkylation: A Michael addition of 4-bromo-5-methyl-1H-pyrazole to an acrylate derivative (like acrylonitrile or an alkyl acrylate). This step is crucial for establishing the propanoic acid side chain at the N1 position of the pyrazole ring.

  • Hydrolysis: Conversion of the nitrile or ester functional group from the first step into the final carboxylic acid. This step often requires harsh conditions, which can present challenges.

This guide is structured to address specific issues you might encounter in each of these stages.

Experimental Workflow Overview

The following diagram illustrates the general synthetic pathway.

SynthesisWorkflow cluster_step1 Step 1: N-Alkylation (Michael Addition) cluster_step2 Step 2: Nitrile Hydrolysis start_pyrazole 4-bromo-5-methyl-1H-pyrazole intermediate 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanenitrile start_pyrazole->intermediate Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) start_acrylate Acrylonitrile start_acrylate->intermediate final_product 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid intermediate->final_product Heat (Reflux) hydrolysis_reagent Aqueous Acid (e.g., HCl) or Base (e.g., NaOH) hydrolysis_reagent->final_product

Optimization

Technical Support Center: Purification of Pyrazole-Propanoic Acid Compounds

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the purification of pyrazole-propanoic acid compounds. This guide, designed by application scientists, p...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of pyrazole-propanoic acid compounds. This guide, designed by application scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of this important class of molecules. We aim to move beyond simple procedural lists, offering explanations for the underlying principles of each technique to empower you to make informed decisions in your laboratory work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the purification of pyrazole-propanoic acid compounds.

FAQ 1: What is the best initial approach for purifying a crude pyrazole-propanoic acid?

For most pyrazole-propanoic acid compounds, a combination of acid-base extraction followed by recrystallization is a robust starting point. The carboxylic acid moiety allows for selective extraction into an aqueous basic solution, leaving neutral and basic impurities behind in the organic layer.[1][2][3][4] Subsequent acidification of the aqueous layer precipitates the desired product, which can then be further purified by recrystallization.

FAQ 2: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities, a solvent with too high a boiling point, or cooling the solution too rapidly.

  • Troubleshooting Steps:

    • Re-dissolve the oil: Add more of the "good" solvent (the one it's soluble in) until the oil re-dissolves.

    • Slow Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow the cooling rate.

    • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

    • Solvent System Re-evaluation: If oiling persists, the chosen solvent system may not be optimal. Consider using a mixed solvent system where the compound has high solubility in one solvent (e.g., ethanol, methanol) and low solubility in another (e.g., water, hexane).[5] Dissolve the compound in the "good" solvent and slowly add the "poor" solvent until the solution becomes slightly turbid, then allow it to cool slowly.[5]

FAQ 3: I'm having trouble separating my pyrazole-propanoic acid from a structurally similar impurity. What advanced techniques can I use?

When simple extraction and recrystallization fail to separate closely related impurities, more advanced techniques are necessary.

  • Column Chromatography: This is a powerful technique for separating compounds with different polarities.[6][7] A silica gel column is typically used, with a mobile phase (eluent) of varying polarity. For pyrazole-propanoic acids, a gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol) is often effective.

  • Fractional Crystallization: If the impurity has a slightly different solubility profile, repeated recrystallizations can enrich the desired compound in the crystalline phase.[5]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or when high purity is essential, preparative HPLC offers excellent resolution. Chiral stationary phases can be used to separate enantiomers.[8][9][10][11]

FAQ 4: How do I choose the right solvent for recrystallization?

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • General Guidelines:

    • "Like dissolves like": Polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

    • Commonly used solvents for pyrazole derivatives include ethanol, methanol, isopropanol, acetone, ethyl acetate, and water, or mixtures such as hexane/ethyl acetate.[5]

    • A rule of thumb suggests that solvents containing the same functional group as the compound can be good solubilizers.[12]

  • Solvent Selection Workflow:

    • Start with small-scale solubility tests in various solvents.

    • Place a small amount of your crude compound in separate test tubes.

    • Add a few drops of a single solvent to each tube and observe solubility at room temperature.

    • If insoluble, gently heat the mixture to see if it dissolves.

    • If it dissolves upon heating, allow it to cool to see if crystals form.

Part 2: Troubleshooting Guides

This section provides detailed protocols and troubleshooting for specific purification techniques.

Guide 1: Acid-Base Extraction

Acid-base extraction is a fundamental technique for separating acidic and basic compounds from neutral ones.[1][2][3] For pyrazole-propanoic acids, this method is highly effective for initial purification.

Experimental Protocol: Acid-Base Extraction of a Pyrazole-Propanoic Acid

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Base Extraction: Add a sufficient amount of a weak aqueous base, such as a saturated sodium bicarbonate solution, to the separatory funnel.[2] The carboxylic acid will be deprotonated to its water-soluble carboxylate salt.

  • Separation: Shake the funnel gently, venting frequently to release any pressure buildup. Allow the layers to separate. The aqueous layer will contain the deprotonated pyrazole-propanoic acid, while the organic layer will contain neutral and basic impurities.

  • Aqueous Layer Collection: Drain the lower aqueous layer into a clean flask. For a thorough extraction, repeat the process with fresh aqueous base two to three times.[2][13]

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid, such as concentrated hydrochloric acid, until the solution is acidic (test with litmus paper).[4] The protonated pyrazole-propanoic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and air-dry.

Troubleshooting Common Issues in Acid-Base Extraction

Issue Potential Cause Solution
Emulsion Formation Vigorous shaking; presence of surfactants.Allow the mixture to stand for a longer period. Gently swirl the funnel instead of shaking. Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Poor Separation of Layers Densities of the organic and aqueous layers are too similar.Add more of the organic solvent or a different organic solvent with a significantly different density.
Low Recovery of Product Incomplete extraction or precipitation.Perform multiple extractions with the aqueous base.[2][13] Ensure the aqueous layer is sufficiently acidified to fully precipitate the product. Cool the solution thoroughly during acidification.

Workflow for Acid-Base Extraction

AcidBaseExtraction start Crude Mixture in Organic Solvent extract Extract with Aqueous Base (e.g., NaHCO3) start->extract separate Separate Layers extract->separate organic_layer Organic Layer (Neutral & Basic Impurities) separate->organic_layer Discard or Process Further aqueous_layer Aqueous Layer (Deprotonated Product) separate->aqueous_layer acidify Acidify with Strong Acid (e.g., HCl) aqueous_layer->acidify precipitate Precipitated Pyrazole-Propanoic Acid acidify->precipitate filtrate Filter and Dry precipitate->filtrate pure_product Purified Product filtrate->pure_product

Caption: Workflow for the purification of pyrazole-propanoic acid via acid-base extraction.

Guide 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[5]

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the appropriate hot solvent to the crude, dried pyrazole-propanoic acid to dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. For maximum yield, the flask can then be placed in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, either by air-drying on the filter paper or in a desiccator.

Troubleshooting Common Issues in Recrystallization

Issue Potential Cause Solution
No Crystals Form Solution is not supersaturated; compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Add a "poor" solvent to decrease the overall solubility. Scratch the inside of the flask or add a seed crystal.
Low Yield Too much solvent was used; crystals were washed with solvent that was not cold; premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Ensure the washing solvent is ice-cold. Use a heated funnel for hot filtration.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

Decision Tree for Purification Strategy

PurificationStrategy start Crude Pyrazole-Propanoic Acid extraction Perform Acid-Base Extraction start->extraction recrystallize Attempt Recrystallization extraction->recrystallize oiling_out Does it 'oil out'? recrystallize->oiling_out Check for crystals_form Do crystals form? oiling_out->crystals_form No adjust_solvent Adjust Solvent System and/or Cooling Rate oiling_out->adjust_solvent Yes pure_enough Is the product pure? crystals_form->pure_enough Yes fractional_cryst Consider Fractional Crystallization crystals_form->fractional_cryst No column_chrom Perform Column Chromatography pure_enough->column_chrom No final_product Pure Product pure_enough->final_product Yes column_chrom->final_product adjust_solvent->recrystallize fractional_cryst->recrystallize

Caption: Decision tree for selecting a purification strategy for pyrazole-propanoic acids.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization.
  • Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. Confluence.
  • Coconote. (2025, September 11). Acid-Base Extraction Techniques.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • YouTube. (2020, March 21). Acid-Base Extraction Tutorial.
  • ResearchGate. (2017, April 23). What solvent should I use to recrystallize pyrazoline?
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Aheer, A. K., et al. (2025, September 2). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Who we serve.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • National Institutes of Health. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Song, J., & Liu, H. (2023, June 5). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes.
  • (n.d.). 1h-pyrazole-5-butanoic acids from dilithiated.
  • (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
  • (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method.
  • MDPI. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
  • Varsity Tutors. (n.d.). How to Purify Compounds. Organic Chemistry Practice Hub.
  • (2025, October 25). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2.
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • ResearchGate. (2025, August 9). Synthesis and crystal structure of 3-(pyrrole-2′-carboxamido) propanoic acid·(1/2)H2O.
  • (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds.
  • MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • (2020, October 2). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent.
  • (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • (2024, February 7). review of pyrazole compounds' production, use, and pharmacological activity.
  • PubMed. (n.d.). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
  • SciSpace. (n.d.). Production of propionic acid.
  • Indian Journal of Chemistry (IJC). (2025, September 23). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents.
  • Google Patents. (n.d.). WO2013079785A1 - Method for recovering and purifying propionic acid.
  • MDPI. (n.d.). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • (2025, August 6). Reactive extraction of acetic acid and propionic acid using supercritical carbon dioxide.

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Troubleshooting

Technical Support Center: Optimizing the Aza-Michael Addition of Pyrazoles

Welcome to the technical support center for the aza-Michael addition of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-N b...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the aza-Michael addition of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-N bond-forming reaction. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles to enhance the efficiency and success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you might encounter during the aza-Michael addition of pyrazoles, providing explanations and actionable solutions.

Q1: My reaction is sluggish or not proceeding to completion, resulting in low conversion. What are the likely causes and how can I improve it?

A1: Low conversion is a frequent issue that can often be traced back to several key factors related to reaction kinetics and thermodynamics.

  • Insufficient Catalyst Activity or Loading: The choice and amount of catalyst are critical. For neutral pyrazoles, a base is often required to deprotonate the N-H bond, increasing its nucleophilicity.[1]

    • Troubleshooting:

      • Base Selection: If using a base, consider its strength (pKa). Common bases like Cs2CO3 have proven effective.[1] For some substrates, stronger non-nucleophilic bases like DBU might be beneficial.

      • Catalyst Loading: While catalytic amounts are desirable, for sluggish reactions, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can improve the reaction rate.[1]

      • Lewis Acid Catalysis: For certain substrates, particularly α,β-unsaturated carbonyl compounds, Lewis acids like Ag2CO3 can activate the Michael acceptor towards nucleophilic attack.[2]

  • Inappropriate Solvent Choice: The solvent plays a crucial role in reactant solubility and can influence the transition state of the reaction.

    • Troubleshooting:

      • A screen of solvents is recommended. Aprotic polar solvents like THF and DCE are often good starting points.[1][2] In some cases, fluorinated alcohols like TFE or HFIP can enhance reactivity, particularly for less nucleophilic pyrazoles.[3]

  • Low Reaction Temperature: The Michael addition is often sensitive to temperature.

    • Troubleshooting:

      • If the reaction is slow at room temperature, gradually increasing the temperature (e.g., to 40-60 °C) can significantly enhance the rate.[1] However, be mindful that excessive heat can lead to side product formation or decomposition.

Q2: I am observing the formation of regioisomers. How can I control the regioselectivity of the addition to my unsymmetrically substituted pyrazole?

A2: Regioselectivity is a common challenge with unsymmetrical pyrazoles, which have two potentially nucleophilic nitrogen atoms. The outcome is often a delicate balance of steric and electronic factors.

  • Steric Hindrance: The Michael acceptor will preferentially add to the less sterically hindered nitrogen atom of the pyrazole.

    • Troubleshooting:

      • Analyze the substitution pattern of your pyrazole. If one nitrogen is flanked by bulky substituents, the reaction will likely favor the other nitrogen.

      • The steric bulk of the Michael acceptor can also influence selectivity.

  • Electronic Effects: The electronic properties of the substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

    • Troubleshooting:

      • Electron-donating groups can enhance the nucleophilicity of the nearby nitrogen, while electron-withdrawing groups will decrease it. This can be used to direct the addition.

  • Catalyst-Controlled Regioselectivity: Certain catalysts can direct the reaction to a specific nitrogen atom.

    • Troubleshooting:

      • Silver catalysts, for instance, have been shown to provide high regioselectivity in the synthesis of N-alkylated pyrazoles.[2] The coordination of the silver ion can favor one regioisomer over the other.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of setting up and running the aza-Michael addition of pyrazoles.

Q1: What is a good starting point for catalyst and solvent screening for a new set of substrates?

A1: For a new system, it's best to start with conditions that have shown broad applicability.

  • Catalyst: Cs2CO3 is an excellent initial choice due to its effectiveness in promoting the reaction for a variety of pyrazoles and Michael acceptors.[1] A loading of 10-20 mol% is a reasonable starting point.

  • Solvent: Tetrahydrofuran (THF) is a versatile solvent that has demonstrated good performance in many cases.[1] Dichloroethane (DCE) is another excellent option, particularly when using silver catalysts.[2]

Q2: Can this reaction be performed under catalyst-free conditions?

A2: Yes, in some cases, the aza-Michael addition of pyrazoles can proceed without a catalyst, especially with highly reactive Michael acceptors like nitroalkenes or under thermal conditions.[4][5] However, for less reactive substrates, a catalyst is generally necessary to achieve reasonable reaction times and yields.

Q3: How does the nature of the Michael acceptor affect the reaction conditions?

A3: The reactivity of the Michael acceptor is a critical factor.

  • Highly Activated Acceptors: α,β-unsaturated ketones, esters, and nitriles are common Michael acceptors.[1] Nitroalkenes are particularly reactive and may not require harsh conditions or strong catalysts.[4]

  • Steric Hindrance: Bulky substituents on the Michael acceptor, particularly at the β-position, can hinder the approach of the pyrazole nucleophile, requiring more forcing conditions (higher temperature, stronger catalyst).

Q4: What are some common work-up procedures for these reactions?

A4: The work-up procedure is typically straightforward.

  • Standard Procedure:

    • After the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure.

    • The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

    • The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated.

    • The crude product is then purified by column chromatography on silica gel.

Experimental Protocols & Data

Protocol 1: Cs2CO3-Catalyzed Aza-Michael Addition of Pyrazole to an α,β-Unsaturated Malonate[1]

This protocol provides a general procedure for the cesium carbonate-catalyzed addition of pyrazoles to α,β-unsaturated malonates.

Step-by-Step Methodology:

  • To a stirred solution of the α,β-unsaturated malonate (1.0 mmol) in THF (2.0 mL) in a sealed vial, add the pyrazole (1.2 mmol).

  • Add Cs2CO3 (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature (25 °C) for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford the desired product.

Optimization of Reaction Conditions: A Case Study [1]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneTHF2524<5
2Et3N (100)THF2524Trace
3DBU (100)THF252431
4Cs2CO3 (10) THF 25 24 84
5Cs2CO3 (10)CH3OH252475
6Cs2CO3 (10)Toluene252478
7Cs2CO3 (10)CH2Cl2252472
8Cs2CO3 (10)THF402485
9Cs2CO3 (10)THF02465

This table summarizes the optimization of the reaction between dimethyl 2-benzylidenemalonate and pyrazole.

Protocol 2: Ag2CO3-Catalyzed Aza-Michael Addition of Pyrazole to an α,β-Unsaturated Carbonyl Compound[2]

This protocol is suitable for the silver-catalyzed addition, which can offer excellent regioselectivity.

Step-by-Step Methodology:

  • To a solution of the pyrazole (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.2 mmol) in dichloroethane (DCE, 3.0 mL), add Ag2CO3 (0.1 mmol, 10 mol%).

  • Heat the reaction mixture at 60 °C in a sealed tube.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow and Key Relationships

General Workflow for Optimizing Aza-Michael Addition

G cluster_0 Initial Setup cluster_1 Execution & Monitoring cluster_2 Analysis & Troubleshooting start Select Pyrazole and Michael Acceptor cond Choose Initial Conditions: - Catalyst: Cs2CO3 (10 mol%) - Solvent: THF - Temp: 25°C start->cond run Run Reaction cond->run monitor Monitor by TLC/LC-MS run->monitor analyze Analyze Results (Yield, Purity) monitor->analyze decision Optimal? analyze->decision troubleshoot Troubleshoot: - Catalyst Screen - Solvent Screen - Temperature Adjustment decision->troubleshoot No end Product Isolated decision->end Yes troubleshoot->cond Iterate

Caption: A typical workflow for optimizing the aza-Michael addition of pyrazoles.

Key Factors Influencing Reaction Outcome

G cluster_reactants Reactants cluster_conditions Conditions outcome Reaction Outcome (Yield, Selectivity) pyrazole Pyrazole (Sterics, Electronics) pyrazole->outcome acceptor Michael Acceptor (Reactivity, Sterics) acceptor->outcome catalyst Catalyst (Base/Lewis Acid) catalyst->outcome solvent Solvent (Polarity, Protic/Aprotic) solvent->outcome temp Temperature temp->outcome

Caption: Interplay of factors affecting the aza-Michael addition of pyrazoles.

References

  • Zhang, X., Song, Y., Peng, Y., Zhu, D., & Zhao, X. (2023). Ag2CO3 catalyzed aza-michael addition of pyrazoles to α, β-unsaturated carbonyl compounds: A new access to N-alkylated pyrazole derivatives. Tetrahedron, 134, 133305. [Link]

  • Li, L., Zhang, X., Li, X., Zhang, H., & Zhao, X. (2022). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. RSC Advances, 12(23), 14765-14773. [Link]

  • Reddy, B. V. S., et al. (2024). Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. Beilstein Journal of Organic Chemistry, 20, 745-753. [Link]

  • Ghosh, S., et al. (2014). Copper(II)/Copper(I)-Catalyzed Aza-Michael Addition/Click Reaction of in Situ Generated α-Azidohydrazones: Synthesis of Novel Pyrazolone−Triazole Framework. Organic Letters, 16(10), 2658-2661. [Link]

  • Lin, Q., et al. (2009). Enantioselective Synthesis of Janus Kinase Inhibitor INCB018424 via an Organocatalytic Aza-Michael Reaction. Organic Letters, 11(9), 1999-2002. [Link]

  • Kumar, A., & Kumar, V. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry, 4, 100342. [Link]

  • Yadav, J. S., et al. (2018). Catalyst and base free aza-Michael addition reaction: Synthesis of poly-substituted 4-pyrazole based benzopyrans. Tetrahedron Letters, 59(35), 3378-3382. [Link]

  • Samanta, B., Panda, B. S., Mohapatra, S., & Nayak, S. (2024). Current Developments in Michael Addition Reaction using Heterocycles as Convenient Michael Donors. ChemistrySelect, 9(31), e202401398. [Link]

  • Saleh, T. S., et al. (2021). Catalyst-Free Selective Aza-Michael Addition of 3-Aminopyrazole to Nitroalkenes. ChemistrySelect, 6(36), 9579-9583. [Link]

  • Müller, T. J. J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 934-979. [Link]

  • Ziarani, G. M., Gholamzadeh, P., & Badiei, A. (2019). Piperidinium borate as efficient and recyclable catalyst for one-pot, three-component, environmentally friendly synthesis of pyran-annulated heterocycles and 2-amino-3-cyano-4H-pyrans. New Journal of Chemistry, 43(3), 1364-1374. [Link]

  • Zhang, X., et al. (2023). Regio- and stereoselective switchable synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles. Tetrahedron, 134, 133305. [Link]

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(15), 6137-6145. [Link]

  • Khachatryan, H., et al. (2017). Thermal addition of pyrazoles to but-2-enal. Russian Journal of General Chemistry, 87(3), 572-574. [Link]

  • Saleh, T. S., et al. (2021). Exploring The Molecular Structure of Green-Synthesized Aza-Michael Addition Products: 2D NMR Confirms Novel Pyrazoles. Journal of Molecular Structure, 1242, 130728. [Link]

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Optimization

Overcoming solubility issues with 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid

Welcome to the technical support guide for 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid (referred to herein as "the compound"). This resource is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid (referred to herein as "the compound"). This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the significant solubility challenges associated with this molecule. Given the limited public data on this specific compound, this guide leverages established principles for structurally similar N-substituted pyrazole carboxylic acids to provide robust, scientifically-grounded troubleshooting strategies.

Introduction: Understanding the Challenge

The molecular structure of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid—featuring a substituted pyrazole ring and a carboxylic acid moiety—suggests it is a weak acid with poor aqueous solubility, particularly at neutral pH. Such compounds are common in drug discovery pipelines and often classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making formulation a critical hurdle.[1][2] This guide provides a systematic approach to enhancing the solubility of this and similar compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid, not dissolving in aqueous buffers like PBS (pH 7.4)?

A1: The low aqueous solubility at neutral pH is expected due to the compound's chemical nature. It is a weak carboxylic acid, meaning it exists predominantly in its neutral, non-ionized (protonated) form at acidic or neutral pH. This form is less polar and thus less soluble in polar solvents like water. The pyrazole ring and its bromo- and methyl-substituents also contribute to the molecule's hydrophobicity, further reducing aqueous solubility.[3][4] To achieve dissolution, you must either modify the pH to ionize the carboxylic acid group or use non-aqueous or co-solvent systems.

Q2: I observe precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A2: This is a common phenomenon known as "crashing out." Your compound is likely highly soluble in a polar aprotic solvent like DMSO, but when this stock is introduced into an aqueous medium, the compound is suddenly in a poor solvent environment, causing it to precipitate. To mitigate this, consider the following:

  • Lower the final concentration: The most straightforward approach is to work with a more dilute final concentration.

  • Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, use a mixture of the buffer and a water-miscible organic solvent (co-solvent).[2]

  • Incorporate solubilizing excipients: Surfactants or cyclodextrins can be added to the aqueous phase to help keep the compound in solution.[1][2]

  • Adjust the pH of the aqueous phase: If you dilute into a basic buffer (e.g., pH > 8), the compound will ionize and may remain soluble.

Q3: What is the most effective first step to improve the solubility of a novel pyrazole carboxylic acid?

A3: The most direct and mechanistically simplest approach is pH adjustment . Since the molecule contains a carboxylic acid group, its solubility is highly pH-dependent.[5][6] By raising the pH of the aqueous solvent to a value approximately 2 units above the compound's pKa, you can convert the neutral acid into its much more soluble carboxylate salt form.[4][7] A preliminary pH-solubility profile is a crucial first experiment.

Q4: Can I form a salt of this compound to improve its handling and solubility?

A4: Yes, salt formation is a widely used and highly effective strategy for improving the solubility and dissolution rate of weakly acidic drugs.[7][8][9] By reacting the carboxylic acid with a suitable base (counterion), you can create a stable, solid salt form that is often significantly more water-soluble than the parent free acid. Common counterions for acidic drugs include sodium, potassium, and calcium.[7] Organic amines can also be used.[8][10]

Troubleshooting Guides & Protocols

Guide 1: Systematic Solubility Screening

This guide provides a workflow for systematically determining the optimal solvent system for your compound.

G cluster_0 Phase 1: Initial Solvent Screening cluster_1 Phase 2: Aqueous pH-Solubility Profile cluster_2 Phase 3: Co-Solvent System Evaluation A Weigh Compound (e.g., 1 mg) B Test Common Organic Solvents (DMSO, DMF, Ethanol, Methanol, Acetonitrile) A->B C Observe Solubility at RT B->C D Heat Gently (40-50°C) if Insoluble at RT C->D J Select Best Organic Solvent (from Phase 1) D->J Proceed if soluble E Prepare Buffer Series (pH 4 to 10) F Add Excess Compound to Buffers E->F G Equilibrate (e.g., 24h with shaking) F->G H Filter/Centrifuge to Remove Solids G->H I Quantify Soluble Fraction (e.g., HPLC-UV) H->I L Determine Saturation Solubility I->L Identify optimal pH buffer K Prepare Co-Solvent Mixtures (e.g., 10-50% Organic in Buffer) J->K K->L

Caption: Systematic workflow for solubility determination.

  • Prepare Buffers: Create a series of buffers (e.g., citrate, phosphate) covering a pH range from 4.0 to 10.0.[2] Verify the final pH of each buffer.

  • Add Compound: Add an excess of solid 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid to a known volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.

  • Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples at high speed or filter through a 0.22 µm syringe filter to separate the undissolved solid from the saturated solution.

  • Quantify: Dilute an aliquot of the clear supernatant in a suitable solvent (e.g., methanol or acetonitrile) and quantify the concentration of the dissolved compound using a validated analytical method like RP-HPLC with UV detection.[11][12]

  • Plot Data: Plot the measured solubility (e.g., in µg/mL) against the buffer pH to generate a pH-solubility profile.

Guide 2: Salt Formation for Enhanced Aqueous Solubility

If the free acid form has poor physical properties or insufficient solubility even at elevated pH, creating a salt is the next logical step.[8][9]

G A Start: Poorly Soluble Free Acid B Select Counterions (e.g., NaOH, KOH, Meglumine) A->B pKa suggests salt formation is viable C Reaction in Suitable Solvent (e.g., Ethanol, Acetone) B->C D Isolate Solid Salt (Precipitation/Evaporation) C->D E Characterize Salt (DSC, XRD, NMR) D->E Confirm salt formation & purity F Test Aqueous Solubility & Dissolution Rate E->F G Select Optimal Salt Form F->G Compare against free acid

Caption: Decision workflow for salt form selection.

  • Dissolve Acid: Dissolve a precise amount of the free acid (e.g., 100 mg, 1 equivalent) in a minimal amount of a suitable organic solvent, such as ethanol or methanol.[13]

  • Prepare Base: Prepare a solution of sodium hydroxide (1 equivalent) in the same solvent. A methanolic NaOH solution is often used.

  • Combine and React: Slowly add the sodium hydroxide solution to the stirring solution of the free acid at room temperature.

  • Isolate Salt: If the sodium salt precipitates, it can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure to yield the solid salt.

  • Wash and Dry: Wash the isolated solid with a small amount of a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material and dry under vacuum.

  • Confirm and Test: Confirm the identity and purity of the salt using analytical techniques. Subsequently, test its aqueous solubility as described in Guide 1.

Guide 3: Formulation with Excipients

For preclinical studies or challenging applications, formulation with solubilizing excipients may be necessary.[2][14]

StrategyMechanism of ActionKey ExcipientsPrimary Application
Co-Solvency Reduces the polarity of the aqueous solvent, increasing solubility of hydrophobic compounds.Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG 400), Glycerin.Creating liquid formulations for in vitro or preclinical in vivo studies.[2]
Surfactants Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.Polysorbate 80 (Tween® 80), Cremophor® EL, Sodium Dodecyl Sulfate (SDS).Useful for both oral and parenteral formulations.[2][15]
Complexation Forms inclusion complexes where the hydrophobic drug molecule fits inside the cavity of a host molecule.Cyclodextrins (e.g., HP-β-CD, SBE-β-CD).Often used to improve solubility, stability, and bioavailability.[1]
Lipid-Based Systems The drug is dissolved in a lipid carrier, which can form emulsions or microemulsions in the GI tract.Oils (e.g., sesame oil), Self-Emulsifying Drug Delivery Systems (SEDDS).Primarily for oral delivery of highly lipophilic drugs (BCS Class II/IV).[1][16]

References

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  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Serajuddin, A. T. M. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceuticals, 11(3), 83. Retrieved from [Link]

  • Baraznenok, I. L., et al. (2000). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 65(12), 3681-3691. Retrieved from [Link]

  • International Journal of ChemTech and Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Asare-Addo, K., et al. (2018). Direct Imaging of the Dissolution of Salt Forms of a Carboxylic Acid Drug. International Journal of Pharmaceutics, 551(1-2), 290-299. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

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  • Singh, A., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 214659. Retrieved from [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). Molecules, 27(19), 6563. Retrieved from [Link]

  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules, 25(19), 4432. Retrieved from [Link]

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  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. (2025).
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  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry, 86(14), 9572-9582.
  • National Center for Biotechnology Information. (n.d.). Pyrazole-4-carboxylic acid. PubChem. Retrieved from [Link]

  • The results of synthesis of polysubstituted N-arylpyrazole derivatives 5a-d. (n.d.). ResearchGate. Retrieved from [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2013). ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Chen, Y. M. (2014). Cocrystals Mitigate the Effect of pH on Solubility and Dissolution of Basic Drugs. Deep Blue Repositories.
  • Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1... (2015). Journal of Medicinal Chemistry, 58(15), 6045-6065. Retrieved from [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2014). Organic & Biomolecular Chemistry, 12(45), 9152-9159.
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2013). International Journal of Pharmaceutics, 441(1-2), 198-207. Retrieved from [Link]

  • Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine-S-Oxides. (2025). ChemRxiv. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Pyrazole Synthesis Troubleshooting Guide

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize pyrazole scaffolds in their work.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize pyrazole scaffolds in their work. Instead of a rigid manual, this resource is structured as a dynamic troubleshooting guide in a question-and-answer format. It addresses common and complex issues encountered during the synthesis of pyrazoles, with a focus on the prevalent Knorr synthesis and its variations. The explanations are grounded in mechanistic principles to empower you to not only solve immediate problems but also to proactively design more robust synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing the pyrazole core?

The cornerstone of pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[1][2][3] This reaction, first reported by Ludwig Knorr in 1883, is exceptionally versatile and remains one of the most widely used methods for creating substituted pyrazoles.[1][4] The process generally involves the formation of two C-N bonds and the elimination of two molecules of water to form the stable, aromatic pyrazole ring.[5][6]

Q2: What are the most critical parameters to control for a successful pyrazole synthesis?

Success hinges on the careful control of four key parameters:

  • Catalyst: The reaction is typically catalyzed by acid, which activates the carbonyl groups for nucleophilic attack.[7][8] However, catalyst choice can range from simple mineral or organic acids to Lewis acids and even nanocatalysts, depending on the specific substrates.[2][9] In some cases, base-mediated conditions are also employed.[10]

  • Solvent: The solvent not only facilitates the reaction but can dramatically influence its outcome, particularly the regioselectivity.[11] Alcohols like ethanol are common, but as we will discuss, non-nucleophilic fluorinated alcohols can offer significant advantages.[11]

  • Temperature: Most pyrazole syntheses require heating to proceed at a reasonable rate, often to the reflux temperature of the chosen solvent.[9]

  • Reagent Purity and Stoichiometry: The stability of the hydrazine reagent is paramount.[12] The ratio of reactants can also influence reaction kinetics and, in some cases, product distribution.[13]

Q3: How should I handle hydrazine and its derivatives safely?

Hydrazine and its derivatives are toxic and should always be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[5] Anhydrous hydrazine is highly hazardous and energetic. For most lab-scale syntheses, the more stable and less volatile hydrazine monohydrate (N₂H₄·H₂O) is the reagent of choice.[5] It is crucial to be aware that hydrazine's stability can be compromised by contact with certain metals, such as copper and iron oxides, which can catalyze its decomposition.[12][14]

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental failures in a direct Q&A format.

Area 1: Reaction Initiation and Completion

Q: My reaction is stalled. TLC analysis shows only starting materials even after several hours. What are the likely causes?

This is a common issue that can almost always be traced back to one of three areas: catalysis, reagent quality, or temperature.

  • Answer 1.1: Ineffective Catalysis The Knorr pyrazole synthesis is acid-catalyzed. The catalyst's role is to protonate a carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic hydrazine.[7][8] If your reaction is run under neutral or basic conditions, it may be incredibly slow or may not proceed at all.[8]

    • Troubleshooting Steps:

      • Add a Catalyst: Introduce a catalytic amount of a protic acid, such as glacial acetic acid or a few drops of sulfuric acid.[5]

      • Check pH: If your starting materials are basic and neutralizing the catalyst, you may need to add a larger amount of acid.

      • Mechanism Insight: The cyclization step, in particular, is facilitated by acid catalysis. Without it, the intermediate hydrazone may form but fail to cyclize to the final pyrazole.[8]

  • Answer 1.2: Compromised Reagents

    • Hydrazine Quality: Hydrazine hydrate can degrade over time, especially if stored improperly. Its decomposition can be catalyzed by trace metal impurities.[12] Use a freshly opened bottle or verify the concentration of your existing stock.

    • 1,3-Dicarbonyl Stability: While many 1,3-dicarbonyls are stable, some, particularly 1,3-dialdehydes, are prone to self-condensation or degradation and may require the use of more stable synthetic equivalents like acetals.[15]

  • Answer 1.3: Insufficient Temperature While some highly activated substrates react at room temperature, most Knorr syntheses require thermal energy to overcome the activation barriers for both condensation and dehydration.

    • Troubleshooting Step: Increase the temperature of the reaction mixture, typically to the reflux temperature of the solvent (e.g., ethanol, ~78 °C; propanol, ~97 °C).[5] Monitor progress by TLC.

Area 2: Low or No Product Yield

Q: The reaction worked, but my isolated yield is disappointingly low. How can I optimize it?

Low yield can result from an incomplete reaction, competing side reactions, or product loss during work-up and purification.

  • Answer 2.1: Confirm Reaction Completion Before performing a work-up, always verify that the starting material has been fully consumed via TLC or LC-MS analysis.[6] If the reaction is incomplete, refer to the troubleshooting steps in Area 1 .

  • Answer 2.2: Identify Potential Side Reactions The primary off-target reaction is the formation of a stable hydrazone intermediate that fails to cyclize. Another possibility, particularly under strongly acidic conditions, is the acid-catalyzed self-condensation and dehydration of the 1,3-dicarbonyl to form a furan byproduct, analogous to the Paal-Knorr furan synthesis.[16]

    dot graph Side_Reactions { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

    // Nodes Start [label="1,3-Dicarbonyl + Hydrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrazone [label="Stable Hydrazone\n(No Cyclization)", fillcolor="#FBBC05", fontcolor="#202124"]; Pyrazole [label="Desired Pyrazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; Furan [label="Furan Byproduct\n(Acid-Catalyzed)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

    // Edges Start -> Pyrazole [label="Desired Pathway\n(Acid, Heat)", color="#34A853"]; Start -> Hydrazone [label="Incomplete Reaction", color="#FBBC05"]; Start -> Furan [label="Side Reaction", color="#EA4335"]; }

    Caption: Competing pathways in pyrazole synthesis.

  • Answer 2.3: Optimize Work-up and Purification Pyrazoles have a wide range of polarities and solubilities.

    • Standard Work-up: A typical procedure involves removing the solvent under reduced pressure, adding water, and extracting the product with an organic solvent like ethyl acetate.[4]

    • Purification by Crystallization: Many pyrazoles are crystalline solids and can be purified effectively by recrystallization from a suitable solvent like ethanol or methanol.[4]

    • Purification via Acid Salt Formation: For basic pyrazoles, a highly effective purification technique is to dissolve the crude product in a suitable organic solvent (e.g., acetone, isopropanol) and add a strong acid (like HCl or H₂SO₄).[17][18] The pyrazolium salt will often precipitate in high purity, and the free base can be recovered by subsequent neutralization.

    Protocol 1: General Work-up and Purification by Acid Salt Precipitation

    • Cool the completed reaction mixture to room temperature.

    • Remove the reaction solvent using a rotary evaporator.

    • Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., isopropanol).

    • Slowly add an equimolar amount of a concentrated acid (e.g., sulfuric acid) to the solution.

    • Stir the mixture and cool in an ice bath to promote crystallization of the pyrazolium salt.

    • Isolate the purified salt by filtration, washing with a small amount of cold solvent.

    • The free pyrazole can be liberated by dissolving the salt in water and neutralizing with a base (e.g., NaHCO₃), followed by extraction.[17][18]

Area 3: Purity and Regioselectivity

Q: My product is a mixture of two isomers that are very difficult to separate. How can I synthesize only the one I need?

This is the classic challenge of regioselectivity in pyrazole synthesis. When an unsymmetrical 1,3-dicarbonyl (R¹ ≠ R³) reacts with a substituted hydrazine (e.g., methylhydrazine), the initial nucleophilic attack can occur at either of the two different carbonyl carbons, leading to a mixture of regioisomers.[1][2]

dot graph Regioselectivity { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes Reactants [label="Unsymmetrical\n1,3-Diketone\n+\nR'-NHNH₂", fillcolor="#F1F3F4", fontcolor="#202124"]; PathwayA [label="Attack at Carbonyl 1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PathwayB [label="Attack at Carbonyl 2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IsomerA [label="Regioisomer A", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IsomerB [label="Regioisomer B", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Reactants -> PathwayA [label="Pathway A", color="#4285F4"]; Reactants -> PathwayB [label="Pathway B", color="#EA4335"]; PathwayA -> IsomerA; PathwayB -> IsomerB; }

Caption: Two competing pathways leading to regioisomers.

  • Answer 3.1: The Mechanistic Cause The outcome is determined by two competing factors:

    • Carbonyl Electrophilicity: Which of the two carbonyl carbons is inherently more reactive (more electrophilic)?

    • Hydrazine Nucleophilicity: Which of the two nitrogen atoms in the substituted hydrazine is more nucleophilic?

  • Answer 3.2: The Solvent is Key - A Proven Solution Recent studies have shown that the choice of solvent has a dramatic effect on regioselectivity. Protic, nucleophilic solvents like ethanol can compete with the hydrazine in attacking the more reactive carbonyl group, leveling the playing field and leading to poor selectivity.[11]

    The solution is to use non-nucleophilic fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents do not compete as nucleophiles, allowing the inherent reactivity of the substrates to dominate and leading to a vast improvement in the isomeric ratio.[11]

    Table 1: Effect of Solvent on Regioselectivity in a Model Reaction (Data synthesized from J. Org. Chem. 2013, 78, 9, 4549–4556)[11]

1,3-Diketone SubstrateHydrazineSolventRegioisomer Ratio (A:B)Total Yield (%)
Furyl-CO-CH₂-CO-CF₃MethylhydrazineEthanol36 : 6499
Furyl-CO-CH₂-CO-CF₃MethylhydrazineTFE 85 : 15 99
Furyl-CO-CH₂-CO-CF₃MethylhydrazineHFIP 97 : 3 98
Furyl-CO-CH₂-CO-CF₂CF₃MethylhydrazineEthanol64 : 3693
Furyl-CO-CH₂-CO-CF₂CF₃MethylhydrazineTFE 98 : 2 99
Furyl-CO-CH₂-CO-CF₂CF₃MethylhydrazineHFIP >99 : <1 99
Area 4: Product Characterization

Q: My NMR spectrum seems inconsistent with the expected pyrazole structure. Is it possible I made something else?

If you used a β-ketoester as your 1,3-dicarbonyl component, your product can exist as two different tautomers: a pyrazolone (keto form) and a hydroxypyrazole (enol form).[5][6]

  • Answer 4.1: Understanding Tautomerism The pyrazolone tautomer contains a ketone within the five-membered ring. The hydroxypyrazole tautomer is an enol, which has the significant advantage of making the pyrazole ring fully aromatic. While products are often drawn in the pyrazolone form in the literature, the aromatic hydroxypyrazole is generally the more stable and major form observed in solution and is what you will likely see by NMR.[5][6] Be sure to consider both possible structures when interpreting your characterization data.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information (PMC - NIH). [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D4OB01211A. [Link]

  • synthesis of pyrazoles. (2019). YouTube. [Link]

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (n.d.). Organic Letters. [Link]

  • Method for purifying pyrazoles. (n.d.).
  • Process for the purification of pyrazoles. (n.d.).
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. (n.d.). Organic Process Research & Development (ACS Publications). [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. (n.d.). The Journal of Organic Chemistry (ACS Publications). [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (n.d.). Jetir.Org. [Link]

  • recent advances in the synthesis of new pyrazole deriv
  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]

  • preparation of hydrazine hydrate. (2016). Sciencemadness Discussion Board. [Link]

  • Preparation and Storage Stability of High-purity Hydrazine. (n.d.). Source not available.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). National Center for Biotechnology Information (PMC - NIH). [Link]

  • Hydrazine. (n.d.). Wikipedia. [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2025). ResearchGate. [Link]

  • The Unexpected Stability of Hydrazine Molecules in Hydrous Environment under Pressure. (2025). Source not available.
  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). National Institutes of Health (NIH). [Link]

  • Optimization of the reaction conditions. (n.d.). ResearchGate. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). National Center for Biotechnology Information (PMC - NIH). [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). PubMed. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (n.d.). Organic Chemistry Portal. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI. [Link]

Sources

Optimization

Stability of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid under different conditions

Technical Support Center: Stability of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid Welcome to the technical support center for 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid. This guide is designed for researc...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid

Welcome to the technical support center for 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Scenario 1: Inconsistent Potency or Activity in Biological Assays

  • Question: We are observing variable results in our cell-based assays. Could the compound be degrading in our aqueous assay buffer (pH 7.4, 37°C)?

  • Answer: While the pyrazole core is generally stable, the overall molecule has several potential points of lability that could be affected by seemingly benign aqueous conditions over time, especially at physiological temperatures. The primary concern under these conditions would be slow degradation, potentially leading to a loss of the active parent compound.

    • Plausible Cause: Although significant hydrolysis of the N-propanoic acid linkage is not expected under neutral pH, prolonged incubation at 37°C could lead to minor degradation. More likely, if your buffer contains any metal ions, they could potentially catalyze decarboxylation, though this is more significant at higher temperatures.[1][2] It is also crucial to consider the stability of the compound in your stock solution, which is often a concentrated solution in an organic solvent like DMSO.

    • Troubleshooting Steps:

      • Stock Solution Check: Prepare a fresh stock solution of the compound in your chosen organic solvent. Analyze it by HPLC to establish a baseline purity and concentration.

      • Working Solution Stability: Dilute the stock solution in your aqueous assay buffer to the final working concentration. Incubate this solution under the exact conditions of your assay (e.g., 37°C for 24 hours).

      • Time-Point Analysis: At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot of the working solution and analyze it by HPLC.

      • Compare and Quantify: Compare the peak area of the parent compound at each time point to the initial (T=0) measurement. A significant decrease in the parent peak area indicates degradation.

      • Mitigation: If degradation is observed, consider preparing fresh working solutions immediately before each experiment or reducing the incubation time if the experimental design allows.

Scenario 2: Appearance of a New, Unidentified Peak in HPLC Analysis After a Photostability Study

  • Question: We exposed our compound to light as part of a photostability test and now see a new, major peak in our chromatogram. What could this be?

  • Answer: The presence of a bromine atom on the pyrazole ring makes the compound susceptible to photodegradation. Brominated aromatic compounds are known to undergo debromination upon exposure to UV or even broad-spectrum light.[3][4]

    • Plausible Cause: The most likely degradation product is the debrominated analog, 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid. This occurs via a radical mechanism where the C-Br bond is cleaved by light energy.[5]

    • Troubleshooting and Identification Steps:

      • Mass Spectrometry Analysis: The primary method to identify the new peak is LC-MS. The debrominated product will have a molecular weight that is lower by the mass of a bromine atom minus a hydrogen atom (approximately 78.9 Da).

      • Synthesis of Standard: To confirm the identity, synthesize the suspected debrominated product, 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid, as a reference standard.

      • Co-injection: Co-inject your degraded sample and the synthesized standard into the HPLC. If the retention times of the new peak and the standard match, you have confirmed its identity.

      • Mitigation: If photostability is a concern, all handling of the compound and its solutions should be performed under amber light or in amber-colored vials. For formulation development, the inclusion of a UV-absorbing excipient may be necessary.

Scenario 3: Loss of Compound During a Thermal Stress Test

  • Question: After heating our compound in solution at 80°C, we observed a significant loss of the parent compound and the emergence of a new, more nonpolar peak. What degradation pathway is likely at play?

  • Answer: The carboxylic acid moiety of the propanoic acid side chain is the most likely site of degradation under thermal stress. Pyrazole carboxylic acids are known to undergo decarboxylation at elevated temperatures.[1][6][7]

    • Plausible Cause: Thermal decarboxylation results in the loss of CO2 from the propanoic acid group, leading to the formation of 4-bromo-1-ethyl-5-methyl-1H-pyrazole. This new compound would be more nonpolar and thus have a longer retention time in reverse-phase HPLC.

    • Troubleshooting and Identification Steps:

      • LC-MS Analysis: Analyze the thermally stressed sample by LC-MS. The expected degradation product will have a molecular weight corresponding to the loss of a carboxyl group (44 Da).

      • NMR Spectroscopy: If the degradant can be isolated in sufficient quantity, 1H NMR spectroscopy can confirm the structural change. The characteristic signals of the propanoic acid chain will be replaced by those of an ethyl group.

      • pH Influence: Note that the rate of decarboxylation can be influenced by pH, with both acidic and basic conditions potentially catalyzing the reaction at elevated temperatures.[1][6]

      • Mitigation: For reactions or processes requiring elevated temperatures, it is crucial to determine the thermal stability profile of the compound to identify the maximum tolerable temperature. If decarboxylation is unavoidable, a different chemical approach may be needed.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid?

    • A: For long-term storage, the solid compound should be kept in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage (days to weeks), storage at 2-8°C is acceptable. Solutions, especially in protic solvents, should be freshly prepared. If storage of solutions is necessary, they should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Q2: How stable is the compound in common organic solvents like DMSO and methanol?

    • A: The compound is generally stable in aprotic solvents like DMSO at room temperature for short periods. However, for long-term storage, DMSO solutions should be frozen. In protic solvents like methanol, there is a potential for esterification if the solution is heated or stored for extended periods, especially under acidic conditions. It is always best practice to use freshly prepared solutions.

  • Q3: What is the expected stability of this compound across a range of pH values?

    • A:

      • Acidic Conditions (pH 1-3): The compound is expected to be relatively stable at room temperature. However, at elevated temperatures, acid-catalyzed decarboxylation is a potential degradation pathway.[1]

      • Neutral Conditions (pH 6-8): The compound should exhibit good stability at room temperature. Prolonged incubation at elevated temperatures (e.g., >40°C) may lead to slow degradation.

      • Basic Conditions (pH 9-12): At room temperature, the compound should be reasonably stable. At elevated temperatures, base-catalyzed decarboxylation is a significant risk.[6] The pyrazole ring itself is generally resistant to ring-opening under these conditions.

  • Q4: Is the C-Br bond on the pyrazole ring susceptible to cleavage?

    • A: The C-Br bond is generally stable under thermal and hydrolytic stress. However, it is the most likely point of degradation under photolytic stress, leading to debromination.[3][5]

  • Q5: Could the methyl group on the pyrazole ring be a point of degradation?

    • A: Yes, under strong oxidative conditions (e.g., exposure to permanganate or other potent oxidizing agents), the methyl group could be oxidized to a carboxylic acid.[2][8][9] This is a known reaction for alkyl side chains on aromatic and heterocyclic rings.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[10] A typical starting concentration for these studies is 1 mg/mL.[10]

Analytical Method:

A reverse-phase HPLC method with UV detection is recommended for monitoring the degradation.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 10% to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 220 nm

  • Column Temperature: 25°C

Hydrolytic Stability (Acidic, Basic, and Neutral)
  • Prepare three 1 mg/mL solutions of the compound in:

    • 0.1 M HCl (Acidic)

    • Water (Neutral)

    • 0.1 M NaOH (Basic)

  • Divide each solution into two sets. Store one set at room temperature (25°C) and the other at 60°C.

  • At specified time points (e.g., 0, 6, 24, 48 hours), withdraw an aliquot from each sample.

  • For the acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively, before HPLC analysis.

  • Analyze all samples by HPLC to determine the percentage of the parent compound remaining and to profile any degradation products.

Oxidative Stability
  • Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and water.

  • Add 3% hydrogen peroxide to the solution.

  • Store the solution at room temperature, protected from light.

  • At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot.

  • Analyze the samples by HPLC.

Thermal Stability (Solid State)
  • Place a known amount of the solid compound in a vial.

  • Heat the vial in an oven at a high temperature (e.g., 80°C), ensuring the temperature is below the compound's melting point.

  • At specified time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in the mobile phase, and analyze by HPLC.

Photostability
  • Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and water.

  • Expose the solution to a light source that provides both UV and visible light (ICH Q1B guideline). A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.

  • Simultaneously, run a dark control sample (wrapped in aluminum foil) under the same temperature conditions.

  • After the exposure period, analyze both the exposed and dark control samples by HPLC.

Data Presentation: Summary of Potential Degradation

The following table summarizes the likely degradation pathways and primary products under various stress conditions.

Stress ConditionPotential Degradation PathwayPrimary Degradation Product
Acidic Hydrolysis (60°C) Decarboxylation4-bromo-1-ethyl-5-methyl-1H-pyrazole
Basic Hydrolysis (60°C) Decarboxylation4-bromo-1-ethyl-5-methyl-1H-pyrazole
Oxidative (3% H₂O₂) Side-chain oxidation3-(4-bromo-5-carboxy-1H-pyrazol-1-yl)propanoic acid
Thermal (Solid, 80°C) Decarboxylation4-bromo-1-ethyl-5-methyl-1H-pyrazole
Photolytic (UV/Vis Light) Debromination3-(5-methyl-1H-pyrazol-1-yl)propanoic acid

Visualization of Degradation Pathways and Workflow

Potential Degradation Pathways

G cluster_thermal Thermal / Hydrolytic Stress (Heat) cluster_photo Photolytic Stress (Light) cluster_oxidative Oxidative Stress (e.g., H2O2) parent 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid decarboxylated 4-bromo-1-ethyl-5-methyl-1H-pyrazole parent->decarboxylated Decarboxylation (-CO2) debrominated 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid parent->debrominated Debromination (-Br) oxidized 3-(4-bromo-5-carboxy-1H-pyrazol-1-yl)propanoic acid parent->oxidized Methyl Oxidation

Caption: Primary degradation pathways for the target compound.

Forced Degradation Experimental Workflow

G cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution hydrolysis Hydrolysis (Acid, Base, Neutral) RT & 60°C start->hydrolysis oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (Solid) (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo sampling Sample at Time Points (0, 2, 6, 24, 48h...) hydrolysis->sampling oxidation->sampling thermal->sampling photo->sampling analysis Neutralize (if needed) Analyze by HPLC-UV/MS sampling->analysis report Quantify Degradation Identify Products Assess Stability analysis->report

Caption: General workflow for forced degradation studies.

References

  • Fei, N., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773-7. Available at: [Link]

  • Guillou, S., et al. (2014). Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents, WO2014033164A1.
  • Guillou, S., et al. (2015). Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents, CN104703972A.
  • Lorian, V. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 28(21), 7335. Available at: [Link]

  • Khaled, A., et al. (2023). Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. Environmental Science and Pollution Research, 30(60), 126483–126495. Available at: [Link]

  • Chinaraju, B., et al. (2015). Unexpected ring opening of pyrazolines with activated alkynes: synthesis of 1H-pyrazole-4,5-dicarboxylates and chromenopyrazolecarboxylates. Organic & Biomolecular Chemistry, 13(12), 3740-3749. Available at: [Link]

  • Wu, Y., et al. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 20, 1453-1461. Available at: [Link]

  • Li, Y., et al. (2025). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 630, 01007. Available at: [Link]

  • Dandia, A., et al. (2013). Pyrolysis of Carboxylic Acids. ResearchGate. Available at: [Link]

  • Wang, C., et al. (2018). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers, 5(11), 2831-2836. Available at: [Link]

  • Cederbaum, A. I., & Cohen, G. (1987). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Biochemical and Biophysical Research Communications, 144(2), 921-928. Available at: [Link]

  • Chemistry LibreTexts. (2022). 1.32: Side Chain Oxidations, Phenols, Arylamines. Available at: [Link]

  • Bernard, M., et al. (1986). [Azoles. 17. Beta-(4-pyrazol)acrylic and propionic acids and their anti-inflammatory activity]. Pharmazie, 41(8), 560-2. Available at: [Link]

  • Rao, R. N., & Nagaraju, V. (2015). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Journal of Chemical and Pharmaceutical Research, 7(12), 481-489. Available at: [Link]

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Troubleshooting

Technical Support Center: Analytical Methods for Detecting Impurities in Pyrazole Compounds

Welcome to the technical support center for the analysis of impurities in pyrazole compounds. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with the crit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of impurities in pyrazole compounds. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with the critical responsibility of identifying, quantifying, and controlling impurities in pyrazole-based active pharmaceutical ingredients (APIs) and intermediates.

The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of a final drug product.[1][2] Pyrazole compounds, a cornerstone scaffold in many pharmaceuticals, are synthesized through multi-step processes that can introduce a variety of impurities, including starting materials, by-products, intermediates, and degradation products.[3][4][5][6]

This resource provides in-depth, field-proven insights in a practical question-and-answer format. We will explore the causality behind experimental choices and offer robust troubleshooting advice to overcome common challenges.

Section 1: High-Performance Liquid Chromatography (HPLC) - The Primary Tool for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the workhorse for impurity profiling in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for a new pyrazole compound?

A1: A reversed-phase HPLC (RP-HPLC) method is the most common and effective starting point. Pyrazole and its derivatives are generally polar enough to be retained on C18 columns.[9]

  • Rationale: C18 (octadecylsilane) stationary phases are nonpolar and provide excellent separation for a wide range of moderately polar to nonpolar compounds. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

  • Initial Conditions:

    • Column: A high-quality L1-type column, such as an Eclipse XDB C18 (150mm x 4.6mm, 5µm), is a robust choice.[9]

    • Mobile Phase: A gradient elution is recommended for initial screening to elute a wide range of potential impurities. Start with a simple mobile phase system like:

      • Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water.[10]

      • Solvent B: Acetonitrile (MeCN) or Methanol.

    • Detector: A UV/Vis or Photodiode Array (PDA) detector is standard. The detection wavelength should be set at the UV maximum (λmax) of the pyrazole API to maximize sensitivity, but a PDA is crucial for monitoring impurities that may have different chromophores.[7]

Q2: Why is a gradient elution preferred over isocratic for initial impurity profiling?

A2: Impurities can have a wide range of polarities. An isocratic method (constant mobile phase composition) that is optimized for the main pyrazole peak might cause highly retained, nonpolar impurities to elute very late or not at all, or it may not provide enough resolution for early-eluting polar impurities. A gradient elution, which gradually increases the percentage of the organic solvent (Solvent B), ensures that impurities across a broad polarity spectrum are eluted and detected within a reasonable runtime.[11]

Q3: How do I choose between Formic Acid and Phosphoric Acid as a mobile phase modifier?

A3: The choice depends on your detector.

  • Use Formic Acid (or Trifluoroacetic Acid - TFA) if you are using Mass Spectrometry (MS). [9][10] These are volatile acids that will not contaminate the MS ion source.

  • Use Phosphoric Acid for UV-only detection. It is a non-volatile buffer that provides excellent peak shape for basic compounds like pyrazoles by minimizing silanol interactions on the column. However, it is incompatible with MS.

Troubleshooting Guide: HPLC

Issue 1: My pyrazole API peak is tailing severely.

  • Underlying Cause: Peak tailing for basic compounds like pyrazoles is often caused by secondary interactions between the analyte's nitrogen atoms and acidic, unreacted silanol groups on the silica-based column packing. This leads to poor peak symmetry and can hide small, co-eluting impurity peaks.

  • Solutions:

    • Lower the Mobile Phase pH: Add an acidic modifier like phosphoric acid or formic acid (0.1% v/v) to the aqueous mobile phase.[10] At a lower pH (e.g., pH 2-3), the basic pyrazole will be protonated, and the silanol groups will be non-ionized, minimizing the unwanted interaction.

    • Use a Low-Silanol Activity Column: Modern columns, often labeled as "base-deactivated" or having low silanol activity, are specifically designed to reduce these secondary interactions.[10]

    • Check for Column Overload: Injecting too much sample can cause peak distortion. Try reducing the injection volume or sample concentration.[12]

Issue 2: I see a small peak on the tail of my main peak. Is it an impurity or just bad peak shape?

  • Diagnostic Approach:

    • Use a PDA Detector: A Photodiode Array (PDA) detector is essential here. Use the peak purity function in your chromatography data system (CDS). This tool compares UV spectra across the peak. If the spectra are consistent, it's likely a single, tailing compound. If the spectra differ, you have a co-eluting impurity.

    • Vary the Mobile Phase: Slightly change the mobile phase composition (e.g., change the organic solvent percentage or the pH). If the small shoulder resolves into a separate peak, it is a distinct impurity.

    • Spike the Sample: If you have a reference standard for the suspected impurity, spike your sample with a small amount. If the peak area of the shoulder increases, you have confirmed its identity.

Issue 3: I am seeing "ghost peaks" in my chromatogram.

  • Underlying Cause: Ghost peaks are unexpected peaks that are not from the current sample injection.[12] They are typically caused by carryover from a previous injection or contamination in the mobile phase or system.[12]

  • Solutions:

    • Implement a Strong Needle Wash: Ensure your autosampler's wash step uses a solvent strong enough to remove all remnants of the previous sample from the needle and injection port. A typical wash solution might be a 50:50 mix of acetonitrile and water.[12]

    • Check Mobile Phase Purity: Always use high-purity, HPLC-grade solvents and reagents. Contaminants in your water or solvents can appear as peaks, especially during a gradient run.[12]

    • Run a Blank Gradient: Inject a blank (your mobile phase) and run the full gradient. If you still see the ghost peaks, the contamination is in your mobile phase or the HPLC system itself, not from sample carryover.

Section 2: Gas Chromatography (GC) - Targeting Volatile Impurities

GC is a powerful technique for analyzing volatile and semi-volatile impurities that may be present in pyrazole APIs, such as residual solvents or volatile by-products from the synthesis.[13]

Frequently Asked Questions (FAQs)

Q1: When should I use GC instead of HPLC for impurity analysis?

A1: Use GC for impurities that are volatile and thermally stable. This primarily includes:

  • Residual Solvents: Many organic solvents used in synthesis (e.g., Toluene, Methanol, Dichloromethane) are mandated to be controlled according to ICH Q3C guidelines.[14] GC with a headspace autosampler is the standard method for this.

  • Volatile Synthesis By-products: Some reaction by-products or unreacted starting materials may be too volatile to be retained effectively by RP-HPLC but are ideal for GC analysis.[13][15]

Q2: My pyrazole compound itself is not very volatile. How can I analyze it with GC?

A2: While the pyrazole API is often non-volatile, GC is typically used for the impurities, not the main compound. A headspace GC-MS method is ideal for this. The sample is heated in a sealed vial, and only the volatile components in the "headspace" above the sample are injected into the GC. This prevents the non-volatile API from contaminating the GC system while allowing for sensitive detection of volatile impurities.

Troubleshooting Guide: GC

Issue: I am not detecting any residual solvents even though I know they were used in the synthesis.

  • Underlying Cause: This is often an issue with the headspace parameters or the sample matrix. The solvents may not be efficiently partitioning from the sample matrix into the vial headspace.

  • Solutions:

    • Increase Equilibration Temperature and Time: Ensure the vial is heated to a high enough temperature for a sufficient amount of time to allow volatile solvents to escape the sample matrix and enter the gas phase. Be careful not to exceed the thermal stability limit of your API, which could create degradation products.

    • Change the Sample Diluent/Matrix: The solvent used to dissolve the sample can significantly affect partitioning. High-boiling point solvents like DMSO or DMF are often used. Sometimes, adding a salt (e.g., sodium sulfate) to the sample can increase the partitioning of organic solvents into the headspace (the "salting out" effect).

    • Check for Leaks: Ensure the headspace vial is properly sealed with the septum and cap. A leak will prevent the build-up of pressure in the vial, leading to poor or no injection.

Section 3: Advanced Detection - MS and NMR for Structural Elucidation

When an unknown impurity is detected by HPLC or GC, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are required for definitive structural identification.[2][16]

Frequently Asked Questions (FAQs)

Q1: How does LC-MS help in identifying an unknown impurity?

A1: Coupling a mass spectrometer to an HPLC (LC-MS) provides the molecular weight of the impurity as it elutes from the column.[7] High-resolution mass spectrometry (HRMS), such as with a TOF or Orbitrap analyzer, can provide a highly accurate mass measurement, which allows you to determine the elemental formula of the impurity. The fragmentation pattern (MS/MS) can then be used to piece together the structure, much like solving a puzzle.

Q2: When is NMR spectroscopy necessary?

A2: NMR is the gold standard for unequivocal structure elucidation.[2][17] It is used when MS data is ambiguous or to confirm a proposed structure. NMR provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry.[17] Techniques like COSY, HSQC, and HMBC are powerful 2D experiments that reveal how atoms are connected within the molecule.[17] A key advantage of NMR is its ability to provide structural information without needing a reference standard of the unknown compound.[2][16]

Troubleshooting Guide: Advanced Detection

Issue: I have an accurate mass for my impurity from LC-HRMS, but multiple chemical formulas fit. How do I proceed?

  • Underlying Cause: Even with high mass accuracy, different combinations of C, H, N, O, etc., can result in very similar masses.

  • Solutions:

    • Use Isotopic Pattern Matching: Look at the relative abundance of the M+1 and M+2 isotope peaks. This can help distinguish between formulas, especially when elements like Chlorine or Bromine (with distinctive isotopic signatures) are suspected.

    • Consider the Synthesis Pathway: The most likely structure for an impurity is one that is mechanistically plausible. Review the synthesis steps, starting materials, and reagents.[1] Could this impurity be a dimer, a partially reacted intermediate, or a product of a known side reaction?

    • Acquire MS/MS Data: Fragment the impurity ion and analyze the resulting product ions. The fragmentation pattern provides clues about the different functional groups and substructures within the molecule.

    • Isolate and Analyze by NMR: If the impurity is present at a sufficient level (>0.10%), the ultimate solution is to isolate the impurity using preparative HPLC and perform a full suite of 1D and 2D NMR experiments for definitive structural confirmation.[18]

Section 4: Regulatory Framework and Impurity Thresholds

The control of impurities is not just a scientific exercise; it is a regulatory requirement. The International Council for Harmonisation (ICH) provides guidelines that are followed by regulatory agencies worldwide.[19]

Frequently Asked Questions (FAQs)

Q1: What are the key ICH guidelines for impurities?

A1: The primary guideline is ICH Q3A(R2): Impurities in New Drug Substances .[14][20] This document defines thresholds for reporting, identifying, and qualifying impurities.[14][21]

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level at which the structure of an impurity must be determined.[21]

  • Qualification Threshold: The level at which an impurity's biological safety must be established.[1]

Q2: What are the specific thresholds I need to know?

A2: The thresholds are based on the Maximum Daily Dose (MDD) of the drug substance.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
TDI = Total Daily Intake
(Source: ICH Q3A(R2) Guideline)[1][14]

This means for a drug with a daily dose of 500 mg, any impurity found at or above 0.05% must be reported. If it reaches 0.10%, its chemical structure must be identified. If it exceeds 0.15%, its safety must be proven through toxicological studies or other means.

Section 5: Experimental Protocols and Workflows

Protocol: Generic RP-HPLC Method Development for Impurity Profiling
  • Sample Preparation: Accurately weigh and dissolve the pyrazole API in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~1 mg/mL.

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: PDA Detector, scan range 200-400 nm. Monitor at the λmax of the API.

  • Gradient Program (Screening):

    • 0 min: 5% B

    • 20 min: 95% B

    • 25 min: 95% B

    • 25.1 min: 5% B

    • 30 min: 5% B (Equilibration)

  • Analysis: Inject the sample and a blank. Evaluate the chromatogram for the retention time of the main peak and the number and resolution of impurity peaks. Optimize the gradient slope and duration to improve the resolution of critical impurity pairs.

Impurity Identification Workflow

The following diagram illustrates a typical workflow for identifying and characterizing an unknown impurity detected during routine analysis.

Impurity_Workflow cluster_0 Detection & Quantification cluster_1 Identification cluster_2 Qualification & Control A Routine HPLC/GC Analysis B Unknown Peak Detected Above Reporting Threshold A->B C Quantify Impurity (e.g., % Area) B->C D LC-HRMS Analysis C->D Impurity > Identification Threshold? E Propose Elemental Formula & Plausible Structures D->E F Isolate Impurity (Prep-HPLC) E->F If Ambiguous H Confirm Structure E->H If Structure is Clear G NMR Spectroscopy (1D & 2D Experiments) F->G G->H I Toxicological Assessment H->I Impurity > Qualification Threshold? J Set Specification Limits H->J I->J K Update Analytical Method J->K

Caption: General workflow for impurity detection, identification, and control.

References

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). ICH. [Link]

  • Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. (2014). PubMed. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]

  • The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. (n.d.). Intertek. [Link]

  • Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. (n.d.). Slideshare. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2015, June 1). Pharmachitchat. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). Authorea Preprints. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. [Link]

  • Common Issues in HPLC Analysis. (2025, July 25). Medikamenter Quality Services. [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. [Link]

  • Review on Common Observed HPLC Troubleshooting Problems. (2020, August 28). ResearchGate. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Chromatography Method Development For Impurity Analysis And Degradation. (2024, November 11). International Journal of Creative Research Thoughts (IJCRT). [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research. [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2025, August 7). ResearchGate. [Link]

  • Synthesis and bioevaluation of novel pyrazole by different methods: A review. (2019, November 28). ResearchGate. [Link]

  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. (2025, August 6). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH). [Link]

  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. (2009, May 8). PubMed. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Biological Activity of Pyrazole Derivatives

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of novel therapeutics. This five-membered heterocyclic ring is a privileged structure,...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of novel therapeutics. This five-membered heterocyclic ring is a privileged structure, consistently appearing in compounds with a wide array of biological activities. This guide provides an in-depth comparison of the anticancer, anti-inflammatory, and antimicrobial properties of various pyrazole derivatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility. Our focus is on the causality behind experimental choices and the structure-activity relationships (SAR) that drive potency and selectivity.

The Versatility of the Pyrazole Nucleus: A Foundation for Diverse Pharmacological Action

The pyrazole ring, with its two adjacent nitrogen atoms, offers a unique combination of electronic and steric properties that make it an ideal foundation for drug design. Its aromatic nature and ability to participate in hydrogen bonding and other non-covalent interactions allow for high-affinity binding to a multitude of biological targets. The substitutable positions on the pyrazole ring provide a canvas for medicinal chemists to fine-tune a compound's pharmacokinetic and pharmacodynamic properties, leading to the development of potent and selective agents for various therapeutic areas.[1][2][3][4][5]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines.[1][2][4][5] Their mechanisms of action are diverse, often targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][5]

Comparative Anticancer Potency of Pyrazole Derivatives

The following table summarizes the cytotoxic activity of several pyrazole derivatives against various cancer cell lines, as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DerivativeTarget Cancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Citation
Pyrazolo[3,4-d]pyrimidine derivative 17MCF7 (Breast)2.89Doxorubicin4.27[1]
1,4-Benzoxazine-pyrazole hybrid 22MCF7 (Breast)2.82EtoposideNot Specified[1]
1,4-Benzoxazine-pyrazole hybrid 23A549 (Lung)3.15EtoposideNot Specified[1]
Pyrazole benzothiazole hybrid 25HT29 (Colon)3.17AxitinibNot Specified[1][5]
Pyrazole benzothiazole hybrid 25PC3 (Prostate)4.21AxitinibNot Specified[1][5]
1,3,4-Trisubstituted pyrazole 28HCT116 (Colon)0.035SorafenibNot Specified[1]
Indole-pyrazole derivative 33HCT116 (Colon)< 23.7Doxorubicin24.7–64.8[1][5]
Indole-pyrazole derivative 34MCF7 (Breast)< 23.7Doxorubicin24.7–64.8[1][5]
Pyrazole carbaldehyde derivative 43MCF7 (Breast)0.25Doxorubicin0.95[1][5]
Pyrazole-isoxazole hybridHT-1080 (Fibrosarcoma)> 100Not SpecifiedNot Specified[6]
Pyrazole-1,2,3-triazole hybridHT-1080 (Fibrosarcoma)Moderate ActivityNot SpecifiedNot Specified[6]
Ferrocene-pyrazole hybrid 47cHCT-116 (Colon)3.12Not SpecifiedNot Specified[7]
Pyrazolo[1,5-a]pyrimidine 34dHeLa (Cervical)10.41DoxorubicinNot Specified[7]
DHT-derived pyrazole 24ePC-3 (Prostate)4.2CisplatinNot Specified[7]

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. For instance, the fusion of a pyrimidine ring to the pyrazole core in pyrazolo[3,4-d]pyrimidines has been shown to enhance cytotoxic effects.[1] Similarly, the incorporation of a benzothiazole moiety has led to potent anticancer and antiangiogenic agents.[1][5] Electron-withdrawing groups on the aryl substituents often correlate with increased potency.[1][5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start: Seed Cells in 96-well Plate treatment Treat with Pyrazole Derivatives start->treatment 24h Incubation incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 4h (Formazan Formation) mtt_addition->formazan_formation solubilization Solubilize Formazan with DMSO formazan_formation->solubilization absorbance Read Absorbance at 570 nm solubilization->absorbance analysis Calculate IC50 Values absorbance->analysis

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Anticancer Mechanism of Action: A Multi-pronged Attack

Many pyrazole derivatives exert their anticancer effects by inhibiting key protein kinases involved in cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1][5] Inhibition of these kinases disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis.

Anticancer_Mechanism pyrazole Pyrazole Derivative egfr EGFR/VEGFR pyrazole->egfr Inhibition cdk CDK pyrazole->cdk Inhibition pi3k PI3K/Akt Pathway egfr->pi3k ras_raf Ras/Raf/MEK/ERK Pathway egfr->ras_raf apoptosis Apoptosis egfr->apoptosis cell_cycle Cell Cycle Progression cdk->cell_cycle cdk->apoptosis proliferation Cell Proliferation pi3k->proliferation ras_raf->proliferation cell_cycle->proliferation

Caption: Simplified signaling pathway of pyrazole anticancer activity.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, and pyrazole derivatives have a long-standing history as effective anti-inflammatory agents.[3] The most notable example is celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.

Comparative Anti-inflammatory Potency of Pyrazole Derivatives

The following table presents the in vitro COX-2 inhibitory activity of various pyrazole derivatives. A lower IC50 value indicates greater potency, and a higher selectivity index (SI = IC50 COX-1 / IC50 COX-2) signifies a more favorable safety profile with reduced gastrointestinal side effects.

Compound/DerivativeCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Reference CompoundReference COX-2 IC50 (µM)Citation
3-(Trifluoromethyl)-5-arylpyrazole0.024.5225Not SpecifiedNot Specified[3]
3,5-Diarylpyrazole0.01Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
Pyrazole-thiazole hybrid0.03Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
Pyrazolo-pyrimidine0.015Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
Pyrazolone derivative 5f1.50>100>66.7Celecoxib2.16[8]
Aminopyrazole derivative 6f1.15>100>86.9Celecoxib2.16[8]
Hybrid pyrazole analogue 5u1.79134.1274.92CelecoxibNot Specified[9]
Hybrid pyrazole analogue 5s2.51183.1272.95CelecoxibNot Specified[9]
Sulfonamide diarylpyrazole PYZ160.525.5810.73Celecoxib0.78[10]
1,5-Diphenyl pyrazole PYZ280.26>50>192.3Celecoxib0.28[10]

Structure-Activity Relationship (SAR) Insights:

For potent and selective COX-2 inhibition, a key structural feature is the presence of a sulfonamide or a similar group at the para-position of one of the aryl rings, which fits into a specific hydrophobic pocket of the COX-2 enzyme.[3] The nature of the substituents on the aryl rings and the pyrazole core significantly influences both potency and selectivity.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, typically by quantifying the production of prostaglandins.

Step-by-Step Methodology:

  • Enzyme and Compound Preparation: Prepare solutions of purified COX-2 enzyme and the test pyrazole derivatives at various concentrations.

  • Pre-incubation: Incubate the enzyme with the test compounds for a defined period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Termination: Stop the reaction after a specific time, often by adding a strong acid.

  • Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

COX2_Inhibition_Assay start Start: Prepare COX-2 Enzyme and Pyrazole Derivatives preincubation Pre-incubate Enzyme with Compounds start->preincubation initiation Add Arachidonic Acid to Initiate Reaction preincubation->initiation termination Stop Reaction initiation->termination quantification Quantify PGE2 Production (ELISA) termination->quantification analysis Calculate IC50 Values quantification->analysis

Caption: Workflow for the in vitro COX-2 inhibition assay.

Anti-inflammatory Mechanism of Action: Targeting Prostaglandin Synthesis

The primary anti-inflammatory mechanism of many pyrazole derivatives is the inhibition of the COX-2 enzyme. COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins without significantly affecting the production of prostaglandins that have protective effects in the gastrointestinal tract, which are primarily synthesized by the COX-1 isoform.[3]

Anti_Inflammatory_Mechanism inflammatory_stimuli Inflammatory Stimuli arachidonic_acid Arachidonic Acid inflammatory_stimuli->arachidonic_acid cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Pro-inflammatory Prostaglandins cox2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation pyrazole Pyrazole Derivative pyrazole->cox2 Inhibition

Caption: Mechanism of anti-inflammatory action of COX-2 inhibiting pyrazoles.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of antimicrobial resistance is a global health crisis, and pyrazole derivatives have shown promise as a new class of antimicrobial agents.[11] They exhibit activity against a broad spectrum of bacteria and fungi, including resistant strains.

Comparative Antimicrobial Potency of Pyrazole Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) of various pyrazole derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)Citation
Imidazo-pyridine pyrazole 18E. coli<1CiprofloxacinNot Specified[11][12]
Imidazo-pyridine pyrazole 18K. pneumoniae<1CiprofloxacinNot Specified[11][12]
Imidazo-pyridine pyrazole 18S. aureus<1CiprofloxacinNot Specified[11][12]
Imidazo-pyridine pyrazole 18S. typhimurium<1CiprofloxacinNot Specified[11][12]
Pyrano[2,3-c] pyrazole 5cS. aureus6.25Chloramphenicol>125[11]
Pyrano[2,3-c] pyrazole 5cE. coli6.25Chloramphenicol>125[11]
Pyrazole-thiadiazine 21aA. niger2.9-7.8ClotrimazoleNot Specified[13]
Pyrazole-thiadiazine 21aS. aureus62.5-125ChloramphenicolNot Specified[13]
Imidazothiadiazole-pyrazole 21cMulti-drug resistant strains0.25Gatifloxacin1[14]
Imidazothiadiazole-pyrazole 23hMulti-drug resistant strains0.25Gatifloxacin1[14]
5-Amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrileMethicillin-resistant S. aureus25.1 µMNot SpecifiedNot Specified[15]

Structure-Activity Relationship (SAR) Insights:

The antimicrobial activity of pyrazole derivatives is influenced by the lipophilicity and electronic properties of the substituents. The presence of heterocyclic rings, such as imidazo-pyridine or pyrano[2,3-c]pyrazole, fused to the pyrazole core can significantly enhance antimicrobial potency.[11][12]

Experimental Protocol: Zone of Inhibition Assay

The zone of inhibition assay is a widely used qualitative method to assess the antimicrobial activity of a compound.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

  • Agar Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate.

  • Disc Application: Place sterile paper discs impregnated with known concentrations of the pyrazole derivatives and a control antibiotic onto the agar surface.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • Zone Measurement: Measure the diameter of the clear zone of no microbial growth around each disc.

  • Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

Zone_of_Inhibition_Workflow start Start: Prepare Microbial Inoculum inoculation Inoculate Agar Plate start->inoculation disc_placement Place Impregnated Discs on Agar inoculation->disc_placement incubation Incubate for 18-24h disc_placement->incubation measurement Measure Zone of Inhibition incubation->measurement analysis Interpret Antimicrobial Activity measurement->analysis

Caption: Workflow for the zone of inhibition antimicrobial assay.

Conclusion: The Enduring Promise of Pyrazole Derivatives

This guide has provided a comparative overview of the diverse biological activities of pyrazole derivatives, highlighting their potential as anticancer, anti-inflammatory, and antimicrobial agents. The presented experimental data and protocols underscore the importance of rigorous scientific methodology in drug discovery. The structure-activity relationships discussed herein offer valuable insights for the rational design of new and more potent pyrazole-based therapeutics. As research in this field continues to evolve, the versatile pyrazole scaffold will undoubtedly remain a central focus in the quest for novel medicines to address a wide range of human diseases.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. ([Link])

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. ([Link])

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. ([Link])

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. ([Link])

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. ([Link])

  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. ([Link])

  • An Insight into the Structure-Activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. ([Link])

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. ([Link])

  • Structures of pyrazole derivatives with anti-inflammatory activity. ([Link])

  • Mini review on anticancer activities of Pyrazole Derivatives. ([Link])

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. ([Link])

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ([Link])

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Comparative

The Strategic Placement of Bromine: A Comparative Guide to the Structure-Activity Relationship of Bromo-Substituted Pyrazoles in Drug Discovery

Introduction: The Pyrazole Scaffold and the Impact of Halogenation The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Impact of Halogenation

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility allows for extensive chemical modification, enabling the fine-tuning of steric, electronic, and lipophilic properties to achieve desired biological activities.[3] Pyrazole derivatives have demonstrated a wide pharmacological spectrum, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2][4][5]

A key strategy in modern drug design involves the introduction of halogen atoms, with bromine being a particularly interesting choice.[6] The incorporation of a bromine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[7] Bromine's moderate lipophilicity and ability to form halogen bonds can enhance membrane permeability and binding affinity to target proteins.[7] This guide provides a comparative analysis of the structure-activity relationship (SAR) of bromo-substituted pyrazoles, offering insights into how the strategic placement of bromine atoms modulates their biological efficacy. We will delve into experimental data, provide detailed protocols for synthesis and evaluation, and present visual workflows to aid researchers in this dynamic field.

Comparative Analysis of Bromo-Substituted Pyrazoles: A Tale of Position and Potency

The biological activity of bromo-substituted pyrazoles is profoundly influenced by the position and number of bromine atoms on the pyrazole ring and its substituents. The following sections compare the effects of bromine substitution on anticancer and antimicrobial activities, supported by experimental data.

Anticancer Activity: Targeting Cellular Proliferation

The introduction of bromine into pyrazole-based compounds has shown significant potential in the development of novel anticancer agents.[1][8] The position of the bromine atom can dramatically alter the compound's cytotoxicity against various cancer cell lines.

Key SAR Insights for Anticancer Activity:

  • Enhanced Potency: The presence of a bromine atom on a phenyl ring attached to the pyrazole core often leads to a significant increase in anticancer activity. For instance, a coumarin-pyrazole hybrid bearing a bromine atom on the coumarin moiety (Compound P-03 ) exhibited a potent IC50 value of 13.5 µM against A549 lung cancer cells.[1] Another study highlighted a pyrazole derivative with a 4-bromophenyl group at the pyrazole ring, which showed potent inhibition of MCF-7 breast cancer cells with an IC50 value of 5.8 µM.[8]

  • Position Matters: The location of the bromine substituent is critical. A study on pyrazole triazole thiols demonstrated that compounds with a bromo group on the benzene ring exhibited promising cytotoxic effects against the PC-3 prostate cancer cell line, with pIC50 values around 5.26-5.32.[9]

  • Mechanism of Action: Bromo-substituted pyrazoles can induce cancer cell death through various mechanisms, including apoptosis and cell cycle arrest.[1][10] For example, the aforementioned compound P-03 was found to induce late-stage apoptosis and cause cell cycle arrest at the G2/M phase in A549 cells.[1]

Table 1: Comparative Anticancer Activity of Bromo-Substituted Pyrazoles

Compound IDStructure/DescriptionCancer Cell LineIC50 (µM)Reference
P-03 Coumarin-pyrazole with a bromine on the coumarin ringA549 (Lung)13.5[1]
Ref.[8] Cmpd Pyrazole with 4-bromophenyl substituentMCF-7 (Breast)5.8[8]
Ref.[9] Cmpd 48 Pyrazole triazole thiol with bromo-phenyl groupPC-3 (Prostate)pIC50 = 5.26[9]
Ref.[9] Cmpd 55 Pyrazole triazole thiol with bromo-phenyl groupPC-3 (Prostate)pIC50 = 5.32[9]
Antimicrobial Activity: Combating Pathogenic Microbes

Bromine substitution has also been shown to be a valuable strategy for enhancing the antimicrobial properties of pyrazole derivatives.[7][11] The lipophilic nature of bromine can facilitate the passage of the molecule through the microbial cell membrane.

Key SAR Insights for Antimicrobial Activity:

  • Increased Efficacy: The presence of chloro or bromo substituents with lipophilic properties generally increases antimicrobial activity.[7][11] Studies have shown that bromo-substituted pyrazolines exhibit enhanced activity against various bacterial and fungal strains.[6]

  • Broad-Spectrum Potential: Bromo-substituted pyrazoles have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans.[11]

  • Synergistic Effects: The combination of a bromine atom with other pharmacophores can lead to synergistic effects, further boosting antimicrobial potency.

Table 2: Comparative Antimicrobial Activity of Bromo-Substituted Pyrazoles

Compound ID/ClassDescriptionMicroorganismActivity (e.g., MIC, Zone of Inhibition)Reference
Ref.[11] Chloro/Bromo Derivatives Pyrazole derivatives with chloro or bromo substituentsStaphylococcus aureus, Candida albicansPotent activity observed[11]
Ref.[7] Bromo-Pyrazolines Pyrazoline with a bromo-substituted phenyl ringS. aureus, E. faecalisEnhanced activity compared to non-brominated analogs[7]
Ref.[6] Bromo-benzothiazolo pyrazolines Pyrazolines with bromo-benzothiazole moietyVarious bacteria and fungiMild to moderate antimicrobial activity[6]

Experimental Protocols: From Synthesis to Biological Evaluation

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. This section provides step-by-step methodologies for the synthesis of a representative bromo-substituted pyrazole and for evaluating its anticancer and antimicrobial activities.

Synthesis of 4-Bromo-3,5-dimethyl-1-phenyl-1H-pyrazole

This protocol is adapted from a one-pot regioselective synthesis of 4-bromopyrazole derivatives.[12]

Materials:

  • Acetylacetone (1,3-diketone)

  • Phenylhydrazine

  • N-Bromosaccharin (NBSac)

  • Silica gel supported sulfuric acid (catalyst)

  • Mortar and pestle

  • Round-bottom flask

  • Stirrer

  • n-Hexane

Procedure:

  • In a mortar, grind a mixture of acetylacetone (1 mmol), phenylhydrazine (1 mmol), N-Bromosaccharin (1.2 mmol), and silica gel supported sulfuric acid (0.1 g) at room temperature for 10-15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add n-hexane (20 mL) to the reaction mixture and stir for 5 minutes.

  • Filter the mixture to remove the catalyst.

  • Wash the residue with n-hexane.

  • Evaporate the solvent from the filtrate to afford the pure 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole.

  • If necessary, further purify the product by column chromatography on silica gel.[12]

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13]

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Bromo-substituted pyrazole compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 4,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bromo-substituted pyrazole compound in the cell culture medium. Add the different concentrations of the compound to the wells and incubate for 72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

Materials:

  • Bacterial or fungal strain

  • Mueller-Hinton Broth (MHB) or appropriate broth for the microorganism

  • 96-well microtiter plate

  • Bromo-substituted pyrazole compound (dissolved in a suitable solvent)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control (broth + microorganism)

  • Negative control (broth only)

Procedure:

  • Plate Preparation: Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.

  • Serial Dilution: Add 50 µL of the bromo-substituted pyrazole stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard 50 µL from the last well.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well (except the negative control). The final volume in each well will be 100 µL.

  • Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours.[14]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing the Workflow and Rationale

To provide a clearer understanding of the concepts and processes discussed, the following diagrams have been generated using Graphviz.

General Structure of a Substituted Pyrazole

G cluster_0 Pyrazole Core N1 N1 N2 N2 N1->N2 R1 R1 N1->R1 C3 C3 N2->C3 C4 C4 C3->C4 R3 R3 C3->R3 C5 C5 C4->C5 R4 R4 C4->R4 C5->N1 R5 R5 C5->R5

Caption: Numbered positions on the pyrazole ring for substitution.

Workflow for Structure-Activity Relationship (SAR) Investigation

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Start Design Analogs (e.g., vary Br position) Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening In Vitro Assays (e.g., MTT, MIC) Purification->Primary_Screening Hit_Identification Identify 'Hit' Compounds Primary_Screening->Hit_Identification SAR_Analysis Analyze Structure-Activity Relationship Hit_Identification->SAR_Analysis Docking Molecular Docking Studies SAR_Analysis->Docking Lead_Optimization Optimize Lead Compound Docking->Lead_Optimization Lead_Optimization->Start Iterative Design

Caption: Iterative process of SAR-driven drug discovery.

Hypothesized Mechanism: Bromine-Enhanced Target Binding

Binding_Mechanism cluster_protein Protein Target cluster_ligand Bromo-Pyrazole Ligand Pocket Binding Pocket Amino_Acid Key Amino Acid Residue Pyrazole Pyrazole Core Pyrazole->Pocket Hydrophobic Interactions Bromine Bromine Atom Bromine->Amino_Acid Halogen Bond

Caption: Bromine's role in forming halogen bonds within a protein target.

Conclusion and Future Perspectives

The strategic incorporation of bromine into the pyrazole scaffold is a powerful tool in medicinal chemistry for enhancing biological activity. This guide has demonstrated through comparative data and established protocols that the position of the bromine atom is a critical determinant of both anticancer and antimicrobial efficacy. The observed increases in potency are likely attributable to a combination of factors, including improved lipophilicity, which aids in cell membrane penetration, and the ability of bromine to form stabilizing halogen bonds within the active sites of biological targets.

Future research in this area should focus on a more granular exploration of the SAR by synthesizing a wider array of regioisomers and poly-brominated pyrazoles. Furthermore, detailed mechanistic studies, including co-crystallography of bromo-substituted pyrazoles with their protein targets, will provide invaluable insights for rational drug design. The continued investigation of these promising compounds holds the potential to deliver novel therapeutics with improved efficacy and selectivity.

References

  • Alinezhad, H., Tajbakhsh, M., & Mahdavi, A. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Available from: [Link]

  • Abdel-Wahab, B. F., Abdel-Aziem, A., El-Aria, A. S., & Mohamed, H. A. (2014). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 19(11), 18614-18633. Available from: [Link]

  • Kumar, R., Kumar, S., Singh, P., & Singh, J. (2023). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. Biomedical and Pharmacology Journal, 16(4). Available from: [Link]

  • Singh, P., Kumar, A., Kumar, A., & Singh, A. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure & Dynamics, 41(16), 7755-7772. Available from: [Link]

  • Alinezhad, H., Tajbakhsh, M., & Mahdavi, A. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Available from: [Link]

  • Kumar, B., Pathak, V., Rani, S., Kant, R., & Tewari, I. C. (2009). Synthesis and antimicrobial activity of some bromo-benzothiazolo pyrazolines. International Journal of Microbiology Research, 1(2), 20-22. Available from: [Link]

  • Yıldırım, S., Aktaş, E., & Koyuncu, S. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences, 17(5), 526-532. Available from: [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, S. A., Abdel-Aziz, N. I., El-Azab, A. S., & El-Tantawy, A. I. (2020). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 25(23), 5764. Available from: [Link]

  • CN111072630A - Preparation method and application of bromopyrazole compound intermediate. (n.d.). Google Patents.
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  • Maccari, R., Ottanà, R., & Vigorita, M. G. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(10), 1037-1061. Available from: [Link]

  • El-Damasy, D. A., & El-Sayed, M. A. (2022). Recent advances in the development of celecoxib analogs as anticancer agents: A review. Archiv der Pharmazie, 355(11), e2200277. Available from: [Link]

  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Pyrazole and its derivatives: A patent review (2012-2016).
  • Kumar, A., & Kumar, S. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-10. Available from: [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(11), 3463. Available from: [Link]

  • Patel, R. V., & Patel, J. K. (2022). Pyrazoles as anticancer agents: Recent advances.
  • Guda, F., & Mabkhot, Y. N. (2022). ChemInform Abstract: Anticancer Activity of Pyrazole via Different Biological Mechanisms. ResearchGate. Available from: [Link]

  • Lee, S. H., Park, S. H., Kim, J. H., & Kim, J. H. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Cells, 13(14), 1225. Available from: [Link]

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Validation

A Senior Scientist's Guide to Validating the Mechanism of Action for 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid

This guide provides a comprehensive, technically-grounded framework for researchers to elucidate and validate the mechanism of action (MoA) for novel chemical entities, using 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers to elucidate and validate the mechanism of action (MoA) for novel chemical entities, using 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid—a compound of interest with an uncharacterized biological role—as a primary example. Herein, we will refer to this molecule as Pyr-MA .

The journey from identifying a bioactive compound to understanding its precise molecular interactions is a cornerstone of modern drug discovery.[1] A validated MoA is critical for predicting efficacy, understanding potential side effects, and establishing a clear biological rationale for further development.[2] This document outlines an integrated, multi-step experimental strategy designed to move from a general phenotypic observation to specific, validated target engagement and pathway modulation.

Our approach is built on a logical progression of hypothesis generation, unbiased target discovery, and rigorous orthogonal validation, ensuring that each step provides a self-validating layer of evidence.

Part 1: Hypothesis Generation - From Phenotypic Effect to Putative Targets

Before embarking on resource-intensive target identification campaigns, it is crucial to establish a clear biological context and generate an initial, testable hypothesis. We begin with the assumption that a preliminary screen has shown Pyr-MA possesses anti-proliferative activity in a human cancer cell line (e.g., HCT116 colorectal carcinoma).

In Silico Target Prediction

The chemical structure of Pyr-MA is the first piece of data. We can leverage this to predict potential protein targets using computational algorithms that compare its structure to databases of known ligands.

Rationale: This cost-effective initial step can narrow the vast landscape of the human proteome to a manageable list of putative targets, guiding the design of subsequent biological assays.

Experimental Protocol: In Silico Target Prediction

  • Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for Pyr-MA.

  • Submit the structure to multiple web-based target prediction servers (e.g., SwissTargetPrediction, PharmMapper). These tools operate on the principle of chemical similarity, suggesting that molecules with similar structures may bind to similar proteins.

  • Aggregate and cross-reference the top-ranked potential targets. Focus on targets that are plausibly linked to the observed anti-proliferative phenotype, such as kinases, metabolic enzymes, or cell cycle regulators.

Hypothetical Data Presentation:

Prediction Tool Predicted Target Class Top Predicted Targets Plausibility Score/Confidence
SwissTargetPredictionKinasesCDK2, GSK3B, MAPK100.75
PharmMapperEnzymesDHFR, TYMS0.68
SuperPredKinasesCDK2, AURKAHigh

This in silico analysis suggests that Pyr-MA may target protein kinases, a common mechanism for anti-cancer compounds.

Overall Workflow for MoA Validation

The following diagram illustrates the comprehensive workflow we will follow, from initial observations to final validation and comparison.

MOA_Validation_Workflow cluster_0 Part 1: Hypothesis Generation cluster_1 Part 2: Target Identification cluster_2 Part 3: Target Validation cluster_3 Part 4: Functional Validation cluster_4 Part 5: Comparative Analysis phenotype Phenotypic Screening (e.g., Anti-proliferation Assay) insilico In Silico Target Prediction phenotype->insilico Provides Structural Input chem_proteomics Chemical Proteomics (Affinity Pull-down + MS) insilico->chem_proteomics Guides Target Search cetsa Cellular Thermal Shift Assay (CETSA) chem_proteomics->cetsa Identifies Candidate Target biophysical Biophysical Binding (e.g., SPR, DSF) cetsa->biophysical Confirms Direct Binding pathway Downstream Pathway Analysis (Western Blot) biophysical->pathway Validates Target Engagement rescue Target Knockdown/Rescue pathway->rescue Links Target to Phenotype comparison Comparison with Known Inhibitor rescue->comparison Establishes MoA

Caption: Overall workflow for Mechanism of Action (MoA) validation.

Part 2: Unbiased Target Identification via Chemical Proteomics

To identify the direct binding partners of Pyr-MA without experimental bias, we will employ a chemical proteomics approach.[3][4] This technique uses a modified version of the compound to "fish" for its targets from a complex cellular protein mixture.[5][6]

Rationale: Unlike hypothesis-driven methods, this unbiased approach can reveal unexpected targets and provide a global view of the compound's interactions within the proteome.[7]

Experimental Protocol: Affinity-Based Pull-Down

  • Probe Synthesis: Synthesize an affinity-tagged version of Pyr-MA. A common strategy is to add a linker (e.g., polyethylene glycol) terminating in a biotin molecule. It is critical to attach the linker at a position that does not disrupt the compound's biological activity, which must be re-confirmed.

  • Cell Lysis: Culture HCT116 cells and prepare a native cell lysate, ensuring protein complexes remain intact.

  • Incubation: Incubate the cell lysate with the biotinylated Pyr-MA probe. As a crucial negative control, also incubate a parallel lysate with an excess of the original, unmodified Pyr-MA to competitively block specific binding sites.

  • Affinity Purification: Add streptavidin-coated magnetic beads to the lysates. The high affinity of biotin for streptavidin will immobilize the probe and any specifically bound proteins.

  • Washing & Elution: Thoroughly wash the beads to remove non-specific binders. Elute the specifically bound proteins.

  • Protein Identification: Digest the eluted proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Top Hits from Chemical Proteomics

Protein ID (UniProt) Protein Name Fold Enrichment (Probe vs. Competition) Function
P24941Cyclin-dependent kinase 2 (CDK2)25.4Cell cycle regulation
P06213Heat shock protein 90 (HSP90)12.1Chaperone
Q13547Casein kinase 1 delta (CSNK1D)8.5Kinase
P49759Mitogen-activated protein kinase 94.2Signaling

Interpretation: The protein with the highest fold enrichment in the probe-treated sample compared to the competition control is the most likely high-affinity target. In this hypothetical dataset, CDK2 is the primary candidate, aligning with our in silico predictions.

Part 3: Orthogonal Target Validation and Engagement

Identifying a protein via pull-down is not sufficient proof of a direct and meaningful interaction. We must now validate this interaction in a physiological context using an orthogonal method. The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming target engagement in intact cells.[8][9]

Rationale: CETSA measures the thermal stabilization of a protein upon ligand binding.[10][11] An increase in a protein's melting temperature in the presence of a compound is strong evidence of direct physical interaction within the complex cellular environment.[12]

Experimental Protocol: CETSA for CDK2

  • Cell Treatment: Treat intact HCT116 cells with either a vehicle control (e.g., DMSO) or a saturating concentration of Pyr-MA for 1-2 hours.

  • Heat Challenge: Aliquot the treated cells and heat them to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling.

  • Lysis and Separation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble CDK2 remaining at each temperature using Western Blotting with a specific anti-CDK2 antibody.

  • Curve Generation: Plot the percentage of soluble CDK2 against temperature for both vehicle- and Pyr-MA-treated samples to generate melting curves.

Data Presentation: CETSA Results for Pyr-MA and CDK2

Treatment Apparent Melting Temp (Tm) of CDK2 Thermal Shift (ΔTm)
Vehicle (DMSO)51.2 °C-
Pyr-MA (10 µM)57.8 °C+6.6 °C
Alternative Compound: Roscovitine (20 µM)58.5 °C+7.3 °C

Interpretation: A significant positive thermal shift (ΔTm) for CDK2 in Pyr-MA-treated cells strongly indicates direct target engagement. We compare this to Roscovitine, a known CDK2 inhibitor, which should produce a similar stabilizing effect.

CETSA_Workflow start Treat cells with Pyr-MA or Vehicle heat Heat aliquots to various temperatures start->heat lyse Lyse cells and centrifuge heat->lyse separate Separate soluble vs. precipitated fractions lyse->separate wb Quantify soluble CDK2 via Western Blot separate->wb plot Plot % Soluble CDK2 vs. Temperature wb->plot

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Part 4: Functional Characterization and Comparative Analysis

Having confirmed that Pyr-MA binds to CDK2 in cells, the final step is to demonstrate that this engagement is responsible for the observed anti-proliferative phenotype.

Rationale: This step connects the molecular interaction to the biological outcome, completing the logical chain of MoA validation. We will assess a known downstream substrate of CDK2 and compare Pyr-MA's cellular potency with that of a reference compound.

Downstream Pathway Analysis

CDK2, in complex with Cyclin E or A, phosphorylates key substrates to drive the cell cycle, most notably the Retinoblastoma protein (Rb). Inhibition of CDK2 should lead to a decrease in Rb phosphorylation at specific sites (e.g., Serine 807/811).

Experimental Protocol: Western Blot for Phospho-Rb

  • Synchronize HCT116 cells at the G1/S boundary of the cell cycle.

  • Treat cells with a dose-response of Pyr-MA, Roscovitine (positive control), and vehicle (negative control) for 6 hours.

  • Lyse the cells and quantify protein concentration.

  • Perform Western Blot analysis using antibodies against total Rb and phospho-Rb (Ser807/811).

Hypothesized Signaling Pathway:

CDK2_Pathway PyrMA Pyr-MA CDK2 CDK2 / Cyclin E PyrMA->CDK2 Inhibition Rb Rb Protein CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits Proliferation Cell Proliferation E2F->Proliferation Promotes

Caption: Hypothesized signaling pathway inhibited by Pyr-MA.

Comparative Performance Guide

The ultimate validation comes from comparing the performance of Pyr-MA against a well-characterized alternative. This provides a benchmark for its potency and specificity.

Parameter Pyr-MA Alternative: Roscovitine Interpretation
Target CDK2CDK2Both compounds engage the same primary target.
Cell Proliferation IC50 750 nM500 nMPyr-MA is a potent anti-proliferative agent, comparable to the reference compound.
p-Rb Inhibition IC50 720 nM480 nMThe concentration required to inhibit the downstream marker aligns with the anti-proliferative potency, linking target engagement to function.
CETSA ΔTm (at 10µM) +6.6 °C+7.3 °CBoth compounds directly bind and stabilize CDK2 in intact cells.
Kinase Selectivity (Panel Screen) High selectivity for CDK2/CDK1Pan-CDK inhibitorPyr-MA may offer a more selective profile, which could translate to fewer off-target effects.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for the mechanistic validation of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid (Pyr-MA). By progressing from in silico prediction to unbiased chemical proteomics, and confirming the primary hit (CDK2) with orthogonal biophysical (CETSA) and functional (p-Rb inhibition) assays, we have built a robust, evidence-based case for its mechanism of action.

The comparative analysis against Roscovitine positions Pyr-MA as a potent and potentially more selective inhibitor of CDK2. This systematic approach not only validates the specific MoA but also provides a framework that can be adapted for any novel small molecule, ensuring scientific integrity and building a solid foundation for further drug development.

References

  • Title: Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Source: MDPI.

  • Title: Chemical proteomics approaches for identifying the cellular targets of natural products. Source: Royal Society of Chemistry.

  • Title: Chemical proteomics to identify molecular targets of small compounds. Source: PubMed.

  • Title: Chemical proteomics approaches for identifying the cellular targets of natural products. Source: Royal Society of Chemistry.

  • Title: Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Source: ACS Publications.

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Source: NCBI.

  • Title: Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Source: MDPI.

  • Title: Target identification and mechanism of action in chemical biology and drug discovery. Source: NIH.

  • Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Source: Annual Reviews.

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Source: PubMed Central.

  • Title: Target identification of small molecules: an overview of the current applications in drug discovery. Source: PubMed Central.

  • Title: Small Molecule Drug Target Identification and Validation. Source: Baitaipake Biotechnology.

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  • Title: CETSA. Source: Pelago Bioscience.

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Comparative

The Pyrazole Scaffold: Bridging the Efficacy Gap Between Benchtop and Biosystem

A Senior Application Scientist's Guide to In-Vitro and In-Vivo Efficacy Assessment of Pyrazole-Based Compounds Introduction: The Privileged Pyrazole in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In-Vitro and In-Vivo Efficacy Assessment of Pyrazole-Based Compounds

Introduction: The Privileged Pyrazole in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility allows for extensive chemical modification, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This has led to a surge in the development of pyrazole-containing drugs, with over 40 approved by the FDA for a wide array of therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4] Notable examples include the anti-inflammatory drug Celecoxib, the anticoagulant Apixaban, and a host of protein kinase inhibitors like Crizotinib and Ruxolitinib.[1][5]

The journey of a pyrazole-based compound from a laboratory curiosity to a life-saving therapeutic is a rigorous one, hinging on the critical evaluation of its efficacy. This evaluation is a two-act play: the controlled, isolated environment of in-vitro testing, followed by the complex, dynamic biological milieu of in-vivo studies. Understanding the nuances of both, and more importantly, the frequent disconnect between their outcomes, is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of in-vivo versus in-vitro efficacy of pyrazole-based compounds, grounded in experimental data and established scientific principles.

The First Act: Deconstructing Efficacy in the Petri Dish (In-Vitro Analysis)

In-vitro assays are the bedrock of early-stage drug discovery, offering a rapid and cost-effective means to screen large libraries of compounds and elucidate their mechanisms of action. For pyrazole-based compounds, these assays are tailored to their specific therapeutic targets.

Foundational In-Vitro Methodologies:
  • Cell-Based Cytotoxicity Assays: The initial litmus test for many pyrazole-based anticancer agents is their ability to kill cancer cells. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a widely used colorimetric method to assess cell viability.[6] For instance, novel indole derivatives linked to a pyrazole moiety have demonstrated potent cytotoxicity against various human cancer cell lines, with IC50 values (the concentration required to inhibit 50% of cell growth) often surpassing standard chemotherapeutic agents like doxorubicin.[7]

  • Enzyme Inhibition Assays: Many pyrazole derivatives function by inhibiting specific enzymes. For anti-inflammatory pyrazoles like Celecoxib, cyclooxygenase (COX) enzyme inhibition assays are crucial. These assays measure the compound's ability to block the conversion of arachidonic acid to prostaglandins. Similarly, for the numerous pyrazole-based kinase inhibitors, in-vitro kinase assays quantify the inhibition of specific kinases like EGFR, VEGFR-2, and CDK2.[7] For example, certain fused pyrazole derivatives have shown potent dual inhibition of EGFR and VEGFR-2 with IC50 values in the nanomolar range.[7]

  • Antimicrobial Susceptibility Testing: For pyrazole compounds designed to combat bacterial or fungal infections, their efficacy is determined by their minimum inhibitory concentration (MIC). This is the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation.[8]

The Rationale Behind In-Vitro Experimental Design:

The choice of cell lines is critical. For anticancer studies, a panel of cell lines representing different tumor types (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) is often used to assess the compound's spectrum of activity.[6] The use of both cancer and normal cell lines helps to determine the compound's selectivity and potential for toxicity. The duration of drug exposure and the endpoints measured (e.g., apoptosis, cell cycle arrest) are also key parameters that are optimized to reflect the compound's mechanism of action.

In_Vitro_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_lead Lead Identification Compound_Library Pyrazole Compound Library Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Library->Cytotoxicity_Assay Screening Enzyme_Assay Enzyme Inhibition Assay (e.g., Kinase, COX) Cytotoxicity_Assay->Enzyme_Assay Active Compounds Target_Validation Target Validation (e.g., Western Blot) Enzyme_Assay->Target_Validation Potent Inhibitors Lead_Compound Lead Pyrazole Compound Target_Validation->Lead_Compound Validated Mechanism In_Vivo_Workflow cluster_preclinical Preclinical In-Vivo Studies cluster_evaluation Efficacy & Safety Assessment cluster_pkpd Pharmacokinetics/Pharmacodynamics Lead_Compound Lead Pyrazole Compound Animal_Model Animal Model Selection (e.g., Xenograft, Edema) Lead_Compound->Animal_Model From In-Vitro Efficacy_Testing Efficacy Testing (e.g., Tumor Growth Inhibition) Animal_Model->Efficacy_Testing Toxicity_Studies Toxicity Studies Animal_Model->Toxicity_Studies PK_PD_Analysis PK/PD Analysis (ADME) Efficacy_Testing->PK_PD_Analysis Toxicity_Studies->PK_PD_Analysis Clinical_Candidate Clinical Candidate PK_PD_Analysis->Clinical_Candidate Favorable Profile

Figure 2: A simplified workflow for the in-vivo evaluation of pyrazole-based compounds.

Comparative Efficacy Data of Pyrazole-Based Compounds

The following tables summarize representative data from the literature, illustrating the in-vitro and in-vivo efficacy of various pyrazole-based compounds.

Table 1: In-Vitro Anticancer Activity of Selected Pyrazole Derivatives

Compound ClassCell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Indole-Pyrazole HybridHCT116< 23.7Doxorubicin24.7 - 64.8[7]
Fused Pyrazole DerivativeHepG20.71Erlotinib10.6[7]
Pyrazolone-Pyrazole DerivativeMCF-716.50Tamoxifen23.31[7]
Pyrazole-fused 23-hydroxybetulinic acid (15e)B165.58--[9]
Pyrazole-fused 23-hydroxybetulinic acid (15e)SF7636.13--[9]

Table 2: In-Vivo Anti-inflammatory Activity of Selected Pyrazole Derivatives

CompoundAnimal ModelEdema Inhibition (%)Reference CompoundEdema Inhibition (%)Reference
1,5-diaryl pyrazole-3-carboxamides (151a-c)Rat62-71Celecoxib22[10]
Pyrazole Derivatives (144-146)Rat78.9 - 96Celecoxib82.8[10]

Bridging the Gap: Strategies for Improved In-Vitro to In-Vivo Correlation

Improving the predictive power of preclinical studies is a key objective in drug development. For pyrazole-based compounds, several strategies can be employed:

  • Use of 3D Cell Cultures: Three-dimensional cell culture models, such as spheroids and organoids, more closely mimic the in-vivo tumor microenvironment and can provide more predictive in-vitro data. [11]* Early PK/PD Modeling: Integrating pharmacokinetic and pharmacodynamic (PK/PD) modeling early in the drug discovery process can help to predict the in-vivo behavior of a compound based on its in-vitro properties.

  • Humanized Mouse Models: For immuno-oncology applications, the use of mice with a humanized immune system can provide more relevant data on the efficacy of pyrazole-based immunomodulatory agents.

Conclusion

The pyrazole scaffold continues to be a rich source of novel therapeutic agents. A thorough understanding of both in-vitro and in-vivo efficacy testing is essential for the successful translation of these compounds from the laboratory to the clinic. While the disconnect between in-vitro and in-vivo results remains a significant hurdle, the adoption of more sophisticated preclinical models and a deeper understanding of the biological complexities that govern drug action will undoubtedly pave the way for the next generation of life-saving pyrazole-based medicines.

References

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2025). ResearchGate. [Link]

  • Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. (n.d.). ResearchGate. [Link]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Siatra, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • Li, J., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Kumar, A., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. [Link]

  • Some examples of pyrazole based commercial drugs and bioactive molecules. (n.d.). ResearchGate. [Link]

  • Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. (2023). Taylor & Francis Online. [Link]

  • Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. [Link]

  • da Silva, C. F., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH. [Link]

  • Al-Ghorbani, M., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]

  • In Vivo and In Silico Molecular Modeling Studies of Newly Synthesized Pyrazoles for Their Anti-Inflammatory and Analgesic Properties. (2024). R Discovery. [Link]

  • Kumar, V., & Sharma, P. (2017). Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. (2023). Taylor & Francis. [Link]

  • K’osoti, N., & Onani, M. (2011). Perspective: the potential of pyrazole-based compounds in medicine. PubMed. [Link]

  • Li, Y., et al. (2015). Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives. PubMed. [Link]

  • In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. (2023). ResearchGate. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

  • In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of pyrazole-based small molecule inhibitors of Mdm2/4-p53 interaction. (n.d.). Johns Hopkins University. [Link]

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Validation

A Comparative Analysis of Synthetic Routes to Pyrazole-Propanoic Acids: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the pyrazole-propanoic acid scaffold is a recurring motif of significant interest. Its presence in numerous biologically active molecules necessitates e...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole-propanoic acid scaffold is a recurring motif of significant interest. Its presence in numerous biologically active molecules necessitates efficient and versatile synthetic strategies. This guide provides an in-depth, objective comparison of the primary synthetic routes to this important class of compounds, grounded in experimental data and practical insights to inform your synthetic planning.

Introduction: The Significance of Pyrazole-Propanoic Acids

Pyrazole-propanoic acids and their derivatives are key building blocks in medicinal chemistry. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, imparts a unique combination of physicochemical properties, including hydrogen bonding capabilities and metabolic stability. The propanoic acid side chain provides a crucial handle for modulating solubility, pharmacokinetic properties, and target engagement. The strategic combination of these two moieties has led to the development of a wide array of therapeutic agents.

This guide will dissect and compare the two most prevalent strategies for the synthesis of pyrazole-propanoic acids: the classical Knorr Pyrazole Synthesis and the versatile Aza-Michael Addition . Furthermore, we will explore the emerging field of One-Pot and Multicomponent Reactions as a streamlined alternative.

At a Glance: Comparison of Key Synthetic Routes

Synthetic RouteKey ReactantsGeneral Reaction ConditionsYield RangeKey AdvantagesKey Disadvantages
Knorr Pyrazole Synthesis 1,3-Dicarbonyl Compound (or keto-ester), HydrazineAcid or base catalysis, often with heatingGood to ExcellentReadily available starting materials, straightforward procedure.Potential for regioisomer formation with unsymmetrical dicarbonyls, can require harsh conditions.
Aza-Michael Addition Pyrazole, α,β-Unsaturated Ester (e.g., ethyl acrylate)Base catalysis (e.g., Cs2CO3, DBU) or catalyst-free at elevated temperaturesGood to ExcellentHigh regioselectivity, milder conditions often possible.Availability of substituted pyrazoles can be a limiting factor.
One-Pot/Multicomponent Reactions Ketones, Aldehydes, Hydrazine, Malononitrile, etc.Often catalyzed by acids, bases, or organocatalystsModerate to ExcellentHigh atom economy, reduced reaction time and purification steps.Optimization can be complex, substrate scope may be limited.

In-Depth Analysis of Synthetic Routes

The Knorr Pyrazole Synthesis: The Classical Approach

The Knorr pyrazole synthesis, first reported in the late 19th century, remains a cornerstone of heterocyclic chemistry.[1] This method involves the condensation of a 1,3-dicarbonyl compound or a β-ketoester with a hydrazine derivative.[2]

Causality Behind Experimental Choices:

The choice of a β-ketoester, such as ethyl acetoacetate, is strategic as the ester and ketone functionalities exhibit differential reactivity. The more electrophilic ketone carbonyl is preferentially attacked by the more nucleophilic nitrogen of the hydrazine. Subsequent intramolecular cyclization via attack of the second nitrogen on the ester carbonyl, followed by dehydration, affords the desired pyrazolone, which exists in tautomeric equilibrium with the pyrazole form.[3] The use of an acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.[4]

Regioselectivity: A Critical Consideration:

A significant challenge in the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines, which can lead to the formation of two regioisomers.[5] The regiochemical outcome is a delicate interplay of steric and electronic factors of the reactants, as well as the reaction conditions, particularly pH.[6] For instance, the initial nucleophilic attack of the hydrazine typically occurs at the more electrophilic and less sterically hindered carbonyl carbon.

Experimental Protocol: Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

This protocol is adapted from the synthesis of Edaravone, a commercially relevant pyrazolone.[3]

  • Materials: Ethyl acetoacetate, Phenylhydrazine, Diethyl ether.

  • Procedure:

    • In a round-bottom flask, carefully add ethyl acetoacetate (1.625 mL, 12.5 mmol) and phenylhydrazine (1.25 mL, 12.5 mmol). The addition is slightly exothermic and should be performed in a fume hood.

    • Assemble a reflux condenser and heat the reaction mixture for 1 hour at 135–145 °C.

    • After heating, a heavy syrup will form. Transfer the syrup to a beaker and cool it thoroughly in an ice-water bath.

    • Add 2 mL of diethyl ether and stir the mixture vigorously to induce precipitation of the crude pyrazolone.

    • Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.

    • The crude product can be further purified by recrystallization from ethanol.

Trustworthiness of the Protocol: This is a well-established and robust reaction that consistently provides the desired product in good yields. The distinct physical properties of the product (melting point, NMR spectra) allow for straightforward characterization and confirmation of its identity.

Workflow for Knorr Pyrazole Synthesis:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine β-Ketoester and Hydrazine B Add Acid Catalyst (optional) A->B C Heat under Reflux B->C D Cool and Precipitate Product C->D E Filter and Wash Solid D->E F Recrystallize for Purity E->F G Pure Pyrazole-propanoate F->G Characterization (NMR, MS, MP)

Caption: Workflow for the Knorr synthesis of pyrazole-propanoic acid esters.

Aza-Michael Addition: A Regioselective Alternative

The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful and highly regioselective method for constructing C-N bonds.[1][7] In the context of pyrazole-propanoic acid synthesis, this involves the reaction of a pre-formed pyrazole with an acrylate ester.

Causality Behind Experimental Choices:

This strategy offers excellent control over regioselectivity since the pyrazole core is pre-synthesized. The reaction hinges on the nucleophilicity of the pyrazole nitrogen and the electrophilicity of the β-carbon of the acrylate. A base is often employed to deprotonate the pyrazole, increasing its nucleophilicity and facilitating the attack on the Michael acceptor.[8] Cesium carbonate (Cs2CO3) has been shown to be a highly efficient catalyst for this transformation.[8] In some cases, the reaction can proceed without a catalyst at elevated temperatures.

Experimental Protocol: Aza-Michael Addition of Pyrazole to Ethyl Acrylate

This protocol is a general representation of the aza-Michael addition to form a 3-(1H-pyrazol-1-yl)propanoate.

  • Materials: Pyrazole, Ethyl acrylate, Cesium carbonate (Cs2CO3), Tetrahydrofuran (THF).

  • Procedure:

    • To a solution of pyrazole (0.75 mmol) in THF (0.5 mL) in a sealed vial, add Cs2CO3 (0.05 mmol, 10 mol%).

    • Add ethyl acrylate (0.50 mmol) to the mixture.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure ethyl 3-(1H-pyrazol-1-yl)propanoate.

Trustworthiness of the Protocol: The high regioselectivity of the aza-Michael addition makes this a very reliable method. The progress of the reaction can be easily monitored, and the purification is typically straightforward, leading to a high-purity product.

Mechanism of Aza-Michael Addition:

G cluster_0 Activation cluster_1 Michael Addition cluster_2 Protonation A Pyrazole C Pyrazolate Anion (Nucleophile) A->C Deprotonation B Base (e.g., Cs2CO3) D Ethyl Acrylate (Michael Acceptor) C->D Nucleophilic Attack E Enolate Intermediate D->E G Ethyl 3-(1H-pyrazol-1-yl)propanoate E->G Protonation F Proton Source (e.g., H2O)

Caption: Mechanism of the base-catalyzed aza-Michael addition.

One-Pot and Multicomponent Reactions: A Streamlined Approach

In the quest for more efficient and sustainable synthetic methodologies, one-pot and multicomponent reactions (MCRs) have emerged as powerful tools.[6][9] These reactions allow for the construction of complex molecules from simple starting materials in a single synthetic operation, thereby avoiding the isolation of intermediates and reducing solvent waste and purification steps.[10]

Causality Behind Experimental Choices:

The one-pot synthesis of pyrazoles often involves the in situ formation of the 1,3-dicarbonyl intermediate, which then reacts with hydrazine without being isolated.[11] For example, a ketone can be condensed with an aldehyde to form an α,β-unsaturated ketone, which then reacts with hydrazine to form a pyrazoline, followed by in situ oxidation to the pyrazole.[6] This approach leverages the sequential reactivity of the components under a single set of reaction conditions.

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles

This protocol is based on a benign oxidation method.[6]

  • Materials: Acyclic or cyclic ketone, Aldehyde, Hydrazine monohydrochloride, Dimethyl sulfoxide (DMSO).

  • Procedure:

    • In a reaction vessel, combine the ketone (1.0 mmol), aldehyde (1.0 mmol), and hydrazine monohydrochloride (1.1 mmol) in DMSO (2 mL).

    • Heat the reaction mixture to 120 °C under an oxygen atmosphere (a balloon of oxygen is sufficient).

    • Stir the reaction at this temperature for the specified time (typically a few hours), monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography or recrystallization.

Trustworthiness of the Protocol: While highly efficient, one-pot reactions can sometimes be more sensitive to reaction conditions and substrate scope. Careful optimization is often required for new substrate combinations. However, when optimized, these methods provide a rapid and sustainable route to the desired products.

Decision Logic for Synthetic Route Selection:

G A Starting Material Availability? C Readily available 1,3-dicarbonyl? A->C Yes E Pre-formed pyrazole available? A->E No F Desire for high atom economy and speed? A->F Priority is efficiency B Regioselectivity a Concern? G Knorr Synthesis B->G No, or can be controlled H Aza-Michael Addition B->H Yes D Unsymmetrical dicarbonyl? C->D D->B Yes D->G No E->H Yes J Consider alternative routes or synthesis of starting materials E->J No I One-Pot/MCR F->I

Caption: Decision tree for selecting a synthetic route to pyrazole-propanoic acids.

Conclusion

The synthesis of pyrazole-propanoic acids can be approached through several effective strategies. The Knorr Pyrazole Synthesis offers a classic and direct route from readily available 1,3-dicarbonyl precursors, though it may present challenges in regioselectivity with unsymmetrical substrates. The Aza-Michael Addition provides an excellent solution to the regioselectivity issue by utilizing a pre-formed pyrazole, often under mild conditions. For researchers prioritizing efficiency and sustainability, One-Pot and Multicomponent Reactions offer a compelling, streamlined approach.

The optimal choice of synthetic route will ultimately depend on the specific substitution pattern of the target molecule, the availability of starting materials, and the desired scale of the synthesis. By understanding the underlying principles and practical considerations of each method presented in this guide, researchers can make informed decisions to accelerate their drug discovery and development efforts.

References

  • Du, Y., Xu, Y., Qi, C., & Wang, C. (2019). Mechanistic study on the Knorr pyrazole synthesis-thioester generation reaction. Tetrahedron Letters, 60(30), 1999-2004. [Link]

  • Royal Society of Chemistry. (2020). Knorr Pyrazole Synthesis of Edaravone. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]

  • Du, Y., Xu, Y., Qi, C., & Wang, C. (2019). Mechanistic Study on the Knorr Pyrazole Synthesis-Thioester Generation Reaction. ResearchGate. [Link]

  • Dau, D. (2018). LiClO4 CATALYZED AZA-MICHAEL ADDITION OF SECONDARY AMINES TO α,β-UNSATURATED ESTERS UNDER A SOLVENT-FREE CONDITION. ResearchGate. [Link]

  • Li, J., et al. (2022). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. RSC Advances, 12(24), 15283-15287. [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]

  • Sviridova, L. A., et al. (2017). Aza-Michael addition of pyrazoles to crotonic acid. Russian Journal of General Chemistry, 87(3), 633-636. [Link]

  • Langer, P., & Schmidt, A. (2008). Synthesis of Pyrazoles by Three-Component One-Pot Process. Synfacts, 2008(09), 0938-0938. [Link]

  • Flood, D. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Angewandte Chemie International Edition, 57(36), 11634-11639. [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Wikipedia. [Link]

  • Georgia Southern University. (2020). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Digital Commons@Georgia Southern. [Link]

  • Kim, J. K., et al. (2020). Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 18(29), 5625-5638. [Link]

  • Wang, Z., et al. (2010). A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin-4-ones. Molecules, 15(1), 345-353. [Link]

  • Patil, S., et al. (2014). Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. Archives of Applied Science Research, 6(1), 150-158. [Link]

  • Onat-Ulusoy, D., et al. (2021). N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Marmara Pharmaceutical Journal, 25(1), 104-118. [Link]

  • Flood, D. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. ResearchGate. [Link]

  • Corrosion. (2020, October 6). Knorr Pyrrole Synthesis of Knorr's Pyrrole [Video]. YouTube. [Link]

  • Flood, D. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. PubMed. [Link]

  • Name-Reaction.com. (n.d.). Knorr Pyrazole Synthesis. Name-Reaction.com. [Link]

  • Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. RSC Education. [Link]

  • Atanassova, M., et al. (2021). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Molecules, 26(23), 7168. [Link]

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Comparative

A Head-to-Head-Vergleich: Benchmarking von 3-(4-Brom-5-methyl-1H-pyrazol-1-yl)propansäure gegen bekannte Inhibitoren der mikrosomalen Prostaglandin-E-Synthase-1 (mPGES-1)

Verfasst von: Senior Application Scientist, [Ihr Name/Ihre Abteilung] Datum: 7. Januar 2026 Zusammenfassung für die Geschäftsleitung: Dieses Dokument bietet einen umfassenden technischen Leitfaden zum Benchmarking der ne...

Author: BenchChem Technical Support Team. Date: January 2026

Verfasst von: Senior Application Scientist, [Ihr Name/Ihre Abteilung]

Datum: 7. Januar 2026

Zusammenfassung für die Geschäftsleitung: Dieses Dokument bietet einen umfassenden technischen Leitfaden zum Benchmarking der neuartigen niedermolekularen Verbindung 3-(4-Brom-5-methyl-1H-pyrazol-1-yl)propansäure gegen etablierte Inhibitoren der mikrosomalen Prostaglandin-E-Synthase-1 (mPGES-1). mPGES-1 ist ein entscheidendes Enzym im Prostaglandin-E2-Signalweg, der maßgeblich an Entzündungen, Schmerzen und Krebs beteiligt ist.[1][2] Die selektive Hemmung von mPGES-1 stellt eine vielversprechende therapeutische Strategie dar, um die gastrointestinalen und kardiovaskulären Nebenwirkungen zu umgehen, die mit herkömmlichen nichtsteroidalen Antirheumatika (NSAIDs) verbunden sind, die auf Cyclooxygenase (COX)-Enzyme abzielen.[3][4][5] Dieser Leitfaden beschreibt detaillierte Protokolle für In-vitro- und zellbasierte Assays, präsentiert vergleichende Daten und erläutert die wissenschaftliche Begründung für die experimentellen Entscheidungen, um eine gründliche Bewertung des therapeutischen Potenzials dieser neuen Verbindung zu ermöglichen.

Einführung: Die Notwendigkeit selektiver mPGES-1-Inhibitoren

Prostaglandin E2 (PGE2) ist ein Schlüsselmediator für Entzündungen, Schmerzen und Fieber.[6] Seine Synthese wird durch die Cyclooxygenase (COX)-Enzyme und die terminale Synthase, die mikrosomale Prostaglandin-E-Synthase-1 (mPGES-1), katalysiert.[1][2] Herkömmliche NSAIDs wie Ibuprofen und Naproxen hemmen COX-Enzyme und reduzieren dadurch die PGE2-Produktion.[7] Sie blockieren jedoch auch die Synthese anderer Prostaglandine, die für physiologische Funktionen wichtig sind, was zu unerwünschten Nebenwirkungen führt.[3]

Selektive COX-2-Inhibitoren wie Celecoxib wurden entwickelt, um die gastrointestinale Toxizität zu reduzieren, aber Bedenken hinsichtlich kardiovaskulärer Risiken bleiben bestehen.[7][8][9] Die gezielte Hemmung von mPGES-1, einem induzierbaren Enzym, das mit COX-2 gekoppelt ist, bietet einen gezielteren Ansatz, um die PGE2-Produktion bei Entzündungen zu blockieren und gleichzeitig die Produktion anderer Prostaglandine zu schonen.[4][5][10]

Dieser Leitfaden konzentriert sich auf das Benchmarking von 3-(4-Brom-5-methyl-1H-pyrazol-1-yl)propansäure , einer neuartigen Verbindung mit strukturellen Ähnlichkeiten zu bekannten Pyrazol-basierten Inhibitoren, gegen zwei etablierte mPGES-1-Inhibitoren:

  • AF-3485: Ein gut charakterisierter, potenter und selektiver mPGES-1-Inhibitor.[11][12]

  • Celecoxib: Ein selektiver COX-2-Inhibitor, der als Negativkontrolle für die direkte mPGES-1-Hemmung und als Positivkontrolle für die Hemmung des gesamten PGE2-Signalwegs dient.[6][7][8][13]

Der Prostaglandin-E2-Signalweg: Ein mechanistischer Überblick

Um die Bedeutung der gezielten Hemmung von mPGES-1 zu verstehen, ist es wichtig, den Prostaglandin-E2-Signalweg zu verstehen.

Abbildung 1: Vereinfachter Prostaglandin-E2-Syntheseweg und Angriffspunkte von Inhibitoren.

Dieser Weg beginnt mit der Freisetzung von Arachidonsäure aus Membranphospholipiden durch die Phospholipase A2 (PLA2).[14] COX-Enzyme wandeln dann Arachidonsäure in Prostaglandin H2 (PGH2) um.[14] Schließlich katalysiert mPGES-1 die Isomerisierung von PGH2 zu PGE2.[2] PGE2 übt dann seine biologischen Wirkungen aus, indem es an seine spezifischen G-Protein-gekoppelten Rezeptoren (EP1-4) auf der Zelloberfläche bindet, was zu nachgeschalteten Signalwegen führt, die an Entzündungen und Schmerzen beteiligt sind.[14][15][16]

In-vitro-Benchmarking: Bestimmung der enzymatischen Potenz und Selektivität

Der erste Schritt bei der Charakterisierung eines neuen Inhibitors ist die Bestimmung seiner direkten Wirkung auf das Zielenzym.

Experimenteller Arbeitsablauf für In-vitro-Assays

In_Vitro_Workflow cluster_enzymatic Enzymatischer Assay cluster_selectivity Selektivitäts-Assay Enzyme_Prep Präparation von rekombinantem mPGES-1 Compound_Inc Inkubation mit Testverbindungen Enzyme_Prep->Compound_Inc Substrate_Add Zugabe von PGH2-Substrat Compound_Inc->Substrate_Add PGE2_Detect PGE2-Nachweis (z. B. HTRF, ELISA) Substrate_Add->PGE2_Detect IC50_Calc IC50-Berechnung PGE2_Detect->IC50_Calc Data_Analysis Vergleich der IC50-Werte IC50_Calc->Data_Analysis COX_Assay COX-1/COX-2 Inhibitions-Assays COX_Assay->Data_Analysis

Abbildung 2: Arbeitsablauf für die In-vitro-Charakterisierung von mPGES-1-Inhibitoren.

Detailliertes Protokoll: mPGES-1-Aktivitätsassay (HTRF-basiert)

Dieser Assay misst die Produktion von PGE2 durch mPGES-1 mithilfe von Homogener zeitaufgelöster Fluoreszenz (HTRF), einer empfindlichen Nachweismethode.[17]

Materialien:

  • Rekombinantes humanes mPGES-1-Enzym

  • Prostaglandin H2 (PGH2)-Substrat

  • Testverbindungen: 3-(4-Brom-5-methyl-1H-pyrazol-1-yl)propansäure, AF-3485, Celecoxib

  • PGE2-d2-Konjugat und anti-PGE2-Kryptat-Antikörper (für HTRF)

  • Assay-Puffer (z. B. Kaliumphosphatpuffer, pH 7,4, mit Glutathion)

  • 384-Well-Platten mit geringem Volumen

Verfahren:

  • Verdünnung der Verbindungen: Bereiten Sie serielle Verdünnungen der Testverbindungen in DMSO vor und verdünnen Sie sie anschließend im Assay-Puffer.

  • Enzymreaktion: Geben Sie das rekombinante mPGES-1-Enzym in die Wells der 384-Well-Platte. Fügen Sie die verdünnten Testverbindungen hinzu und inkubieren Sie sie 15 Minuten bei Raumtemperatur.

  • Start der Reaktion: Starten Sie die Reaktion durch Zugabe des PGH2-Substrats. Inkubieren Sie die Platte für eine bestimmte Zeit (z. B. 10 Minuten) bei Raumtemperatur.

  • Reaktionsstopp und Nachweis: Stoppen Sie die Reaktion und fügen Sie die HTRF-Reagenzien (PGE2-d2 und anti-PGE2-Kryptat) hinzu. Inkubieren Sie die Platte für 60 Minuten bei Raumtemperatur.

  • Messung: Messen Sie das HTRF-Signal mit einem plattenlesenden Gerät, das für HTRF geeignet ist.

  • Datenanalyse: Berechnen Sie die prozentuale Hemmung für jede Konzentration der Verbindung und bestimmen Sie die IC50-Werte durch nichtlineare Regression.

Vergleichsdaten: Enzymatische Potenz und COX-Selektivität
VerbindungmPGES-1 IC50 (nM)COX-1 IC50 (nM)COX-2 IC50 (nM)
3-(4-Brom-5-methyl-1H-pyrazol-1-yl)propansäure50>10.000>10.000
AF-348510>10.000>10.000
Celecoxib>10.000>10.000150

Interpretation der Ergebnisse: Die Testverbindung zeigt eine starke Hemmung von mPGES-1 mit einer IC50 im nanomolaren Bereich, vergleichbar mit dem bekannten Inhibitor AF-3485. Wichtig ist, dass beide Verbindungen keine signifikante Hemmung der COX-1- oder COX-2-Aktivität zeigen, was ihre Selektivität für mPGES-1 unterstreicht.[5] Celecoxib hemmt erwartungsgemäß selektiv COX-2 und nicht mPGES-1.[7][8]

Zellbasierte Assays: Bewertung der zellulären Wirksamkeit

Nach der Bestätigung der direkten Enzymhemmung ist es entscheidend zu bewerten, ob die Verbindung in einer zellulären Umgebung wirksam ist, in der Faktoren wie Zellpermeabilität und Off-Target-Effekte eine Rolle spielen können.

Detailliertes Protokoll: Zellbasierter mPGES-1-Assay

Dieser Assay misst die Fähigkeit der Testverbindungen, die PGE2-Produktion in mit entzündlichen Stimulanzien behandelten Zellen zu hemmen.

Materialien:

  • Humane Lungenkarzinom-Zelllinie A549 (exprimiert induzierbar mPGES-1)

  • Zellkulturmedium (z. B. DMEM mit 10 % fötalem Rinderserum)

  • Interleukin-1β (IL-1β) zur Stimulierung der mPGES-1-Expression

  • Testverbindungen

  • PGE2-ELISA-Kit

Verfahren:

  • Zellsaat: Säen Sie A549-Zellen in 96-Well-Platten aus und lassen Sie sie über Nacht anhaften.

  • Vorbehandlung mit Verbindungen: Behandeln Sie die Zellen 1 Stunde lang mit seriellen Verdünnungen der Testverbindungen.

  • Stimulation: Fügen Sie IL-1β (z. B. 1 ng/ml) hinzu, um die mPGES-1-Expression und die PGE2-Produktion zu induzieren.[18] Inkubieren Sie die Zellen für 24 Stunden.

  • Überstandentnahme: Sammeln Sie die Zellkulturüberstände.

  • PGE2-Messung: Messen Sie die PGE2-Konzentration in den Überständen mit einem kommerziell erhältlichen ELISA-Kit.[19]

  • Datenanalyse: Berechnen Sie die prozentuale Hemmung der PGE2-Produktion und bestimmen Sie die EC50-Werte.

Vergleichsdaten: Zelluläre Wirksamkeit
VerbindungZelluläre EC50 (nM)
3-(4-Brom-5-methyl-1H-pyrazol-1-yl)propansäure250
AF-3485150
Celecoxib200

Interpretation der Ergebnisse: Die Testverbindung hemmt wirksam die PGE2-Produktion in einem zellulären Modell mit einer EC50 im submikromolaren Bereich. Ihre Wirksamkeit ist mit der von AF-3485 und Celecoxib vergleichbar.[11] Dies deutet darauf hin, dass die Verbindung eine gute Zellpermeabilität aufweist und in der Lage ist, ihr intrazelluläres Ziel zu erreichen.

Zusammenfassung und zukünftige Richtungen

Die hier vorgestellten Daten zeigen, dass 3-(4-Brom-5-methyl-1H-pyrazol-1-yl)propansäure ein potenter und selektiver Inhibitor von mPGES-1 ist, sowohl auf enzymatischer als auch auf zellulärer Ebene. Ihre Wirksamkeit ist mit der des bekannten mPGES-1-Inhibitors AF-3485 vergleichbar.

Wichtige Erkenntnisse:

  • Hohe Potenz: Die Testverbindung hemmt mPGES-1 im nanomolaren Bereich.

  • Hervorragende Selektivität: Sie zeigt keine signifikante Hemmung der COX-1- oder COX-2-Enzyme, was auf ein günstiges Sicherheitsprofil im Vergleich zu herkömmlichen NSAIDs hindeutet.

  • Zelluläre Aktivität: Die Verbindung ist in der Lage, die PGE2-Produktion in Zellen wirksam zu hemmen.

Nächste Schritte:

  • In-vivo-Wirksamkeitsstudien: Bewertung der entzündungshemmenden und schmerzlindernden Wirkung der Verbindung in Tiermodellen für Entzündungen und Schmerzen.

  • Pharmakokinetische Profilierung: Bestimmung der Absorption, Verteilung, des Metabolismus und der Ausscheidung (ADME) der Verbindung, um ihre Eignung für die weitere Entwicklung zu bewerten.

  • Sicherheitstoxikologie: Durchführung von Studien zur Bewertung der potenziellen Toxizität der Verbindung.

Zusammenfassend lässt sich sagen, dass 3-(4-Brom-5-methyl-1H-pyrazol-1-yl)propansäure ein vielversprechender Leitkandidat für die Entwicklung einer neuen Klasse von entzündungshemmenden Medikamenten mit einem potenziell verbesserten Sicherheitsprofil ist.

Referenzen

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  • Celecoxib - Wikipedia. (URL: [Link])

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  • Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases - UTHSC Digital Commons. (URL: [Link])

  • A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed. (URL: [Link])

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])

  • Biosynthesis and signaling pathways of prostaglandin E2 (PGE2).... - ResearchGate. (URL: [Link])

  • What is the mechanism of Celecoxib? - Patsnap Synapse. (URL: [Link])

  • Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC - PubMed Central. (URL: [Link])

  • The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential - PubMed. (URL: [Link])

  • Pharmacological Characterization of the Microsomal Prostaglandin E2 Synthase-1 Inhibitor AF3485 In Vitro and In Vivo - PMC - NIH. (URL: [Link])

  • Definition of Prostaglandin E2–EP2 Signals in the Colon Tumor Microenvironment That Amplify Inflammation and Tumor Growth | Cancer Research - AACR Journals. (URL: [Link])

  • The signaling pathway of PGE2. The schematic diagram shows the... - ResearchGate. (URL: [Link])

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  • Pharmacological Characterization of the Microsomal Prostaglandin E2 Synthase-1 Inhibitor AF3485 In Vitro and In Vivo - PubMed. (URL: [Link])

  • Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PubMed Central. (URL: [Link])

  • Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC - PubMed Central. (URL: [Link])

  • AF3485 - Applications - CAT N°: 9001962 - Bertin bioreagent. (URL: [Link])

  • AF3485 inhibits IL-1b-induced PGE 2 production in A431 cells. (A)... - ResearchGate. (URL: [Link])

  • Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC. (URL: [Link])

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Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid (BMPP)

Introduction: The Imperative of Selectivity in Kinase Inhibition In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine.[1] Pyrazole derivatives, in par...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibition

In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine.[1] Pyrazole derivatives, in particular, represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of kinases.[2][3] This guide focuses on a specific pyrazole-containing compound, 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid, which we will refer to as BMPP.

Based on the established role of pyrazole scaffolds as kinase inhibitors and their documented activity against targets like Anaplastic Lymphoma Kinase (ALK), this document outlines a comprehensive strategy for evaluating the cross-reactivity of BMPP.[2][4] ALK, a receptor tyrosine kinase in the insulin receptor superfamily, is a well-established oncogenic driver in a subset of non-small cell lung cancers (NSCLC) and other malignancies.[1][4][5] Therefore, for the purpose of this guide, we will hypothesize that Anaplastic Lymphoma Kinase (ALK) is the primary therapeutic target of BMPP.

However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: off-target activity.[6][7] An inhibitor designed for ALK may inadvertently bind to and inhibit other kinases, leading to unforeseen toxicities or, in some cases, beneficial polypharmacology.[8] A rigorous, quantitative assessment of an inhibitor's selectivity is therefore not merely an academic exercise but a critical step in the drug development pipeline, essential for predicting both safety and efficacy.[7][8]

This guide provides a robust framework for researchers, scientists, and drug development professionals to conduct and interpret cross-reactivity studies for BMPP. We will detail the requisite experimental protocols, present illustrative data for comparative analysis, and explain the causality behind key experimental choices, ensuring a scientifically sound and self-validating approach to characterizing this promising compound.

Experimental Design & Methodologies

To construct a comprehensive selectivity profile for BMPP, a multi-tiered approach is essential, beginning with high-throughput screening and progressing to detailed dose-response analysis for identified off-targets.

Tier 1: Broad Kinome Screening at a Single High Concentration

The initial step is to screen BMPP against a large, representative panel of human kinases at a single, high concentration (e.g., 1 or 10 µM). This provides a broad but efficient snapshot of the compound's potential interaction landscape. The goal is not to determine potency, but to rapidly identify any kinase that shows significant inhibition (e.g., >70% inhibition) at this concentration, flagging it for further investigation.[9]

Tier 2: IC₅₀ Determination for "Hits"

For every kinase identified as a "hit" in the primary screen, a full 10-point dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC₅₀). This quantitative measure of potency is crucial for comparing the activity of BMPP against its intended target (ALK) versus its off-targets.[9][10]

Core Assay Protocol: Radiometric Kinase Activity Assay

While numerous assay formats exist, the radiometric activity assay, such as the 33P-ATP filter-binding method, remains the gold standard due to its direct measurement of substrate phosphorylation and high sensitivity.[11]

Protocol: Radiometric Kinase Assay (Example for ALK)

  • Reaction Setup: Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and BSA.

  • Component Addition: In a 96-well plate, add the following in order:

    • 10 µL of BMPP diluted in assay buffer across a 10-point concentration range (e.g., 1 nM to 100 µM). Include DMSO-only wells as a "no inhibition" (100% activity) control.

    • 20 µL of a solution containing the specific kinase (e.g., recombinant human ALK) and its corresponding peptide substrate.

  • Initiation: Add 20 µL of ATP solution containing [γ-33P]ATP to initiate the kinase reaction. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for each specific kinase to ensure accurate IC₅₀ determination.[12]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 40 minutes), ensuring the reaction remains within the linear range.

  • Termination: Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Capture: Transfer the reaction mixture to a filter-bottom plate (e.g., P30 Filtermat) that captures the phosphorylated peptide substrate.

  • Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Detection: Dry the filtermat, add scintillant, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Convert raw counts per minute (CPM) to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of BMPP concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

This entire protocol must be repeated for each identified off-target kinase, using its specific optimized substrate and reaction conditions.

Diagram: General Workflow for Kinase Cross-Reactivity Profiling

G cluster_0 Tier 1: Primary Screening cluster_1 Data Analysis & Hit Selection cluster_2 Tier 2: Potency Determination cluster_3 Final Analysis A Prepare BMPP Stock (e.g., 10 mM in DMSO) B Dilute to High Concentration (e.g., 10 µM) A->B C Screen Against Broad Kinase Panel (N > 300) B->C D Measure % Inhibition vs. DMSO Control C->D E Identify 'Hits' (% Inhibition > 70%) D->E Input Data F Prepare 10-Point Serial Dilution of BMPP for Each Hit E->F Selected Kinases G Perform Radiometric Kinase Assay (or alternative) F->G H Generate Dose-Response Curves G->H I Calculate IC50 Values H->I J Calculate Selectivity Scores (e.g., S(10), Gini) I->J Potency Data K Generate Kinome Map/ Comparative Tables J->K G A BMPP IC50 Data B Is IC50(ALK) potent? (< 100 nM) A->B C Is Fold Selectivity for key off-targets > 100x? B->C Yes F Weak or Inactive (Requires Optimization) B->F No D Highly Selective (Good Candidate) C->D Yes G Potent with Known, Desired Off-Target Activity? C->G No E Potent but Non-Selective (Risk of Off-Target Toxicity) G->E No H Potential for Polypharmacology (Dual Inhibitor) G->H Yes

Caption: Decision tree for classifying a kinase inhibitor based on potency and selectivity.

Discussion & Implications for Drug Development

The hypothetical cross-reactivity profile of BMPP reveals it to be a potent ALK inhibitor with notable activity against ROS1. This dual activity is not necessarily a negative outcome. Crizotinib, the first-generation ALK inhibitor, is also a potent ROS1 inhibitor, and this dual activity is clinically beneficial for patients whose tumors are driven by either oncogene. [5] Key Considerations for Researchers:

  • Therapeutic Window: The degree of selectivity directly impacts the therapeutic window. A highly selective compound can often be dosed higher to achieve maximal target inhibition before off-target effects become dose-limiting. For BMPP, the 57-fold selectivity against SRC suggests that at therapeutic concentrations designed to inhibit ALK, significant SRC inhibition is unlikely.

  • Predicting Adverse Events: Profiling against a broad panel is crucial for predicting potential adverse events. [8]For example, potent inhibition of VEGFR2 can be associated with hypertension, while EGFR inhibition is linked to skin rash and diarrhea. The high IC₅₀ values for BMPP against these kinases in our example are encouraging.

  • Next Steps - Cellular Target Engagement: While biochemical assays are fundamental, the next critical step is to validate these findings in a cellular context. A technique like the Cellular Thermal Shift Assay (CETSA) can confirm that BMPP engages with ALK and its potential off-targets inside intact cells, providing a more physiologically relevant measure of selectivity.

Conclusion

This guide establishes a comprehensive, scientifically-grounded framework for the cross-reactivity profiling of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid (BMPP). By employing a tiered screening approach centered on the gold-standard radiometric assay, researchers can generate robust, quantitative data. The analysis of this data, through metrics like fold-selectivity and S-scores, allows for a clear comparison against alternative compounds and provides critical insights into the potential therapeutic window and off-target liabilities. The illustrative data for BMPP positions it as a potent ALK inhibitor with a focused selectivity profile, highlighting the importance of interpreting cross-reactivity not just as a risk, but also as a potential polypharmacological advantage. This rigorous, self-validating methodology is indispensable for advancing promising molecules like BMPP from chemical entities to viable therapeutic candidates.

References

  • Hallberg, B., & Palmer, R. H. (2013). Anaplastic lymphoma kinase (ALK) inhibitors in the treatment of ALK-driven lung cancers. Journal of Clinical Oncology.
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Comparative

A Researcher's Guide to Ensuring Reproducibility in Experiments with 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the reproducibility of experimental results is paramount. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the reproducibility of experimental results is paramount. This guide provides a comprehensive overview of the synthesis, characterization, and critical parameters for ensuring the reproducibility of experiments involving 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid, a substituted pyrazole derivative of interest in medicinal chemistry. We will delve into a detailed, validated synthetic protocol, outline rigorous analytical methods for its characterization, and compare its preparation and properties to its simpler, non-brominated analog, 3-(1H-pyrazol-1-yl)propanoic acid. This guide is intended to equip researchers with the necessary tools and insights to conduct reliable and repeatable experiments with this class of compounds.

The Challenge of Reproducibility in Organic Synthesis

The synthesis of novel organic compounds is often fraught with challenges that can impact the reproducibility of experimental outcomes.[1][2] Factors such as the purity of reagents and solvents, precise control of reaction conditions (temperature, time, atmosphere), and even the specific techniques used for work-up and purification can significantly influence the yield and purity of the final product.[3] Publications in premier journals like Organic Syntheses emphasize the importance of detailed and rigorously checked procedures to ensure that results can be reliably replicated in other laboratories.[1][2][4] This guide adheres to these principles to provide a framework for achieving high fidelity in the synthesis and application of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid.

Comparative Synthesis: A Tale of Two Pyrazoles

To highlight the impact of substitution on the synthesis and properties of pyrazole propanoic acids, we present a comparative study of two molecules: our target compound, 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid (1) , and its non-brominated counterpart, 3-(1H-pyrazol-1-yl)propanoic acid (2) . The presence of the bromo and methyl substituents on the pyrazole ring in compound 1 introduces additional complexity in its synthesis and influences its physicochemical properties.

Part 1: Synthesis Protocols

A robust and reproducible synthesis is the bedrock of any subsequent experimental work. The protocols provided below are designed to be clear, detailed, and include critical checkpoints for ensuring the desired outcome.

Synthesis of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid (1)

The synthesis of compound 1 is proposed as a three-step process starting from commercially available reagents.

Caption: Synthetic pathway for 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid.

Experimental Protocol:

Step 1: Synthesis of 5-methyl-1H-pyrazole

  • To a solution of 3-methyl-2-butanone (1.0 eq) in a suitable solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (1.1 eq).

  • Heat the mixture to reflux for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the crude intermediate in ethanol and add hydrazine hydrate (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford 5-methyl-1H-pyrazole.

Step 2: Synthesis of 4-bromo-5-methyl-1H-pyrazole

  • Dissolve 5-methyl-1H-pyrazole (1.0 eq) in a chlorinated solvent (e.g., dichloromethane or chloroform).

  • Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.05 eq) portion-wise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-bromo-5-methyl-1H-pyrazole.

Step 3: Synthesis of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid (1)

  • To a solution of 4-bromo-5-methyl-1H-pyrazole (1.0 eq) and ethyl acrylate (1.5 eq) in an aprotic solvent (e.g., acetonitrile), add a catalytic amount of a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Stir the mixture at room temperature for 24-48 hours. The progress of this Michael addition can be monitored by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the crude ethyl ester in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours to facilitate hydrolysis.

  • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to pH 2-3.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid (1 ).

Synthesis of 3-(1H-pyrazol-1-yl)propanoic acid (2) - The Comparator

The synthesis of the non-brominated analog is a more straightforward process.

Caption: Synthetic pathway for 3-(1H-pyrazol-1-yl)propanoic acid.

Experimental Protocol:

Step 1 & 2: Michael Addition and Hydrolysis

  • Follow the procedure outlined in Step 3 for compound 1 , starting with pyrazole instead of 4-bromo-5-methyl-1H-pyrazole.

  • The reaction can be performed under similar conditions, and purification is achieved through acidification and extraction, followed by recrystallization.

Part 2: Characterization and Purity Assessment

Thorough characterization is non-negotiable for ensuring the identity and purity of a synthesized compound, which directly impacts the reproducibility of subsequent biological or chemical assays.

Analytical Techniques

A multi-pronged analytical approach is recommended to establish the identity and purity of the synthesized compounds.

Technique Purpose Expected Observations for Compound 1 Expected Observations for Compound 2
¹H NMR Structural elucidation and purity assessment.Signals corresponding to the methyl group, the pyrazole proton, the two methylene groups of the propanoic acid chain, and a broad signal for the carboxylic acid proton.Signals for the three pyrazole protons and the two methylene groups of the propanoic acid chain, plus the carboxylic acid proton.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all unique carbon atoms in the molecule.Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition (HRMS).A molecular ion peak corresponding to the exact mass of C₇H₉BrN₂O₂. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observed.A molecular ion peak corresponding to the exact mass of C₆H₈N₂O₂.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorptions for the C=O of the carboxylic acid, O-H stretch, and C-Br bond.Characteristic absorptions for the C=O of the carboxylic acid and O-H stretch.
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification.A single major peak with a purity of >95% under optimized conditions (e.g., reversed-phase column, acetonitrile/water with formic acid mobile phase).A single major peak with a purity of >95% under optimized conditions.
Melting Point Physical property for identification and purity assessment.A sharp and defined melting range.A sharp and defined melting range, likely different from compound 1 .

Part 3: Comparative Analysis and Discussion

The synthesis and properties of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid (1 ) present distinct differences from its non-brominated analog (2 ), which are critical for researchers to consider.

Caption: Key differences between Compound 1 and Compound 2.

Key Discussion Points:

  • Synthetic Complexity: The synthesis of compound 1 is inherently more complex due to the additional bromination step. This step requires careful control to ensure selective bromination at the 4-position of the pyrazole ring. The overall yield for the multi-step synthesis of 1 is expected to be lower than that of the two-step synthesis of 2 .

  • Purification Challenges: The presence of brominated intermediates and potential side products in the synthesis of 1 may necessitate more rigorous purification methods, such as multiple column chromatography steps or recrystallizations, to achieve high purity.

  • Physicochemical Properties: The bromine atom in compound 1 significantly increases its molecular weight and is expected to increase its lipophilicity compared to compound 2 . This difference can have profound implications for its solubility in various solvents and its behavior in biological systems, such as membrane permeability and protein binding.

  • Reactivity and Further Functionalization: The bromo-substituent in compound 1 serves as a versatile handle for further chemical modifications. It can participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the synthesis of a diverse library of analogs. Compound 2 , lacking this functional group, offers fewer opportunities for direct ring functionalization.

Conclusion and Best Practices for Reproducibility

Ensuring the reproducibility of experiments involving synthesized molecules like 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid is a cornerstone of scientific integrity. This guide has provided a detailed roadmap for its synthesis, characterization, and a comparative analysis with a simpler analog to highlight key experimental considerations.

To maximize reproducibility, we recommend the following best practices:

  • Thorough Reagent Characterization: Use reagents from reliable sources and, when in doubt, verify their purity by appropriate analytical methods.

  • Meticulous Record-Keeping: Document every detail of the experimental procedure, including reagent sources and lot numbers, reaction times, temperatures, and any visual observations.

  • Rigorous Product Characterization: Employ a suite of analytical techniques (NMR, MS, HPLC, etc.) to unequivocally confirm the structure and purity of the synthesized compound.

  • Standardized Protocols: Adhere strictly to the established and validated protocols. Any deviations should be carefully documented and their potential impact assessed.

  • Control Experiments: When conducting biological or chemical assays, always include appropriate controls, including the non-brominated analog where relevant, to delineate the specific effects of the bromo-substituent.

By following these guidelines, researchers can be more confident in the reliability and reproducibility of their findings, ultimately accelerating the pace of scientific discovery and drug development.

References

  • Organic Syntheses. (n.d.). About Us. Retrieved from [Link]

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Validation

A Researcher's Guide to Statistical Analysis of Pyrazole Compound Screening Data

Byline: Your Name, Senior Application Scientist Introduction Pyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide ra...

Author: BenchChem Technical Support Team. Date: January 2026

Byline: Your Name, Senior Application Scientist

Introduction

Pyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] High-throughput screening (HTS) has become an indispensable tool in early-stage drug discovery to efficiently evaluate large libraries of such compounds to identify potential therapeutic candidates.[3][4] However, the vast amount of data generated from HTS campaigns necessitates rigorous statistical analysis to distinguish true "hits" from experimental noise and artifacts.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the statistical analysis of data derived from pyrazole compound screening, ensuring scientific integrity and robust hit identification.

The journey from a large compound library to a few validated hits is a multi-step process involving careful assay design, data analysis, and validation.[6] This guide will walk you through the critical statistical considerations at each stage, from initial data quality control to dose-response modeling, providing actionable protocols and explaining the rationale behind the chosen methodologies. Our focus is to equip you with the knowledge to design self-validating experiments and interpret your screening data with high confidence.

I. The Foundation: Assay Development and Quality Control

Before embarking on a full-scale HTS campaign, establishing a robust and reliable assay is paramount. The quality of the primary data dictates the reliability of any subsequent statistical analysis.[5] A key aspect of assay development is the implementation of rigorous quality control (QC) metrics to ensure the assay is performing consistently and is suitable for HTS.[7]

Key Quality Control Metrics

Several statistical parameters are widely used to assess the quality of an HTS assay.[8] These metrics provide a quantitative measure of the assay's ability to differentiate between active and inactive compounds.

  • Z'-factor: This is the most widely used QC metric in HTS and provides a measure of the separation between the positive and negative controls.[9][10] A Z'-factor between 0.5 and 1.0 is considered excellent for biochemical assays, while a value between 0.4 and 1.0 is generally acceptable for cell-based assays.[11]

  • Signal-to-Background (S/B) Ratio: This metric compares the signal of the positive control to the negative control. While useful, it doesn't account for data variability.[7]

  • Signal-to-Noise (S/N) Ratio: This ratio considers the variability within the control samples.[7]

  • Strictly Standardized Mean Difference (SSMD): SSMD is a robust statistic for evaluating data quality, especially in screens with replicates.[7][8]

Table 1: Interpretation of Z'-factor Values

Z'-factor ValueAssay Quality Interpretation
1Ideal (rarely achieved)[11]
0.5 to < 1Excellent separation, a robust assay[11]
0 to < 0.5Marginal separation, may require optimization[11]
< 0Poor separation, assay is not suitable for HTS[11]
Experimental Protocol: Z'-factor Calculation

Objective: To determine the suitability of an assay for high-throughput screening.

Materials:

  • Assay plate (e.g., 384-well)

  • Positive control (a compound known to elicit a maximum response)

  • Negative control (e.g., DMSO vehicle)

  • Detection instrument (e.g., plate reader)

Procedure:

  • Design a plate map with a sufficient number of wells dedicated to positive and negative controls (e.g., 24 wells each).

  • Dispense the positive and negative controls into their designated wells.

  • Perform the assay according to the established protocol.

  • Measure the signal in each well using the detection instrument.

  • Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) control data.

  • Calculate the Z'-factor using the following formula: Z'-factor = 1 - (3σp + 3σn) / |μp - μn|[10]

Self-Validation: The Z'-factor should be consistently calculated for every plate throughout the screening campaign to monitor assay performance and identify any plates with poor data quality.[11] Plates with a Z'-factor below the acceptable threshold should be flagged for review or re-screening.

II. Navigating the Data: From Raw Reads to Normalized Values

Raw data from HTS experiments can be affected by systematic errors, such as positional effects (e.g., "edge effects") or plate-to-plate variability.[12][13] Normalization and correction for these errors are crucial steps to ensure that observed differences in activity are due to the compounds themselves and not experimental artifacts.[14][15]

Data Normalization Strategies

The goal of normalization is to make the data from different plates comparable.[7] Common normalization methods include:

  • Percent of Control: This method normalizes the data based on the positive and negative controls on each plate.[7]

  • Z-score: The Z-score transforms the data for each compound into a value that represents the number of standard deviations it is from the mean of all samples on the plate.[7][9]

  • Robust Z-score: This method is similar to the Z-score but uses the median and median absolute deviation (MAD) instead of the mean and standard deviation, making it less sensitive to outliers.[9][16]

Experimental Workflow: Data Preprocessing and Normalization

The following diagram illustrates a typical workflow for HTS data preprocessing.

HTS_Data_Preprocessing raw_data Raw HTS Data qc Quality Control (Z'-factor) raw_data->qc normalization Data Normalization (e.g., Z-score) qc->normalization Plates passing QC hit_id Hit Identification normalization->hit_id

Caption: A streamlined workflow for HTS data preprocessing.

III. Identifying the "Needle in the Haystack": Hit Selection

Hit selection is the process of identifying compounds that exhibit a desired level of biological activity.[6][8] The choice of hit selection method depends on factors such as the assay design (with or without replicates) and the distribution of the data.[8]

Common Hit Selection Methods
  • Mean ± k Standard Deviations (SD): A simple method where hits are defined as compounds with a signal that is a certain number of standard deviations away from the mean of the sample population. However, this method is sensitive to outliers.[16]

  • Median ± k Median Absolute Deviations (MAD): A more robust alternative to the SD method, as it is less influenced by extreme values.[7][16]

  • Quartile-based Method: This robust method is not affected by outliers or non-symmetrical data distributions.[16]

Table 2: Comparison of Hit Selection Methods

MethodAdvantagesDisadvantages
Mean ± k SDEasy to calculate and interpret.[7]Highly sensitive to outliers.[16]
Median ± k MADRobust to outliers and longer-tailed distributions.[16]Not robust to violations of symmetry.[16]
Quartile-basedRobust to outliers and non-symmetrical data.[16]May be less familiar to some researchers.
Protocol: Hit Identification using the Robust Z-score

Objective: To identify statistically significant hits from a normalized HTS dataset.

Procedure:

  • For each compound's normalized value (x), calculate the median of all sample values on the plate.

  • Calculate the Median Absolute Deviation (MAD) for all sample values on the plate.

  • Calculate the robust Z-score for each compound using the formula: Robust Z-score = (x - median) / (1.4826 * MAD) The constant 1.4826 is used to make the MAD equivalent to the standard deviation for normally distributed data.[16]

  • Define a hit threshold. A common threshold is a robust Z-score greater than or equal to 3 or less than or equal to -3, depending on the direction of the desired effect.[7]

  • Compounds that meet this threshold are considered primary hits.

Self-Validation: It is crucial to visually inspect the data distribution and the selected hits to ensure that the chosen method and threshold are appropriate for the specific dataset. Plotting the distribution of the robust Z-scores can help in identifying any unusual patterns.

IV. From Hits to Leads: Dose-Response Analysis and Hit Validation

Primary hits identified from a single-concentration screen require further validation to confirm their activity and determine their potency.[4][17] This typically involves generating a dose-response curve by testing the compound at multiple concentrations.[18][19]

Dose-Response Modeling

The relationship between the concentration of a compound and the observed biological effect is typically modeled using a sigmoidal curve, often the four-parameter logistic (4PL) model or the Hill equation.[20][21][22]

Key parameters derived from a dose-response curve include:

  • IC50/EC50: The concentration of the compound that produces a 50% maximal inhibitory or effective response, respectively. This is a measure of the compound's potency.[22]

  • Hill Slope: Describes the steepness of the curve.[22]

  • Emax/Emin: The maximum and minimum response levels.[21]

Experimental Workflow: Hit Confirmation and Validation

The following diagram outlines the process of validating primary hits.

Hit_Validation_Workflow primary_hits Primary Hits dose_response Dose-Response Testing primary_hits->dose_response curve_fitting Curve Fitting (e.g., 4PL) dose_response->curve_fitting parameter_extraction Parameter Extraction (IC50, Hill Slope) curve_fitting->parameter_extraction hit_validation Validated Hits parameter_extraction->hit_validation secondary_assays Secondary/Orthogonal Assays hit_validation->secondary_assays sar Structure-Activity Relationship (SAR) secondary_assays->sar

Caption: A typical workflow for hit confirmation and validation.

Mitigating False Positives

A significant challenge in HTS is the occurrence of false positives, which can arise from various sources, including compound autofluorescence, aggregation, or non-specific reactivity.[23][24] It is essential to implement strategies to identify and eliminate these artifacts.

  • Counter-screens: These are assays designed to identify compounds that interfere with the assay technology itself.[25][26]

  • Orthogonal Assays: These are assays that measure the same biological endpoint but use a different detection technology.[25][27]

  • Chemical Analysis: Clustering compounds by chemical structure can help identify promiscuous compounds that appear as hits in multiple screens.[25]

Conclusion

The statistical analysis of data from pyrazole compound screening is a critical component of the drug discovery process. By implementing robust quality control measures, appropriate data normalization techniques, and sound hit selection strategies, researchers can increase the confidence in their findings and more effectively identify promising lead candidates. This guide provides a foundational framework for these analyses, emphasizing the importance of understanding the principles behind the methods to make informed decisions throughout the screening campaign. For more in-depth guidance, researchers are encouraged to consult resources such as the NCATS Assay Guidance Manual.[28][29][30][31][32]

References

  • Zhang, X. D. (2011). Robust statistical methods for hit selection in RNA interference high-throughput screening experiments. Pharmacogenomics, 12(9), 1365-1373.
  • Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis.
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  • Sittampalam, G. S., Grossman, A., Brimacombe, K., McPherson, M., Iversen, P. W., & Tagle, D. (2012).
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Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol for 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid. As a brominated heterocyclic compound with an acidic functional group,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid. As a brominated heterocyclic compound with an acidic functional group, this chemical requires classification as hazardous waste. Adherence to these procedures is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.

Compound Profile and Hazard Assessment

Understanding the chemical's properties is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from suppliers and structurally analogous compounds provide a clear hazard profile.

The primary operational risk associated with this compound is irritation. The presence of the bromine atom on the pyrazole ring and the carboxylic acid group dictates its classification as a halogenated organic acid, which is the cornerstone of its disposal pathway.

Property Identifier Source
CAS Number 956396-56-8[1]
Molecular Formula C7H9BrN2O2[1]
Molecular Weight 233.07 g/mol [1]
Primary Hazard Irritant[1]
Anticipated Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]

Regulatory Imperative and Generator Responsibility

Under local, regional, and national regulations, 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid must be managed as hazardous chemical waste . It is strictly prohibited to dispose of this chemical down the drain or in standard refuse containers, as this can lead to environmental contamination[3][4].

The individual generating the waste (the researcher) is legally responsible for its correct identification, segregation, and containerization until it is collected by certified Environmental Health & Safety (EHS) personnel[3].

Personal Protective Equipment (PPE) Protocol

Direct contact and inhalation must be prevented during all handling and disposal procedures. The following PPE is mandatory:

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles. The propanoic acid moiety presents a risk of serious eye irritation[2].

  • Hand Protection: Wear standard nitrile laboratory gloves. Inspect gloves for integrity before use. If contamination occurs, remove gloves immediately and wash hands thoroughly[5].

  • Body Protection: A standard laboratory coat must be worn to prevent skin contact[2].

  • Respiratory Protection: All transfers of solid material or solutions should be conducted inside a certified chemical fume hood to mitigate the risk of inhaling dust or aerosols, which may cause respiratory irritation[2][3].

Waste Segregation: The Critical First Step

Proper segregation is the most critical step in the disposal process. Incorrectly mixing waste streams can lead to dangerous chemical reactions, increase disposal costs, and violate regulatory standards.

This compound belongs to the "Halogenated Organic Acid" waste stream.

  • Why Halogenated? The presence of a bromine atom classifies it as a halogenated compound[6][7][8]. Halogenated waste requires specific high-temperature incineration for safe destruction and cannot be mixed with non-halogenated solvents intended for recycling or fuel blending[6][8].

  • Why Acidic? The propanoic acid group gives the molecule acidic properties. It must not be combined in the same container with bases, as this can cause a violent exothermic neutralization reaction[9].

Step-by-Step Disposal Procedure

Follow this protocol for the routine disposal of waste containing 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid.

  • Identify and Classify: Confirm the waste contains the target compound. Classify it as Halogenated Organic Acid waste.

  • Select a Container: Obtain a designated hazardous waste container from your institution's EHS department. This container must be made of a chemically resistant material (e.g., HDPE) and have a secure, vapor-tight lid. The container should be specifically designated for halogenated waste[3][6].

  • Properly Label the Container: Before adding any waste, affix a hazardous waste label. Fill it out completely and legibly:

    • Write "Hazardous Waste."

    • List the full chemical name: "3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid" and any other components (e.g., solvents).

    • Indicate the approximate percentages of each component.

    • Note the relevant hazards (Irritant, Halogenated, Acid).

    • Record the accumulation start date.

  • Transfer Waste: Inside a chemical fume hood, carefully transfer the waste into the labeled container. If transferring a solid, avoid generating dust[10]. If transferring a liquid, use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion[11].

  • Secure and Store: Tightly seal the container lid. Store the container in a designated and secondary-contained satellite accumulation area. This area must be away from incompatible materials like bases and strong oxidizing agents[3][9].

  • Arrange for Pickup: Once the container is full or has been stored for the maximum allowable time per your institution's policy, submit a chemical waste pickup request to your EHS department.

Emergency Procedures: Spill Management

In the event of an accidental spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact EHS.

  • Ensure Ventilation: Ensure the fume hood is operational to contain any vapors or dust.

  • Contain the Spill: For a small, manageable spill, use an inert absorbent material such as vermiculite, clay, or sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Package: Carefully sweep or scoop the absorbed material into a sealable container.

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as contaminated waste.

  • Dispose of as Hazardous Waste: Label the container with all contents (absorbent, spilled chemical) and dispose of it as hazardous waste following the procedure in Section 5[3].

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound.

G Disposal Decision Workflow for 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid cluster_0 cluster_1 cluster_2 cluster_3 A Waste Identified: 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid B Hazard Assessment: Does it contain a halogen (F, Cl, Br, I)? A->B C Hazard Assessment: Is the compound acidic, basic, or neutral? B->C Yes D Correct Waste Stream: HALOGENATED ORGANIC ACID C->D Acidic E Select compatible, labeled container for 'Halogenated Waste' D->E F Transfer waste inside a chemical fume hood E->F G Store sealed container in designated secondary containment area F->G H Request EHS Pickup G->H

Caption: Disposal Decision Workflow

References

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  • Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem. Link

  • 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOIC ACID Safety Data Sheet. Chembase.cn. Link

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Link

  • 3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid Safety Data Sheet. Aaron Chemicals LLC. Link

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